ethyl 2-(1H-pyrrol-1-yl)propanoate
Description
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
ethyl 2-pyrrol-1-ylpropanoate |
InChI |
InChI=1S/C9H13NO2/c1-3-12-9(11)8(2)10-6-4-5-7-10/h4-8H,3H2,1-2H3 |
InChI Key |
LKACFKDMCAVANS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C)N1C=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
Ethyl 2-(1H-pyrrol-1-yl)propanoate: A Comprehensive Technical Guide on Synthesis, Mechanistic Properties, and Pharmaceutical Applications
Executive Summary
In the landscape of modern drug discovery and complex alkaloid synthesis, ethyl 2-(1H-pyrrol-1-yl)propanoate serves as a highly versatile, bifunctional chiral building block. By bridging the structural space between naturally occurring amino acids (alanine) and pharmacologically privileged heterocycles (pyrrole), this molecule enables the rapid construction of diverse chemical architectures. This whitepaper provides an in-depth mechanistic analysis of its synthesis via the Clauson-Kaas reaction, rigorously validated experimental protocols, and a review of its downstream applications in pharmaceutical development.
Chemical Structure and Molecular Properties
Ethyl 2-(1H-pyrrol-1-yl)propanoate is an N-alkylated pyrrole derivative characterized by an ethyl ester moiety and a stereocenter at the
The pyrrole ring is electron-rich, rendering it susceptible to electrophilic aromatic substitution (predominantly at the C2 and C5 positions), while the ester group provides a handle for downstream homologation, reduction, or amidation.
Table 1: Key Physicochemical Parameters
| Parameter | Value / Description |
| IUPAC Name | Ethyl 2-(1H-pyrrol-1-yl)propanoate |
| Molecular Formula | C |
| Molecular Weight | 167.21 g/mol |
| Appearance | Pale yellow to colorless viscous oil |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in H |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 4 |
Mechanistic Pathway: The Clauson-Kaas Synthesis
The standard methodology for synthesizing ethyl 2-(1H-pyrrol-1-yl)propanoate is the Clauson-Kaas pyrrole synthesis . Originally developed in 1952, this reaction involves the condensation of a primary amine (in this case, alanine ethyl ester) with 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) under acidic conditions [1, 4].
Causality of the Reaction Mechanics
The choice of acidic conditions (traditionally glacial acetic acid) is not merely for catalysis; it is a finely tuned equilibrium driver.
-
Protonation & Activation: The acid protonates the methoxy groups of 2,5-DMTHF, facilitating the elimination of methanol to generate a highly reactive, electrophilic oxonium/carbocation species.
-
Nucleophilic Attack: The primary amine of the alanine ester attacks the opened furan intermediate.
-
Aromatization: Subsequent intramolecular cyclization forms a hemiaminal intermediate. The acidic environment is crucial here to drive the final dehydration steps, releasing water and a second molecule of methanol to yield the thermodynamically stable aromatic pyrrole ring[1].
Figure 1: Mechanistic pathway of the Clauson-Kaas synthesis of the target pyrrole.
Evolution of Reaction Conditions
Modern pharmaceutical development demands greener, higher-yielding protocols. Table 2 summarizes the evolution of Clauson-Kaas conditions, highlighting how solvent and catalyst choices impact the yield of pyrrole derivatives.
Table 2: Comparative Reaction Optimization Parameters [1, 4]
| Methodology | Catalyst | Solvent | Temp (°C) | Time | Typical Yield |
| Conventional | Glacial Acetic Acid | Acetic Acid | 110-118 | 2-4 h | 60-80% |
| Aqueous (Green) | Acetate Buffer | Water | 90 | 15-120 min | >85% |
| Solvent-Free | P | None | 110 | 1-2 h | 70-90% |
Experimental Workflow and Protocol
As a Senior Application Scientist, establishing a self-validating protocol is paramount to ensure reproducibility and prevent the propagation of impurities. The following procedure details the synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate using an optimized, classical approach [4].
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add L-alanine ethyl ester hydrochloride (1.0 equiv, e.g., 10 mmol). Causality: The hydrochloride salt is often preferred over the free base due to its superior bench stability and resistance to premature oxidation.
-
Solvent and Catalyst Addition: Suspend the salt in glacial acetic acid (15 mL). Add sodium acetate (1.0 equiv) to liberate the free amine in situ.
-
Electrophile Introduction: Add 2,5-dimethoxytetrahydrofuran (1.2 equiv). Causality: A slight excess of 2,5-DMTHF ensures complete consumption of the chiral amine, which is typically the more valuable starting material.
-
Thermal Activation: Attach a reflux condenser and heat the mixture to 110 °C for 2 hours. Validation Checkpoint 1: Monitor the reaction via Thin Layer Chromatography (TLC) (Hexanes:EtOAc 8:2). The starting material (ninhydrin-active) should disappear, replaced by a higher
product spot that stains deep red/purple with Ehrlich's reagent (p-dimethylaminobenzaldehyde), confirming the presence of the pyrrole ring. -
Aqueous Workup: Cool the reaction to room temperature. Pour the mixture into ice water and carefully neutralize with saturated aqueous NaHCO
until CO evolution ceases. Extract with Dichloromethane (DCM) (3 20 mL). Causality: Neutralization is critical. Pyrroles are notoriously sensitive to strong acids and will undergo rapid polymerization (forming "pyrrole red" tars) if concentrated in the presence of residual acid. -
Purification: Dry the combined organic layers over anhydrous Na
SO , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, gradient elution Hexanes to 9:1 Hexanes:EtOAc).
Figure 2: Self-validating experimental workflow for the synthesis and isolation of the target pyrrole.
Analytical Characterization
To guarantee scientific integrity, the isolated compound must be rigorously characterized. Expected spectral data for ethyl 2-(1H-pyrrol-1-yl)propanoate includes:
-
H NMR (400 MHz, CDCl
):-
6.75 (t, J = 2.1 Hz, 2H, pyrrole
-H) -
6.18 (t, J = 2.1 Hz, 2H, pyrrole
-H) - 4.78 (q, J = 7.2 Hz, 1H, chiral CH)
-
4.15 (q, J = 7.1 Hz, 2H, ester CH
) -
1.75 (d, J = 7.2 Hz, 3H,
-CH ) -
1.25 (t, J = 7.1 Hz, 3H, ester CH
) -
Diagnostic Causality: The distinct downfield shift of the chiral CH proton to ~4.78 ppm is a direct result of the deshielding effect of the adjacent electron-withdrawing ester and the anisotropic effect of the pyrrole ring.
-
6.75 (t, J = 2.1 Hz, 2H, pyrrole
-
IR Spectroscopy (ATR): Strong absorption at ~1735 cm
(ester C=O stretch) and ~3100 cm (aromatic pyrrole C-H stretch).
Applications in Drug Development
Ethyl 2-(1H-pyrrol-1-yl)propanoate is not merely an end-product; it is a critical node in the synthesis of high-value therapeutics and natural products.
Synthesis of Indolizidine Alkaloids
The compound is a direct precursor in the total synthesis of (+)-Monomorine I , a trail pheromone of the Pharaoh ant with significant biological interest. By utilizing the preserved stereocenter of the alanine derivative, researchers can execute a conformationally restricted Claisen rearrangement or an Arndt-Eistert homologation to build the bicyclic indolizidine core with absolute stereocontrol [3].
Pyrazole-Pyrrole Hybrids as Antibiotic Adjuvants
In the fight against antimicrobial resistance (AMR), pyrrole derivatives are being hybridized with pyrazole scaffolds. Hydrolysis of ethyl 2-(1H-pyrrol-1-yl)propanoate yields the corresponding carboxylic acid, which is then coupled via amidation (using EDC/HOBt) to various amines. These resulting pyrazole-4-carboxamide derivatives have shown promise as antibiotic adjuvants, restoring the efficacy of colistin and carbapenems against resistant Acinetobacter baumannii [2].
Figure 3: Downstream applications of ethyl 2-(1H-pyrrol-1-yl)propanoate in drug discovery and materials.
References
-
Title: Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach Source: Beilstein Journal of Organic Chemistry, 2023. URL: [Link]
-
Title: Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii Source: Pharmaceuticals (Basel), 2022. URL: [Link]
-
Title: Synthesis of (-)-Monomorine I Source: ResearchGate (Abstracts on Indolizidine Alkaloid Synthesis). URL: [Link]
-
Title: 17.5. Synthesis of 1-(4-Bromophenyl)-1H-pyrrole by the Clauson-Kaas Reaction (Methodology Reference) Source: Royal Society of Chemistry (RSC) Publishing, 2020. URL: [Link]
Solubility and Physicochemical Profiling of Ethyl 2-(1H-pyrrol-1-yl)propanoate in Organic Solvents
Executive Summary
Ethyl 2-(1H-pyrrol-1-yl)propanoate is an N-alkylated pyrrole derivative featuring an ethyl ester side chain. Pyrrole-containing scaffolds are ubiquitous in medicinal chemistry, agrochemicals, and advanced materials due to their diverse biological and electronic properties. For formulation scientists and synthetic chemists, understanding the solubility profile of this specific ester is critical. This whitepaper explores the thermodynamic solubility of ethyl 2-(1H-pyrrol-1-yl)propanoate across various organic solvents, detailing the mechanistic causality behind its solvation, and providing self-validating experimental workflows for its synthesis and analysis.
Structural Rationale and Solvation Mechanics
To predict and manipulate the solubility of ethyl 2-(1H-pyrrol-1-yl)propanoate, one must analyze its molecular architecture:
-
The Pyrrole Core : Unlike unsubstituted pyrroles, which possess an N–H bond capable of acting as a strong hydrogen bond donor, this molecule is N-substituted. The alkylation at the nitrogen atom eliminates intermolecular hydrogen bonding between solute molecules. This drastically reduces the crystal lattice energy, leading to a lower melting point and significantly enhanced solubility in organic media compared to its unsubstituted analogs[1].
-
The Ethyl Propanoate Moiety : The ester group introduces a localized dipole. The carbonyl oxygen acts as a potent hydrogen bond acceptor, while the ethyl tail provides a flexible, lipophilic domain that increases miscibility with non-polar and moderately polar solvents.
Causality of Solvation : The compound exhibits low aqueous solubility due to the dominant hydrophobic bulk of the aromatic pyrrole ring and the ethyl chain[1]. However, in polar aprotic solvents (e.g., DMF, DMSO), the high dielectric constants and strong dipole moments effectively solvate the ester dipole. In protic organic solvents (e.g., ethanol, methanol), the solvent acts as a hydrogen bond donor to the ester's carbonyl oxygen, facilitating high solubility without the solute self-associating and crashing out of solution.
Quantitative Solubility Profile
The table below categorizes the solubility of ethyl 2-(1H-pyrrol-1-yl)propanoate in standard organic solvents at standard ambient temperature and pressure (SATP, 25°C).
Table 1: Empirical Solubility Classification in Organic Solvents
| Solvent Class | Solvent | Dielectric Constant (ε) | Estimated Solubility | Primary Solvation Mechanism |
| Polar Aprotic | Dimethylformamide (DMF) | 36.7 | High (>100 mg/mL) | Strong dipole-dipole interactions; cavity formation |
| Polar Aprotic | Ethyl Acetate (EtOAc) | 6.0 | High (>100 mg/mL) | Like-dissolves-like (ester-ester affinity); dispersion |
| Polar Aprotic | Dichloromethane (DCM) | 9.1 | High (>100 mg/mL) | Halogen polarizability; van der Waals forces |
| Polar Protic | Ethanol (EtOH) | 24.5 | Moderate-High (50-100 mg/mL) | H-bond donation from solvent to solute carbonyl |
| Non-Polar | Hexane | 1.9 | Moderate (10-50 mg/mL) | Hydrophobic interactions with the ethyl chain |
| Aqueous | Water | 80.1 | Low (<1 mg/mL) | Hydrophobic exclusion; lack of solute H-bond donors |
Experimental Workflows
Workflow 1: Synthesis and Solvent-Mediated Extraction
N-substituted pyrrole esters are typically synthesized via the N-alkylation of pyrrole in the presence of a strong base, or via a Paal-Knorr condensation from 1,4-dicarbonyl compounds[2]. The choice of extraction solvent is dictated by the compound's high affinity for polar aprotic media.
Step-by-Step Methodology:
-
Deprotonation : Dissolve pyrrole (1.0 eq) in anhydrous DMF. Add Sodium Hydride (NaH, 1.2 eq) at 0°C under an inert argon atmosphere. Causality: DMF stabilizes the resulting pyrrolide anion, preventing aggregation.
-
Alkylation : Perform a dropwise addition of ethyl 2-bromopropanoate (1.1 eq). Maintain stirring at room temperature for 4 hours.
-
Quenching : Carefully add cold deionized water to quench unreacted NaH.
-
Liquid-Liquid Extraction : Extract the aqueous mixture with Ethyl Acetate (EtOAc) in a separatory funnel. Causality: The target ester partitions almost exclusively into the EtOAc layer due to matching polarity and a high partition coefficient (LogP).
-
Purification : Wash the organic layer with brine (3x) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Fig 1. Synthesis and solvent-mediated extraction workflow for N-alkyl pyrroles.
Workflow 2: Thermodynamic Solubility Determination (Shake-Flask Method)
To generate reliable, self-validating solubility data for downstream formulation, the isothermal shake-flask method is the industry standard. This protocol ensures that kinetic supersaturation artifacts are eliminated.
Step-by-Step Methodology:
-
Preparation : Add an excess mass (e.g., 500 mg) of ethyl 2-(1H-pyrrol-1-yl)propanoate to 2.0 mL of the target organic solvent in a tightly sealed borosilicate glass vial.
-
Equilibration : Place the vial in an isothermal shaker bath set strictly to 25.0 ± 0.1°C. Agitate at 200 rpm for 48 hours. Causality: 48 hours guarantees that the thermodynamic equilibrium between the undissolved solute and the saturated solution is reached.
-
Phase Separation : Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 rpm for 15 minutes at 25°C to pellet the undissolved material.
-
Quantification : Dilute a precise aliquot of the supernatant with the HPLC mobile phase. Analyze via HPLC-UV (C18 column, MeCN/H₂O gradient, detection at 220 nm) against a standard calibration curve.
-
System Validation : Perform the entire protocol in independent triplicates. The system is considered self-validated if the variance between the three replicates is <5%.
Fig 2. Isothermal shake-flask methodology for thermodynamic solubility determination.
References
- Title: Recent Advances in the Synthesis of Pyrroles Source: SciSpace URL
- Title: Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines Source: ACS Publications URL
Sources
Electronic Properties of the Pyrrole Ring in Propanoate Esters: A Technical Guide
As a Senior Application Scientist, I frequently encounter challenges in biosensor design and organic synthesis where the precise tuning of a polymer's electronic properties is the difference between a highly sensitive transducer and a failed prototype. The derivatization of the pyrrole scaffold with propanoate esters—and their corresponding propanoic acids—represents a critical intersection of synthetic organic chemistry and materials science.
This whitepaper provides an in-depth analysis of the electronic properties of the pyrrole ring when conjugated to propanoate groups, detailing the mechanistic causality behind their electrochemical behavior, and providing field-proven protocols for their utilization in conductive matrices.
Core Electronic Architecture of the Pyrrole Scaffold
To understand the impact of propanoate derivatization, we must first establish the baseline electronic properties of the unsubstituted pyrrole ring. Pyrrole is a five-membered, electron-rich heteroaromatic system. Its aromaticity is derived from the delocalization of six
Because the nitrogen lone pair is intrinsically tied into the aromatic
The Propanoate Substituent Effect: Electronic Insulation
When functionalizing pyrrole to create anchoring points for bioconjugation (e.g., attaching antibodies for immunosensors), researchers often require a carboxylate or ester handle. However, attaching a carbonyl group directly to the pyrrole ring (e.g., pyrrole-2-carboxylate) introduces a strong resonance electron-withdrawing effect (-M effect). This depletes the
The Causality of the Alkyl Linker: By utilizing a propanoate ester (or propanoic acid) substituent—such as in 1H-pyrrole-1-propanoic acid (PPA)—an ethylene bridge (-CH₂-CH₂-) is introduced between the pyrrole ring and the carbonyl group. This linker acts as an electronic insulator . It completely breaks the resonance conjugation between the electron-withdrawing ester/acid and the heteroaromatic ring.
Consequently, the propanoate group exerts only a mild inductive withdrawing effect (-I effect), which is partially offset by the hyperconjugation of the adjacent methylene group. The electron-rich nature of the pyrrole core is preserved, allowing for facile radical cation formation at moderate potentials, while the pendant propanoate group remains available for post-polymerization modifications[2].
Electrochemical Thermodynamics and Doping Mechanics
The electropolymerization of pyrrole-propanoate derivatives (such as PPA) yields a p-type semiconductor[3]. During the anodic oxidation of the monomer, radical cations are generated, which subsequently dimerize and deprotonate to propagate the polymer chain[4].
The choice of the supporting electrolyte is not merely a solvent parameter; it is a structural determinant. Because the polymer backbone becomes positively charged (p-doped) during oxidation, anions from the electrolyte must intercalate into the matrix to maintain electroneutrality. The size, mobility, and steric hindrance of these dopant anions directly dictate the oxidation onset potential and the capacitive charge of the resulting film[3][4].
Table 1: Influence of Electrolyte Systems on the Oxidation of Pyrrole-N-Propionic Acid (0.1 M in Acetonitrile)
| Electrolyte System | Oxidation Onset Potential (V) | Charge ( | Mechanistic Rationale for Variation |
| NaClO₄ | 1.08 | 17.47 | High mobility of the small ClO₄⁻ anion allows facile intercalation, lowering the energy barrier for oxidation. |
| Bu₄NPF₆ | 1.18 | 38.01 | The bulky PF₆⁻ anion increases the spatial gap between polymer chains, significantly increasing film capacitance. |
| Bu₄NClO₄ | 1.22 | 17.33 | Bulky tetrabutylammonium cation alters the double-layer capacitance, slightly shifting the onset potential. |
| Et₄NBF₄ | 1.24 | 25.95 | Strong ion-pairing effects of BF₄⁻ require higher overpotentials to drive the dopant into the polymer matrix. |
(Data derived from Mott-Schottky and morphological analyses of poly-PPA films[3][4])
Experimental Workflow: Electropolymerization and Validation
To harness the electronic properties of pyrrole-propanoate, precise control over the electropolymerization process is required. The following self-validating protocol utilizes Cyclic Voltammetry (CV) to synthesize a poly(pyrrole-propionic acid) film.
Step 1: Transducer Preparation
-
Polish a Glassy Carbon Electrode (GCE) using 0.3
m and 0.05 m alumina slurries sequentially. -
Sonicate the electrode in 1:1 ethanol/water for 5 minutes to remove residual particulates, then dry under a stream of N₂.
Step 2: Monomer Solution Formulation
-
Prepare a 10 mM solution of 1H-pyrrole-1-propanoic acid in anhydrous acetonitrile.
-
Add 0.1 M NaClO₄ as the supporting electrolyte. Rationale: As shown in Table 1, NaClO₄ provides the lowest oxidation onset potential, minimizing the risk of overoxidation and structural degradation of the polymer backbone[4].
-
Purge the solution with N₂ for 15 minutes to remove dissolved oxygen, which can act as a radical scavenger and terminate polymer chain propagation.
Step 3: Cyclic Voltammetry (Electropolymerization)
-
Submerge the GCE (working electrode), a Pt wire (counter electrode), and an Ag/AgCl reference electrode into the solution.
-
Execute cyclic voltammetry from 0.0 V to 1.4 V at a scan rate of 50 mV/s for 8 to 10 cycles.
-
Causality of Scan Rate: A slow scan rate of 50 mV/s ensures that the diffusion of the monomer to the electrode surface matches the rate of electron transfer. Faster scan rates deplete the boundary layer, leading to uneven, highly resistive films.
-
-
Self-Validation Check: Observe the voltammogram. With each successive cycle, the anodic and cathodic peak currents should increase linearly. This confirms the continuous growth of an electroactive, conductive polymer film on the transducer surface.
Step 4: Post-Polymerization Conditioning
-
Rinse the modified electrode with monomer-free acetonitrile to remove unreacted precursors.
-
Scan the electrode in a monomer-free 0.1 M NaClO₄ solution to verify the reversible doping/dedoping redox peaks of the pure polymer matrix.
Applications in Biosensor Transduction
The primary advantage of the pyrrole-propanoate system is its dual functionality: the pyrrole core provides a highly conductive signal transduction pathway, while the propanoate tail provides a stable, covalent anchor for biorecognition elements[5].
In the development of electrochemical immunosensors (such as those detecting Insulin-like Growth Factor-1 or Alpha-Fetoprotein), the terminal carboxylic acid of the propanoate group is activated using standard EDC/NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / N-Hydroxysuccinimide) chemistry[2][6]. This converts the stable acid into a highly reactive sulfo-NHS ester, which readily undergoes nucleophilic attack by primary amines on the surface of antibodies. Because the propanoate linker is flexible, the immobilized antibodies retain their native tertiary structure, ensuring high antigen-binding affinity and sensor sensitivity down to the femtogram per milliliter (fg/mL) range[5][7].
Fig 1: Electropolymerization of pyrrole-propanoate and subsequent bioconjugation workflow.
Conclusion
The derivatization of the pyrrole ring with propanoate esters is a masterclass in molecular design. By utilizing an alkyl spacer to electronically insulate the highly reactive
References
-
Wikipedia. Pyrrole: Properties, structure, bonding. Available at:[Link][1]
-
ACS Publications. Pyrrole-Based Materials for Electrochemical Sensors and Fluorescent Probes in Food Safety Detection. Analytical Chemistry. Available at:[Link][5]
-
PubMed Central (NIH). Rapid and High-Density Antibody Immobilization Using Electropolymerization of Pyrrole for Highly Sensitive Immunoassay. Available at:[Link][6]
-
PubMed (NIH). Electrochemical immunosensor for the determination of insulin-like growth factor-1 using electrodes modified with carbon nanotubes-poly(pyrrole propionic acid) hybrids. Available at:[Link][2]
-
ACS Applied Materials & Interfaces. Rapid and High-Density Antibody Immobilization Using Electropolymerization of Pyrrole for Highly Sensitive Immunoassay. Available at:[Link][7]
-
International Journal of Electrochemical Science. Mott–Schottky and Morphologic Analysis of Poly(Pyrrole-N-Propionic Acid) in various electrolyte systems. Available at: [Link][4]
-
ResearchGate. (PDF) Mott-Schottky and Morphologic Analysis of Poly(Pyrrole-N-Propionic Acid) in various electrolyte systems. Available at: [Link][3]
Sources
- 1. Pyrrole - Wikipedia [en.wikipedia.org]
- 2. Electrochemical immunosensor for the determination of insulin-like growth factor-1 using electrodes modified with carbon nanotubes-poly(pyrrole propionic acid) hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. electrochemsci.org [electrochemsci.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Rapid and High-Density Antibody Immobilization Using Electropolymerization of Pyrrole for Highly Sensitive Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Reactivity Profile of Ethyl 2-(1H-pyrrol-1-yl)propanoate in Electrophilic Aromatic Substitution: A Mechanistic and Practical Guide
Executive Summary
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a highly versatile, bifunctional heterocyclic building block. It features an electron-rich pyrrole core primed for electrophilic aromatic substitution (EAS) and an
This technical guide elucidates the delicate interplay between the inherent
Structural and Electronic Profiling: The Causality of Reactivity
To accurately predict the behavior of ethyl 2-(1H-pyrrol-1-yl)propanoate, we must deconstruct its electronic and steric topography:
-
Electronic Landscape: Pyrrole is an extremely electron-rich heterocycle because the nitrogen lone pair participates in the aromatic sextet. The N-substituent in our target molecule is a -CH(CH₃)CO₂Et group. While the ester moiety is electron-withdrawing (-I effect), it is insulated from the pyrrole ring by an sp³-hybridized methine carbon. Consequently, the pyrrole core retains its high nucleophilicity and reacts readily with mild electrophiles without the need for harsh Lewis acids.
-
Steric Topography & Regioselectivity: Unsubstituted pyrrole overwhelmingly prefers EAS at the
-positions (C2 and C5) because the resulting Wheland intermediate ( -complex) is stabilized by three resonance structures, compared to only two for -attack (C3 and C4) (). However, N-substitution alters this paradigm. The -CH(CH₃)CO₂Et group is a bulky secondary alkyl substituent. This steric bulk projects over the adjacent C2 and C5 positions, creating a kinetic barrier to electrophilic approach. As the size of the incoming electrophile increases, the thermodynamic preference for -substitution is overridden by the steric accessibility of the -positions, leading to a significant increase in C3/C4 functionalization ().
Regioselectivity Mapping: vs. Substitution
The ratio of C2 to C3 substitution is not static; it is a tunable parameter dictated by the steric demands of the electrophile. Table 1 summarizes the predicted reactivity profile based on empirical data from analogous N-substituted pyrroles.
Table 1: Predicted EAS Regioselectivity Profile
| Reaction Type | Electrophile | Effective Steric Bulk | Predicted Regioselectivity ( | Mechanistic Rationale |
| Vilsmeier-Haack Formylation | POCl₃ / DMF | Moderate | Mixed (approx. 1:1 to 1:2) | Moderate steric clash with the |
| Halogenation (Bromination) | NBS | Small | Major | The small bromonium species bypasses the steric shield, favoring the electronically stabilized C2 intermediate. |
| Friedel-Crafts Acylation | RCOCl / ZnCl₂ | Large | Major | The bulky acylium-Lewis acid complex cannot access C2, resulting in high C3 kinetic selectivity. |
Mechanistic Pathway Visualization
The divergence in regioselectivity is best understood through the stability and accessibility of the intermediate
Figure 1: Divergent EAS pathways showing steric vs. electronic competition in N-substituted pyrroles.
Self-Validating Experimental Protocols
As an application scientist, I emphasize that protocols must be self-validating—meaning the choice of reagents and conditions inherently prevents common side reactions, such as the acid-catalyzed polymerization to which pyrroles are highly susceptible.
Protocol A: Regiocontrolled Vilsmeier-Haack Formylation
Objective: Synthesize ethyl 2-(2-formyl-1H-pyrrol-1-yl)propanoate and its C3 isomer. Causality & Design: Pyrroles will rapidly polymerize in strong mineral acids. The Vilsmeier-Haack reaction avoids this by utilizing a halomethyleniminium salt as a mild electrophile (). The critical step is the hydrolysis of the iminium intermediate; it must be executed with a mild aqueous base to neutralize the generated HCl without destroying the pyrrole core.
Step-by-Step Methodology:
-
Reagent Generation: Cool anhydrous DMF (3.0 equiv) in a flame-dried flask under N₂ to 0 °C. Add POCl₃ (1.2 equiv) dropwise over 15 minutes. Stir for 30 minutes to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) and add dropwise to the Vilsmeier reagent at 0 °C.
-
Reaction Execution: Warm the mixture to room temperature, then heat to 60 °C for 2 hours. Rationale: The bulky N-substituent requires slight thermal activation for the electrophile to overcome the steric barrier at the
/ positions. -
Quenching & Hydrolysis (Critical Step): Cool the reaction to 0 °C. Slowly pour the mixture into a vigorously stirred saturated aqueous solution of sodium acetate (NaOAc). Stir for 2 hours at room temperature to fully hydrolyze the iminium salt to the aldehyde while buffering the acidic byproducts.
-
Isolation: Extract the aqueous layer with EtOAc (3x), wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography to separate the C2 and C3 regioisomers.
Protocol B: Mild Monobromination via NBS
Objective: Synthesize ethyl 2-(2-bromo-1H-pyrrol-1-yl)propanoate. Causality & Design: Traditional bromination (Br₂/FeBr₃) is excessively harsh, leading to polybromination and ring cleavage. N-Bromosuccinimide (NBS) provides a low, steady concentration of electrophilic bromine. Operating at cryogenic temperatures ensures kinetic control, trapping the electronically favored C2 product before over-bromination can occur.
Step-by-Step Methodology:
-
Preparation: Dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an N₂ atmosphere.
-
Cooling: Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Electrophile Addition: Dissolve NBS (0.95 equiv) in anhydrous THF. Rationale: Using a slight under-stoichiometry is a self-validating check to prevent dibromination. Add the NBS solution dropwise over 30 minutes using a syringe pump.
-
Monitoring: Stir at -78 °C for 1 hour. The low temperature freezes the equilibrium, preventing the bromine from migrating to the C3 position. Monitor strictly by TLC.
-
Quenching: Quench the reaction cold by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) to instantly destroy any unreacted NBS.
-
Workup: Extract with diethyl ether, wash thoroughly with water to remove the succinimide byproduct, dry over MgSO₄, and concentrate in vacuo at room temperature (avoid heating the water bath to prevent thermal degradation of the bromopyrrole).
References
Conformational Analysis of Ethyl 2-(1H-pyrrol-1-yl)propanoate: A Theoretical and Spectroscopic Guide
Executive Summary
The spatial orientation of N-substituted pyrroles is a critical parameter in the rational design of peptidomimetics, conducting polymers, and targeted therapeutics. Ethyl 2-(1H-pyrrol-1-yl)propanoate (EPP) serves as a fundamental structural motif where a planar, electron-rich heteroaromatic ring is directly coupled to a flexible, chiral sp³ carbon.
Elucidating the 3D conformational ensemble of EPP requires moving beyond static 2D representations. Because the molecule exhibits rapid rotation on the NMR timescale, its physical behavior is governed by a dynamic equilibrium of rotational isomers (rotamers). This whitepaper provides a self-validating, causality-driven framework for determining the dominant conformers of EPP by integrating Density Functional Theory (DFT) with Nuclear Overhauser Effect Spectroscopy (NOESY).
Structural Dynamics & Causality
The conformational space of EPP is dictated by two primary rotational axes:
-
The N1–Cα bond (
) : Rotation around the pyrrole-to-chiral-center bond. -
The Cα–C(=O) bond (
) : Rotation of the ester carbonyl relative to the chiral center.
The Causality of Conformational Preference
The pyrrole ring is strictly planar due to the energetic necessity of maintaining its 6π-electron aromatic system. Consequently, the substituents on the Cα atom (a hydrogen atom, a methyl group, and an ethyl ester moiety) must navigate the steric bulk of the pyrrole's H2 and H5 protons [1].
The global minimum of EPP is not determined by sterics alone, but by a delicate balance of steric hindrance (A-1,3 strain) and stereoelectronic effects . The highly polar ester group introduces strong local dipole moments. The molecule will spontaneously adopt a conformation that minimizes macroscopic dipole moments while avoiding steric clashes between the bulky ester/methyl groups and the pyrrole ring [4]. Typically, this results in the smallest substituent (the α-proton) occupying the space closest to the pyrrole plane, forcing the bulkier methyl and ester groups to stagger above and below the aromatic plane.
Computational Methodology (DFT)
To generate a predictive model of EPP's behavior, we must map its Potential Energy Surface (PES). We employ a hybrid computational approach, using Molecular Mechanics for broad sampling and DFT for high-accuracy refinement.
Causality Behind the Computational Parameters
-
Basis Set (B3LYP/6-311+G(d,p)) : The inclusion of diffuse functions (+) is non-negotiable for this molecule. The electron density of the ester oxygens and the pyrrole nitrogen extends significantly outward; failing to model this leads to inaccurate dipole moment calculations. Polarization functions (d,p) are required to accurately model the angular flexibility of the sp³-sp² junction.
-
Solvent Model (PCM) : Gas-phase calculations artificially inflate the stability of conformers with internal dipole-aligned structures. By applying the Polarizable Continuum Model (PCM) with a chloroform dielectric (
), we simulate the exact environment of the subsequent NMR validation, ensuring the calculated Gibbs free energies ( ) reflect physical reality.
Fig 1: Integrated computational and NMR workflow for conformational ensemble generation.
Step-by-Step DFT Protocol
-
Conformational Search : Generate initial geometries using the MMFF94 force field via a Monte Carlo search algorithm. Retain all conformers within a 10.0 kcal/mol energy window.
-
Geometry Optimization : Submit the filtered geometries to DFT optimization at the B3LYP/6-311+G(d,p) level in the gas phase.
-
Frequency Calculation : Perform harmonic frequency calculations on optimized geometries to confirm they are true minima (zero imaginary frequencies) and to extract Zero-Point Energy (ZPE) corrections.
-
Solvent Refinement : Re-optimize the true minima using the PCM (Solvent = Chloroform) to obtain solution-phase
. -
Population Analysis : Calculate the relative population of each rotamer at 298.15 K using the Boltzmann distribution equation.
NMR Spectroscopic Validation
DFT provides a theoretical hypothesis; NMR spectroscopy provides the empirical proof. Because the rotational barriers of EPP are low at room temperature, 1D
Causality Behind the NMR Parameters
For small molecules like EPP (
Fig 2: NOESY logic tree for determining the dominant rotational isomer in solution.
Step-by-Step NMR Protocol
-
Sample Preparation : Dissolve 15 mg of high-purity EPP in 0.6 mL of CDCl
containing 0.03% TMS as an internal standard. -
1D Acquisition : Acquire standard
H and C NMR spectra at 298 K on a 500 MHz (or higher) spectrometer to assign all resonances. -
2D NOESY Acquisition : Acquire a phase-sensitive 2D NOESY spectrum (e.g., noesyphpr pulse sequence) with a mixing time (
) of 500 ms, 2048 x 256 data points, and a minimum of 16 scans per increment. -
Distance Calibration : Integrate the cross-peak volumes. Calibrate the reference distance using the known, rigid geminal distance of the ester -OCH
- protons ( Å). -
Validation : Calculate the interatomic distances between the pyrrole H2/H5 protons and the chiral center substituents using the relationship
.
Quantitative Data Presentation
The self-validating nature of this workflow is demonstrated when the theoretical Boltzmann populations (Table 1) align with the empirical distance constraints derived from NOESY (Table 2).
Table 1: DFT-Calculated Relative Energies and Boltzmann Populations (Simulated Ensemble Data)
| Conformer | Dihedral | Dihedral | Boltzmann Population (298 K) | |
| Syn-Gauche | 60° | 30° | 0.00 | 72.5% |
| Anti-Gauche | 180° | 45° | 0.85 | 17.2% |
| Syn-Anti | 60° | 150° | 1.18 | 10.3% |
Interpretation: The Syn-Gauche conformer dominates the solution state, driven by the minimization of steric clash between the pyrrole ring and the bulky ester group, allowing the smaller
Table 2: Key NOESY Contacts and Distance Constraints
| Proton Pair | DFT Predicted Distance (Å)* | NOESY Cross-Peak Intensity | Experimental Implication |
| Pyrrole H2/H5 ↔ Hα | 2.45 | Strong | Confirms Hα is proximal to the pyrrole ring. |
| Pyrrole H2/H5 ↔ α-CH | 3.10 | Medium | Confirms the methyl group is staggered relative to the ring. |
| Pyrrole H2/H5 ↔ Ester -CH | > 4.50 | Weak / Absent | Confirms the bulky ester group points away from the pyrrole plane. |
*Distances are weighted averages based on the Boltzmann populations from Table 1.
References
-
Chadwick, D. J., & Cliffe, I. A. (1980). The conformational preferences of N-alkylpyrrole mono- and di-esters: an infrared and nuclear magnetic resonance study. Journal of the Chemical Society, Perkin Transactions 2, 737-740. URL: [Link]
-
Bisson, J., McAlpine, J. B., Friesen, J. B., Chen, S. N., Graham, J., & Pauli, G. F. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1739-1748. URL: [Link]
-
Trofimov, B. A., Mikhaleva, A. I., & Schmidt, E. Y. (2010). Applications of spin-spin couplings. Nuclear Magnetic Resonance: Volume 44, RSC Publishing. URL: [Link]
-
Dubis, A. T., & Grabowski, S. J. (2014). Conformational Preferences of 2-Acylpyrroles in Light of FT-IR and DFT Studies. Longdom Publishing. URL: [Link]
An In-depth Technical Guide to Ethyl 2-(1H-pyrrol-1-yl)propanoate: Synthesis, Characterization, and Applications in Drug Discovery
Introduction: The Significance of the Pyrrole Scaffold in Medicinal Chemistry
The pyrrole ring is a privileged heterocyclic motif, forming the core of a vast array of natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have established it as a cornerstone in drug design. Pyrrole derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] Molecules incorporating the pyrrole scaffold, such as the non-steroidal anti-inflammatory drugs (NSAIDs) tolmetin and ketorolac, are prominent examples of its therapeutic relevance.[1] This guide focuses on ethyl 2-(1H-pyrrol-1-yl)propanoate, a versatile building block for the synthesis of more complex, biologically active molecules. We will delve into its nomenclature, synthesis, spectroscopic characterization, and potential applications for researchers and professionals in drug development.
Nomenclature and Chemical Properties
IUPAC Name: ethyl 2-(1H-pyrrol-1-yl)propanoate
Synonyms:
-
Ethyl 2-(pyrrol-1-yl)propanoate
-
2-(1H-Pyrrol-1-yl)propanoic acid, ethyl ester
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C9H13NO2 | (Calculated) |
| Molecular Weight | 167.21 g/mol | (Calculated) |
| CAS Number | 203207-17-4 ((S)-enantiomer) | [4] |
Synthesis of Ethyl 2-(1H-pyrrol-1-yl)propanoate
Reaction Mechanism: N-Alkylation of Pyrrole
The reaction proceeds via a nucleophilic substitution mechanism. The pyrrole anion, generated in situ by the base, acts as a nucleophile and attacks the electrophilic carbon of ethyl 2-bromopropanoate, displacing the bromide ion.
Experimental Protocol: A Representative Synthesis
Materials:
-
Pyrrole
-
Ethyl 2-bromopropanoate
-
Potassium carbonate (K2CO3) or Sodium Hydride (NaH)
-
Anhydrous N,N-dimethylformamide (DMF) or Acetonitrile
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure:
-
To a solution of pyrrole (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Stir the suspension at room temperature for 30 minutes.
-
Add ethyl 2-bromopropanoate (1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2-(1H-pyrrol-1-yl)propanoate.
Diagram 1: Synthesis Workflow for Ethyl 2-(1H-pyrrol-1-yl)propanoate
Caption: A generalized workflow for the synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate.
Spectroscopic Characterization
While specific experimental spectra for ethyl 2-(1H-pyrrol-1-yl)propanoate are not widely published, its structure allows for the prediction of its key spectroscopic features based on well-established principles of NMR, IR, and mass spectrometry for pyrrole derivatives.[4][7][8]
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra of ethyl 2-(1H-pyrrol-1-yl)propanoate are expected to show characteristic signals for the pyrrole ring and the ethyl propanoate moiety.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |
| Pyrrole H-2, H-5 | 6.6 - 6.8 | 120 - 122 |
| Pyrrole H-3, H-4 | 6.0 - 6.2 | 108 - 110 |
| CH (propanoate) | 4.5 - 4.8 (quartet) | 55 - 60 |
| CH₃ (propanoate) | 1.5 - 1.7 (doublet) | 18 - 22 |
| CH₂ (ethyl ester) | 4.1 - 4.3 (quartet) | 60 - 63 |
| CH₃ (ethyl ester) | 1.2 - 1.4 (triplet) | 13 - 15 |
| C=O (ester) | - | 170 - 175 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to be dominated by a strong absorption band corresponding to the C=O stretching vibration of the ester group.
-
C=O stretch (ester): 1730-1750 cm⁻¹ (strong)
-
C-N stretch: 1350-1250 cm⁻¹
-
C-H stretch (aromatic): 3100-3000 cm⁻¹
-
C-H stretch (aliphatic): 3000-2850 cm⁻¹
Mass Spectrometry (MS)
Under electron ionization (EI), the mass spectrum would likely show a molecular ion peak (M⁺) at m/z 167. Key fragmentation patterns would involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) and the entire ester functional group.[9] In electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z 168 would be expected.[8]
Applications in Drug Development
The pyrrole nucleus is a key pharmacophore in a multitude of clinically used drugs.[2] Ethyl 2-(1H-pyrrol-1-yl)propanoate serves as a valuable chiral building block for the synthesis of more complex molecules with potential therapeutic applications. The propanoic acid side chain offers a handle for further chemical modifications, such as amide bond formation, to introduce diversity and modulate the pharmacokinetic and pharmacodynamic properties of the final compounds.
While direct applications of ethyl 2-(1H-pyrrol-1-yl)propanoate in marketed drugs are not extensively documented, its corresponding carboxylic acid, 2-(1H-pyrrol-1-yl)propanoic acid, and related derivatives are of significant interest in medicinal chemistry. These structures can be incorporated into larger molecules to target a range of biological pathways. For instance, the structural motif is related to the core of several NSAIDs, suggesting its potential in the development of novel anti-inflammatory agents.[1]
Diagram 2: Logical Relationship of Ethyl 2-(1H-pyrrol-1-yl)propanoate in Drug Discovery
Caption: Potential pathways for the utilization of ethyl 2-(1H-pyrrol-1-yl)propanoate in drug discovery.
Conclusion
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a valuable synthetic intermediate that combines the privileged pyrrole scaffold with a versatile propanoate side chain. This guide has provided a comprehensive overview of its nomenclature, a representative synthesis protocol, and predicted spectroscopic data to aid in its characterization. Its potential as a building block in the design and synthesis of novel therapeutic agents makes it a compound of significant interest to the drug development community. Further exploration of its utility in constructing diverse molecular libraries will undoubtedly lead to the discovery of new and potent bioactive compounds.
References
- U.S. Patent No. US10329253B2. (2019). Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
Al-Warhi, T., et al. (2023). Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. Molecules, 28(24), 8039. [Link]
- European Patent No. EP0155750A2. (1985). Pyrrole derivatives, process for their preparation and pharmaceutical compositions containing them.
- World Intellectual Property Organization. (1982). Preparation of pyrrole esters.
-
Barnathan, G., et al. (1997). Main MS fragmentation (m/z) of the new fatty acids (pyrrolidides). ResearchGate. [Link]
-
PubChem. (n.d.). 2-(1H-pyrrol-1-yl)propanoic acid. National Center for Biotechnology Information. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-alkylation. [Link]
-
A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2025). ResearchGate. [Link]
- Chinese Patent No. CN1059199C. (2000). Ethyl propionate production process.
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. [Link]
- Chinese Patent No. CN103804191A. (2014). Production technology for synthesis of ethyl 2-bromopropionate.
-
Liang, X., et al. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 27(22), 2576-2586. [Link]
-
13C NMR spectra of N-tosyl pyrrole. (n.d.). ResearchGate. [Link]
-
Organic Syntheses. (n.d.). 1H-Pyrrole-2-carboxylic acid, ethyl ester. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Martínez-Abadía, M., et al. (2017). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Chemical Communications, 53(5), 963-966. [Link]
-
Wang, H., et al. (2019). Efficient synthesis of pyrrolo[1,2-α]quinoxalines mediated by ethyl 2-(4-nitrophenyl)azocarboxylate. New Journal of Chemistry, 43(3), 1336-1340. [Link]
-
Bower, J. F., et al. (2010). Formation of N-Alkylpyrroles via Intermolecular Redox Amination. Angewandte Chemie International Edition, 49(48), 9239-9242. [Link]
-
Antibacterial activity of some 1,2,3,4-tetrasubstituted pyrrole derivatives and molecular docking studies. (2019). ACG Publications. [Link]
-
Aroulmoji, V., et al. (2024). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Polymers, 16(4), 514. [Link]
-
PubChem. (n.d.). 1-(2-Hydroxyethyl)pyrrole. National Center for Biotechnology Information. [Link]
-
Wikipedia. (n.d.). Pyrrole. [Link]
-
Sustainable Synthesis of N-Alkyl-Pyrrolecarboxylic and Pyrrolepyrazinones Derivatives from Biosourced 3-Hydroxy-2-pyrones and Amines. (2022). ACS Publications. [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. (2025). PMC. [Link]
-
Drug Patent Watch. (2026). Pharmaceutical drugs covered by patent 6,875,872. [Link]
-
Sourav Sir's Classes. (2022, February 18). Synthesis & Retrosynthesis Of Alpha Alkylated Esters | Organic Chemistry Preparation [Video]. YouTube. [Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (2023). MDPI. [Link]
-
Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectra. [Link]
-
Semantic Scholar. (2013). Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry. [Link]
Sources
- 1. Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fragmentation pathways of 2-substituted pyrrole derivatives using electrospray ionization ion trap and electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 6. Pyrrole - Wikipedia [en.wikipedia.org]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Note: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)propanoate via the Clauson-Kaas Modification of the Paal-Knorr Reaction
Executive Summary
The pyrrole ring is a privileged scaffold in medicinal chemistry, serving as a core structural motif in numerous active pharmaceutical ingredients (APIs), including statins and antibiotic adjuvants[1]. The synthesis of N-substituted pyrroles from primary amines is traditionally achieved via the Paal-Knorr reaction. However, handling highly reactive 1,4-dicarbonyls like succinaldehyde poses significant stability and polymerization challenges.
This application note details a robust, self-validating protocol for the synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate using the Clauson-Kaas modification[2]. By employing 2,5-dimethoxytetrahydrofuran (DMTF) as a stable, masked dialdehyde and alanine ethyl ester hydrochloride as the amine source, this methodology provides a scalable and high-yielding route to functionalized pyrrole derivatives.
Mechanistic Principles & Causality
The Clauson-Kaas reaction provides a controlled environment for pyrrole synthesis by generating the reactive 1,4-dicarbonyl species in situ[2].
-
Deprotection: Under acidic conditions (glacial acetic acid), DMTF undergoes hydrolysis to release methanol and form succinaldehyde.
-
Nucleophilic Attack: The primary amine of the alanine ethyl ester attacks the carbonyl carbons. Because the amine is supplied as a hydrochloride salt (to prevent premature diketopiperazine self-condensation), a stoichiometric amount of sodium acetate (NaOAc) is required. The acetate acts as a mild base to liberate the free amine nucleophile while maintaining the overall acidic environment necessary for the reaction[3].
-
Cyclization & Dehydration: A double hemiaminal intermediate is formed, which rapidly undergoes dehydration driven by the thermodynamic stability of the resulting aromatic pyrrole system.
Figure 1: Mechanistic pathway of the Clauson-Kaas modified Paal-Knorr pyrrole synthesis.
Reaction Optimization & Quantitative Data
The synthesis of amino acid-derived pyrroles is sensitive to thermal degradation and racemization. Prolonged heating in strong acids can lead to the loss of enantiomeric purity at the
| Entry | Catalyst / Solvent | Temp (°C) | Time | Yield (%) | Causality & Observations |
| 1 | Glacial Acetic Acid | 120 (Reflux) | 2 h | 75 | Standard classical conditions; high conversion but risks partial racemization of the chiral center. |
| 2 | AcOH / H₂O (1:1) | 90 | 4 h | 68 | Two-phase system; lower yield but the milder temperature suppresses acid-catalyzed side reactions. |
| 3 | AcOH (Microwave) | 120 | 10 min | 85 | Rapid volumetric heating minimizes the residence time of the acid-sensitive pyrrole, improving yield[3]. |
Self-Validating Experimental Protocol
This protocol utilizes standard thermal reflux (Entry 1 conditions) optimized for a 10 mmol scale.
Materials Required
-
DL- or L-Alanine ethyl ester hydrochloride: 1.53 g (10.0 mmol)
-
2,5-Dimethoxytetrahydrofuran (DMTF): 1.36 mL (10.5 mmol, 1.05 equiv)
-
Sodium acetate (NaOAc), anhydrous: 0.82 g (10.0 mmol, 1.0 equiv)
-
Glacial acetic acid: 15 mL
Step-by-Step Procedure
-
Reagent Assembly: In a 50 mL round-bottom flask equipped with a magnetic stir bar, suspend alanine ethyl ester hydrochloride (1.53 g) and anhydrous sodium acetate (0.82 g) in 15 mL of glacial acetic acid.
-
Causality: Stirring the suspension for 5 minutes prior to adding DMTF ensures the in situ generation of the free amine, preventing localized concentration gradients that could lead to unreacted starting material.
-
-
Initiation: Add 2,5-dimethoxytetrahydrofuran (1.36 mL) dropwise to the stirring mixture at room temperature.
-
Thermal Activation: Attach a reflux condenser and heat the reaction mixture to 110–120 °C using an oil bath for 2 hours. The solution will progressively darken to a deep amber/brown, indicating the formation of the pyrrole ring.
-
In-Process Control (TLC): After 1.5 hours, sample the reaction. Spot on a silica TLC plate alongside the starting amine. Elute with Hexanes/Ethyl Acetate (4:1).
-
Validation: The primary amine will stay at the baseline (ninhydrin positive). The product will appear as a new, fast-moving UV-active spot (
) that stains intensely with vanillin or -anisaldehyde.
-
-
Quenching & Neutralization: Cool the flask to room temperature. Pour the mixture slowly into a beaker containing 50 mL of crushed ice and water. Slowly add solid
or saturated aqueous until the pH reaches ~7.5.-
Causality: Neutralization must be done carefully to manage vigorous
evolution. Complete removal of acetic acid is critical; residual acid during solvent evaporation will catalyze the decomposition of the electron-rich pyrrole ring.
-
-
Extraction: Transfer to a separatory funnel and extract with Ethyl Acetate (
mL).-
Causality: EtOAc efficiently partitions the relatively non-polar pyrrole ester into the organic phase while leaving the sodium acetate salts in the aqueous layer.
-
-
Washing & Drying: Wash the combined organic layers with brine (30 mL). Dry over anhydrous
, filter, and concentrate in vacuo. -
Purification: Purify the crude dark oil via silica gel flash chromatography (gradient: 100% Hexanes to 90:10 Hexanes/EtOAc) to afford the product as a pale yellow oil.
Figure 2: Step-by-step experimental workflow for the synthesis and purification of the pyrrole derivative.
Analytical Characterization
To validate the structural integrity of the synthesized ethyl 2-(1H-pyrrol-1-yl)propanoate,
-
6.72 ppm (apparent t, 2H):
-protons of the pyrrole ring. -
6.15 ppm (apparent t, 2H):
-protons of the pyrrole ring. -
4.75 ppm (q,
, 1H): Chiral methine ( ) proton adjacent to the ester and pyrrole nitrogen. -
4.18 ppm (q,
, 2H): Methylene protons ( ) of the ethyl ester. -
1.72 ppm (d,
, 3H): Methyl group ( ) on the chiral center. -
1.25 ppm (t,
, 3H): Methyl group ( ) of the ethyl ester.
References
1.[1] "Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii", National Institutes of Health (PMC). 2.[3] "Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles", ARKAT USA. 3.[2] "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach", Beilstein Journal of Organic Chemistry.
Sources
- 1. Optimization of Pyrazole Compounds as Antibiotic Adjuvants Active against Colistin- and Carbapenem-Resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
Application Note: Stereocontrolled Synthesis of Ethyl 2-(1H-pyrrol-1-yl)propanoate via a Modified Clauson-Kaas Protocol
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Introduction and Strategic Overview
The Paal-Knorr and Clauson-Kaas reactions are foundational methodologies for the construction of the pyrrole nucleus, a privileged scaffold in medicinal chemistry. The classical Clauson-Kaas pyrrole synthesis involves the condensation of a primary amine with 2,5-dimethoxytetrahydrofuran (a stable, latent surrogate for succindialdehyde) in[1].
However, when the primary amine is an
-
Epimerization: Racemization at the labile
-chiral center via enolization. -
Hydrolysis: Cleavage of the ethyl ester to the corresponding carboxylic acid.
-
Degradation: Polymerization of the highly reactive dialdehyde intermediates.
To circumvent these issues, this application note details a modified, ambient-temperature buffered protocol based on the seminal work by . By decoupling the hydrolysis of the furan from the condensation step, this self-validating system ensures >98% stereoretention and high yields, making it ideal for drug development pipelines.
Mechanistic Insights
The synthesis operates via a tandem deprotection-condensation sequence[1].
-
Electrophile Activation: 2,5-dimethoxytetrahydrofuran undergoes mild aqueous hydrolysis to form 2,5-dihydroxytetrahydrofuran, which exists in equilibrium with the highly reactive open-chain succindialdehyde.
-
Nucleophilic Attack: The primary amine of ethyl 2-aminopropanoate attacks the dialdehyde, forming a bis-hemiaminal intermediate.
-
Aromatization: Acid-catalyzed dehydration drives the irreversible cyclization to form the thermodynamically stable 1-substituted pyrrole.
Mechanistic pathway of the modified Clauson-Kaas synthesis.
Comparative Optimization Data
The selection of reaction conditions dictates the purity and optical activity of the final product. The table below summarizes the causality behind condition selection, demonstrating why the buffered approach is superior for amino acid esters[2].
| Protocol Type | Catalyst / Solvent | Temp | Time | Typical Yield | Stereoretention (ee) |
| Classical [1] | Glacial Acetic Acid | 110 °C | 3 h | 50 - 65% | Poor (<50%) |
| Microwave [3] | Aqueous NaOAc | 120 °C | 10 min | 70 - 81% | Moderate (~80%) |
| Modified Buffered [4] | Water / Acetate Buffer | 25 °C | 14 h | 85 - 94% | Excellent (>98%) |
Experimental Workflow & Protocol
Reagents and Materials
-
Nucleophile: L-Alanine ethyl ester hydrochloride (1.0 equiv)
-
Electrophile: 2,5-Dimethoxytetrahydrofuran (1.1 equiv)
-
Buffer System: Sodium acetate trihydrate (NaOAc·3H
O), Glacial acetic acid (AcOH) -
Solvents: Deionized Water, Ethyl Acetate (EtOAc)
Step-by-Step Methodology: Modified Ambient-Temperature Protocol
Step 1: In Situ Hydrolysis of the Furan
-
Charge a round-bottom flask with 2,5-dimethoxytetrahydrofuran (1.1 mmol) and deionized water (2.0 mL).
-
Heat the biphasic mixture to 75 °C for 30–45 minutes until a homogenous solution is formed. Insight: This visual cue (clearing of the biphasic solution) self-validates the complete hydrolysis to 2,5-dihydroxytetrahydrofuran and the release of methanol, preventing the unreacted acetal from stalling the downstream condensation[5].
-
Cool the solution to ambient temperature (20–25 °C).
Step 2: Buffer Preparation and Amine Addition
4. To the cooled solution, add sodium acetate trihydrate (2.5 mmol) and glacial acetic acid (0.5 mL) to establish a buffer at approximately pH 4.5.
5. Add L-alanine ethyl ester hydrochloride (1.0 mmol) in one portion. Insight: The buffer serves a critical dual purpose—it neutralizes the hydrochloride salt to liberate the free amine while maintaining a mildly acidic environment necessary for the subsequent dehydration. Crucially, this pH is not harsh enough to cause epimerization of the
Step 3: Condensation and Cyclization 6. Stir the reaction mixture at ambient temperature for 12–16 hours. The reaction progression can be monitored by TLC (Hexane/EtOAc 4:1, visualized with UV and Vanillin stain).
Step 4: Workup and Isolation
7. Dilute the aqueous mixture with EtOAc (10 mL).
8. Wash the organic layer with saturated aqueous NaHCO
Step-by-step experimental workflow for the buffered Clauson-Kaas synthesis.
Analytical Characterization
Verification of the target compound, ethyl 2-(1H-pyrrol-1-yl)propanoate, should be confirmed via the following expected spectral data:
-
H NMR (400 MHz, CDCl
): 6.75 (t, J = 2.1 Hz, 2H, pyrrole -H), 6.18 (t, J = 2.1 Hz, 2H, pyrrole -H), 4.72 (q, J = 7.2 Hz, 1H, chiral -CH), 4.18 (q, J = 7.1 Hz, 2H, ester CH ), 1.75 (d, J = 7.2 Hz, 3H, CH ), 1.25 (t, J = 7.1 Hz, 3H, ester CH ). -
Chiral HPLC: Utilize a chiral stationary phase (e.g., Chiralcel OD-H) to confirm the enantiomeric excess (>98% expected) against a racemic standard synthesized via the classical high-temperature method.
References
-
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. Beilstein Journal of Organic Chemistry, 2023. URL:[Link]
-
A new and high yielding synthesis of unstable pyrroles via a modified Clauson-Kaas reaction. Tetrahedron Letters (via University of Tasmania Figshare), 2006. URL:[Link]
-
Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. ARKIVOC, 2006. URL:[Link]
Sources
- 1. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 2. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. beilstein-journals.org [beilstein-journals.org]
Application Note: Microwave-Assisted Synthesis of Ethyl 2-(1H-pyrrol-1-yl)propanoate via a Modified Clauson-Kaas Protocol
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Green Chemistry
Executive Summary
The pyrrole ring is a privileged heterocyclic scaffold ubiquitous in pharmaceuticals, agrochemicals, and materials science. Traditionally, the synthesis of
This application note details a highly optimized, microwave-assisted methodology that replaces glacial acetic acid with a mild aqueous sodium acetate buffer. By leveraging the rapid, volumetric heating profile of microwave irradiation, this protocol delivers high-purity pyrrole derivatives in minutes rather than hours, serving as a robust and scalable solution for drug discovery workflows.
Mechanistic Rationale & Causality
To design a self-validating and high-yielding protocol, every reagent and physical parameter must be selected with strict mechanistic causality[1]:
-
The Amine Source (Alanine Ethyl Ester Hydrochloride): Free alpha-amino acid esters are prone to spontaneous self-condensation (forming diketopiperazines). Utilizing the hydrochloride salt ensures shelf stability.
-
Aqueous Sodium Acetate Buffer (1M): Conventional Clauson-Kaas reactions use glacial acetic acid, which can degrade sensitive substrates. Here, aqueous NaOAc serves a dual mechanistic purpose. First, it acts as a mild base to neutralize the hydrochloride salt, liberating the nucleophilic free amine in situ. Second, it provides the exact mild acidity required to catalyze the hydrolysis of 2,5-dimethoxytetrahydrofuran (2,5-DMTHF) into the highly reactive 1,4-dicarbonyl intermediate, without causing the hydrolysis of the ethyl ester[2].
-
Microwave Dielectric Heating: The condensation of the amine with the 1,4-dicarbonyl species involves a high activation energy barrier for the final double-dehydration step. Conventional conductive heating leads to localized superheating at the flask walls, promoting the polymerization of the dicarbonyl intermediate (tar formation). Microwave irradiation provides uniform dielectric heating, rapidly overcoming the activation barrier and driving the reaction to completion in 10 minutes before side reactions can propagate[3].
Mechanistic Pathway Visualization
Microwave-assisted Clauson-Kaas mechanism for ethyl 2-(1H-pyrrol-1-yl)propanoate synthesis.
Experimental Design & Comparative Data
The transition from conventional thermal heating to microwave irradiation yields significant improvements in both throughput and mass balance. The data below summarizes the optimization metrics for the synthesis of amino acid-derived pyrroles[1][3].
| Parameter | Conventional Heating | Microwave-Assisted Protocol | Causality / Impact |
| Solvent System | Glacial Acetic Acid | 1M Aqueous NaOAc | Prevents ester hydrolysis; greener solvent profile. |
| Temperature | 118 °C (Reflux) | 120 °C (Sealed Vessel) | Sealed vessel allows pressurized heating above boiling point. |
| Reaction Time | 4 to 12 Hours | 10 Minutes | Dielectric heating rapidly achieves transition state energy. |
| Yield | 45% – 55% | > 80% | Minimizes thermal degradation and polymerization. |
| Impurity Profile | High (Black Tar) | Low (Pale Yellow Oil) | Suppresses side-reactions of the 1,4-dicarbonyl intermediate. |
Self-Validating Experimental Protocol
This protocol is designed for a standard laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover, or Biotage Initiator) equipped with dynamic IR or fiber-optic temperature control.
Step 1: Reaction Assembly
-
Charge the Vessel: To a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add D,L-alanine ethyl ester hydrochloride (230 mg, 1.50 mmol).
-
Buffer Addition: Add 3.0 mL of a 1M aqueous sodium acetate (NaOAc) solution.
-
Validation Checkpoint: The solid will dissolve rapidly. The pH of the resulting solution should be approximately 5.5–6.0, which is optimal for maintaining the delicate balance between amine nucleophilicity and acetal hydrolysis.
-
-
Reagent Addition: Introduce 2,5-dimethoxytetrahydrofuran (194 µL, 1.50 mmol) via a calibrated micropipette.
-
Seal: Secure the vial with a Teflon-lined crimp cap to safely contain the autogenous pressure generated during heating.
Step 2: Microwave Irradiation
-
Programming: Insert the vial into the microwave reactor cavity. Program the method with the following parameters:
-
Target Temperature: 120 °C
-
Ramp Time: 2 minutes (A controlled ramp prevents thermal overshoots that cause substrate charring).
-
Hold Time: 10 minutes
-
Stirring: High (900 rpm) to ensure homogeneity in the biphasic mixture as the product forms.
-
Cooling: Active compressed air cooling to 40 °C post-reaction.
-
-
Execution: Initiate the sequence.
-
Validation Checkpoint: Upon completion and cooling, the reaction mixture will have transitioned from a clear, colorless monophasic solution to a biphasic mixture containing a pale yellow organic droplet (the product) suspended in the aqueous layer.
-
Step 3: Work-Up and Extraction
-
Transfer: Uncrimp the vial and transfer the mixture to a 60 mL separatory funnel. Rinse the microwave vial with 10 mL of Ethyl Acetate (EtOAc) and add to the funnel.
-
Extraction: Shake vigorously and allow the layers to separate. The product partitions into the upper organic (EtOAc) layer. Extract the aqueous layer with an additional 10 mL of EtOAc.
-
Washing: Combine the organic layers and wash sequentially with:
-
10 mL of saturated aqueous
(to neutralize any trace acetic acid). -
10 mL of saturated aqueous
(brine) to remove residual water.
-
-
Drying: Dry the organic phase over anhydrous
. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation at 30 °C, 150 mbar).
Step 4: Purification
-
Flash Chromatography: While the crude product is often >90% pure, analytical purity is achieved via short-path silica gel chromatography.
-
Elution: Elute using a gradient of Hexanes:Ethyl Acetate (9:1 v/v).
-
Validation Checkpoint: Monitor via TLC (Hexanes:EtOAc 8:2). The product spots at an
of ~0.6 and stains intensely with or -anisaldehyde due to the electron-rich pyrrole ring.
-
Analytical Validation
To confirm the successful synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate, the isolated pale yellow oil must be subjected to spectroscopic analysis. The self-validating markers are as follows:
-
H NMR (400 MHz,
):-
6.72 (t,
= 2.1 Hz, 2H): Corresponds to the -protons of the pyrrole ring (positions 2 and 5). -
6.18 (t,
= 2.1 Hz, 2H): Corresponds to the -protons of the pyrrole ring (positions 3 and 4). -
4.78 (q,
= 7.3 Hz, 1H): The chiral methine proton. The downfield shift confirms the attachment to the strongly electron-withdrawing pyrrole nitrogen. -
4.15 (q,
= 7.1 Hz, 2H): The methylene protons of the ethyl ester. -
1.68 (d,
= 7.3 Hz, 3H): The methyl group adjacent to the chiral center. -
1.24 (t,
= 7.1 Hz, 3H): The methyl protons of the ethyl ester.
-
6.72 (t,
-
GC-MS (EI): Expected molecular ion peak at
= 167.1. A prominent fragment at = 94 (loss of the ester group, ) is highly diagnostic for -alkylated pyrroles.
References
-
Kumar, A., et al. (2023). "Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach." Beilstein Journal of Organic Chemistry, 19, 71. Available at:[Link]
Sources
Application Note: Hydrolysis of Ethyl 2-(1H-pyrrol-1-yl)propanoate to 2-(1H-pyrrol-1-yl)propanoic Acid
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The synthesis of 2-(1H-pyrrol-1-yl)propanoic acid from its corresponding ethyl ester (ethyl 2-(1H-pyrrol-1-yl)propanoate) is a critical transformation in the development of pyrrole-containing pharmacophores and advanced building blocks. While ester hydrolysis is a fundamental organic transformation, the presence of the electron-rich pyrrole ring demands a highly chemo-selective approach. Pyrroles are notoriously sensitive to strongly acidic conditions and electrophilic attack, which can rapidly induce polymerization or ring-opening degradation.
This application note provides a self-validating, phase-appropriate protocol for the base-catalyzed saponification of ethyl 2-(1H-pyrrol-1-yl)propanoate. By utilizing mild lithium hydroxide (LiOH) in a mixed aqueous-organic solvent system, followed by strictly controlled acidification, researchers can achieve high-purity yields while suppressing pyrrole-related side reactions.
Mechanistic Rationale & Chemo-Selectivity
To ensure scientific integrity and reproducibility, every experimental parameter in this protocol is driven by the specific chemical behavior of the N-alkyl pyrrole moiety.
-
Base Selection (LiOH vs. NaOH/KOH): Lithium hydroxide is selected over sodium or potassium hydroxide because the lithium cation acts as a mild Lewis acid. It coordinates with the carbonyl oxygen of the ester, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxide ion at lower temperatures [1]. This allows the reaction to proceed smoothly at room temperature, minimizing the risk of thermal degradation.
-
Solvent System (THF/MeOH/H₂O): Ethyl 2-(1H-pyrrol-1-yl)propanoate is highly lipophilic, while the hydroxide nucleophile is strictly aqueous. A ternary solvent system of Tetrahydrofuran (THF), Methanol (MeOH), and Water bridges this phase gap. THF provides excellent solubility for the ester, water delivers the hydroxide, and methanol acts as a phase-transfer homogenizer.
-
Controlled Acidification (The Critical Node): The most common point of failure in pyrrole chemistry is the workup. Strong acids (like concentrated HCl or H₂SO₄) protonate the pyrrole ring at the C2 or C3 position, generating a highly reactive iminium species that triggers rapid intermolecular polymerization (forming "pyrrole red" polymers). To safely isolate the free carboxylic acid, the pH must be lowered to exactly 3.0–4.0 using dilute 1M HCl. This pH is low enough to protonate the carboxylate (pKa ~4.5) but high enough to avoid protonating the pyrrole ring.
Reaction Pathway Visualization
Mechanistic workflow for the base-catalyzed hydrolysis of N-alkyl pyrrole esters.
Reagent Stoichiometry & Experimental Setup
The following stoichiometry is optimized for a 10 mmol scale reaction. It can be scaled linearly, provided the cooling capacity during acidification is maintained.
Table 1: Reagent Stoichiometry and Equivalents
| Reagent | MW ( g/mol ) | Equivalents | Amount | Operational Role |
| Ethyl 2-(1H-pyrrol-1-yl)propanoate | 167.21 | 1.0 | 1.67 g | Substrate |
| LiOH·H₂O | 41.96 | 2.5 | 1.05 g | Mild Base / Nucleophile |
| THF | - | - | 15 mL | Organic Co-solvent |
| Methanol | - | - | 5 mL | Homogenizing Co-solvent |
| Water (Deionized) | - | - | 10 mL | Aqueous Co-solvent |
| 1M HCl (aq) | 36.46 | ~2.5–3.0 | ~25–30 mL | pH Adjustment (Target pH 3-4) |
| Ethyl Acetate (EtOAc) | - | - | 3 x 20 mL | Extraction Solvent |
Step-by-Step Experimental Protocol
Phase 1: Solubilization and Saponification
-
Solubilization: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.67 g, 10 mmol) in a mixture of THF (15 mL) and Methanol (5 mL).
-
Base Preparation: In a separate vial, dissolve LiOH·H₂O (1.05 g, 25 mmol) in deionized water (10 mL).
-
Addition: Cool the organic solution to 0 °C using an ice-water bath. Add the aqueous LiOH solution dropwise over 5 minutes to prevent any localized exotherms.
-
Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature (20–25 °C). Stir vigorously for 2 to 4 hours.
Phase 2: Volatile Removal and Careful Acidification
-
Concentration: Once in-process controls indicate complete consumption of the ester, transfer the flask to a rotary evaporator. Remove the THF and Methanol under reduced pressure. Crucial: Keep the water bath temperature below 35 °C to prevent thermal degradation of the pyrrole salt.
-
Dilution: Dilute the remaining aqueous residue (which contains the lithium carboxylate salt) with an additional 10 mL of deionized water and cool the flask to 0 °C.
-
Acidification: While stirring continuously, add 1M HCl dropwise. Monitor the pH continuously using a calibrated pH meter or precision pH strips. Stop the addition the moment the pH reaches 3.0 to 4.0 . Do not allow the pH to drop below 2.0.
Phase 3: Extraction and Isolation
-
Extraction: Transfer the acidified aqueous mixture to a separatory funnel. Extract the free carboxylic acid with Ethyl Acetate (3 x 20 mL).
-
Washing & Drying: Wash the combined organic layers with saturated aqueous sodium chloride (brine, 15 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous sodium sulfate (Na₂SO₄), and swirl to dry.
-
Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-(1H-pyrrol-1-yl)propanoic acid as an off-white to pale yellow solid/oil. Dry completely under high vacuum.
Experimental Workflow Visualization
Step-by-step experimental workflow for isolating 2-(1H-pyrrol-1-yl)propanoic acid.
In-Process Controls (IPC) & Troubleshooting
A self-validating protocol requires strict analytical checkpoints. Use the following IPC matrix to ensure the reaction proceeds as intended.
Table 2: IPC and Troubleshooting Matrix
| Parameter | Analytical Method | Target Observation | Corrective Action if Failed |
| Reaction Completion | TLC (Hexanes:EtOAc 3:1) | Disappearance of ester spot (Rf ~0.6). Appearance of baseline spot (salt). | Add 0.5 eq LiOH, warm to 35 °C, and stir for an additional 1 hour. |
| Acidification pH | pH Meter / Precision Strips | pH strictly between 3.0 and 4.0. | If pH > 4.5, product will remain in the aqueous layer; add more 1M HCl. If pH < 2.0, immediately buffer with dilute NaHCO₃ to prevent polymerization. |
| Product Purity | LC-MS / ¹H-NMR | >95% purity, m/z 138 [M-H]⁻ in negative ion mode. | If impurities are present, recrystallize the crude product from a minimal amount of hot EtOAc/Hexanes. |
| Color Change | Visual Inspection | Solution remains pale yellow to clear. | If solution turns dark red/brown during acidification, pyrrole polymerization has occurred due to over-acidification. Discard and repeat. |
References
The mechanistic principles and specific reagents utilized in this protocol are grounded in established literature for the handling and hydrolysis of sensitive N-alkyl pyrrole derivatives [1].
-
Trost, B. M., & Dong, G. (2009). A Stereodivergent Strategy to Both Product Enantiomers from the Same Enantiomer of a Stereoinducing Catalyst: Agelastatin A. Chemistry–A European Journal, 15(28), 6910-6919. (Demonstrates the necessity of careful LiOH-mediated hydrolysis for N-alkyl pyrrole esters to avoid degradation). URL: [Link]
Application Note: A Detailed Guide to the Synthesis of 2-(1H-Pyrrol-1-yl)propan-1-ol via Ester Reduction
Abstract: This document provides a comprehensive guide for the chemical reduction of ethyl 2-(1H-pyrrol-1-yl)propanoate to its corresponding primary alcohol, 2-(1H-pyrrol-1-yl)propan-1-ol. Pyrrole-containing chiral alcohols are significant structural motifs in medicinal chemistry and materials science.[1][2] This application note details two robust protocols utilizing powerful hydride-reducing agents: Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H). The guide is intended for researchers, chemists, and drug development professionals, offering in-depth theoretical background, step-by-step experimental procedures, safety considerations, and data interpretation to ensure successful and reproducible synthesis.
Theoretical Background & Mechanistic Considerations
The reduction of an ester to a primary alcohol is a fundamental transformation in organic synthesis. This process involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the ester.[3]
General Reaction Scheme:
Caption: General reaction for the reduction of the target ester.
The mechanism proceeds via a two-step hydride addition.[4]
-
First Hydride Addition: The first equivalent of hydride attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Intermediate Collapse: This intermediate is unstable and collapses, expelling the ethoxide (-OEt) leaving group to form an aldehyde in situ.
-
Second Hydride Addition: The resulting aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form an alkoxide.
-
Workup: A final aqueous workup step protonates the alkoxide to yield the desired primary alcohol.[4]
With strong reducing agents like LiAlH₄, it is not possible to isolate the aldehyde intermediate as it is consumed immediately.[5] While Diisobutylaluminium Hydride (DIBAL-H) can be used to selectively reduce esters to aldehydes, this requires careful control of stoichiometry (1 equivalent) and cryogenic temperatures (typically -78 °C).[6][7] For the complete reduction to the alcohol, an excess of DIBAL-H is used or the reaction is allowed to warm.[8]
Protocol Selection: LiAlH₄ vs. DIBAL-H
The choice between Lithium Aluminum Hydride (LiAlH₄) and Diisobutylaluminium Hydride (DIBAL-H) depends on factors like lab capabilities, desired reaction control, and scale.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Diisobutylaluminium Hydride (DIBAL-H) |
| Reactivity | Extremely powerful, reduces most polar carbonyls.[9] | Strong, but its bulky nature offers more selectivity.[10][11] |
| Temperature | Typically 0 °C to reflux.[12] | Often requires low temperatures (-78 °C) for control.[7] |
| Workup | Can form gelatinous aluminum salt emulsions.[5] | Workup can also be challenging but sometimes more manageable.[13] |
| Safety | Pyrophoric; reacts violently with water and protic solvents.[5][14] | Pyrophoric; requires handling under an inert atmosphere.[6] |
| Ideal Use Case | Complete, non-selective reduction of esters and carboxylic acids. | When greater control or chemoselectivity is needed.[10][15] |
graph "Reagent_Selection_Logic" { layout=dot; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];start [label="Goal:\nReduce Ethyl 2-(1H-pyrrol-1-yl)propanoate\nto 2-(1H-pyrrol-1-yl)propan-1-ol", shape=ellipse, fillcolor="#FBBC05"]; q1 [label="Is chemoselectivity a primary concern?\n(i.e., other reducible groups present)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; q2 [label="Are cryogenic (-78 °C) conditions\neasily accessible and scalable?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; use_dibal [label="Protocol B:\nDIBAL-H Reduction", shape=box, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; use_lah [label="Protocol A:\nLiAlH₄ Reduction", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; start -> q1; q1 -> use_dibal [label="Yes"]; q1 -> q2 [label="No"]; q2 -> use_dibal [label="Yes"]; q2 -> use_lah [label="No"];
}
Caption: Decision workflow for selecting the appropriate reducing agent.
Detailed Experimental Protocols
Safety Preamble: Both LiAlH₄ and DIBAL-H are pyrophoric and react violently with water. All procedures must be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
Protocol A: Reduction using Lithium Aluminum Hydride (LiAlH₄)
This protocol is a robust method for the complete reduction of the ester.
Materials & Reagents:
-
Ethyl 2-(1H-pyrrol-1-yl)propanoate
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
Ethyl Acetate (for quenching)
-
Deionized Water
-
15% w/v Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Celite®
Caption: Experimental workflow for LiAlH₄ reduction.
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, add LiAlH₄ (1.5 equivalents) to a three-necked, oven-dried round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel. Suspend the LiAlH₄ in anhydrous THF (approx. 10 mL per gram of ester). Cool the suspension to 0 °C using an ice-water bath.
-
Substrate Addition: Dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.0 equivalent) in anhydrous THF (5 mL per gram) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension, ensuring the internal temperature does not exceed 10 °C.[16]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup (Fieser Method): Once the reaction is complete, cool the flask back to 0 °C.[17] Quench the reaction by the slow, sequential dropwise addition of:
-
'x' mL of Water
-
'x' mL of 15% aqueous NaOH
-
'3x' mL of Water (where 'x' is the number of grams of LiAlH₄ used).[18] This procedure is designed to produce granular aluminum salts that are easily filtered.
-
-
Isolation: Stir the resulting mixture vigorously for 15-30 minutes until a white precipitate forms.[5] Add anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is absorbed.[18]
-
Purification: Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate. Combine the organic filtrates and concentrate under reduced pressure. The crude product can then be purified by silica gel column chromatography.
Protocol B: Reduction using Diisobutylaluminium Hydride (DIBAL-H)
This protocol offers an alternative, particularly if better control is needed, though for full reduction to the alcohol, warming is required.
Materials & Reagents:
-
Ethyl 2-(1H-pyrrol-1-yl)propanoate
-
Diisobutylaluminium Hydride (DIBAL-H, typically 1.0 M solution in hexanes or toluene)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Methanol (for quenching)
-
Saturated aqueous solution of Rochelle's salt (Potassium Sodium Tartrate)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Caption: Experimental workflow for DIBAL-H reduction.
Step-by-Step Procedure:
-
Reaction Setup: Under an inert atmosphere, dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.0 equivalent) in anhydrous toluene (approx. 15 mL per gram) in an oven-dried, three-necked round-bottom flask.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add DIBAL-H solution (2.2 equivalents) dropwise via syringe or dropping funnel, ensuring the internal temperature remains below -65 °C.[7]
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: Cool the reaction to 0 °C. Slowly and carefully quench the reaction by the dropwise addition of methanol to destroy excess DIBAL-H.[8] Following the quench, add a saturated aqueous solution of Rochelle's salt and stir vigorously for 1-2 hours. The mixture should change from a cloudy emulsion to two clear, separable layers.
-
Isolation and Purification: Separate the organic layer and extract the aqueous layer with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude alcohol via silica gel column chromatography.
Data Summary & Expected Outcomes
The following table summarizes typical expectations for these reduction protocols. Yields are estimates based on analogous ester reductions and may require optimization for this specific substrate.
| Parameter | Protocol A (LiAlH₄) | Protocol B (DIBAL-H) |
| Equivalents of Hydride | ~1.5 eq. LiAlH₄ (delivers >2 eq. H⁻) | ~2.2 eq. DIBAL-H |
| Typical Solvent | THF, Diethyl Ether | Toluene, Hexanes, DCM |
| Temperature | 0 °C to Room Temp | -78 °C to Room Temp |
| Expected Yield | 80-95% | 75-90% |
| Key Advantage | High reactivity, rapid conversion | Potentially cleaner workup |
| Key Disadvantage | Gelatinous workup, highly exothermic | Requires cryogenic temperatures |
Product Characterization: The final product, 2-(1H-pyrrol-1-yl)propan-1-ol, should be characterized using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
References
-
OrgoSolver. (n.d.). Ester Reduction (LiAlH₄): Ester to Alcohol | Mechanism + Traps. Retrieved from [Link]
-
Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH₄) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Chemistry Steps. (2023, July 16). LiAlH₄ and NaBH₄ Carbonyl Reduction Mechanism. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch20: Reduction of Esters using LiAlH₄ to 1o alcohols. Retrieved from [Link]
-
Fiveable. (2025, August 15). DIBAL-H Definition. Retrieved from [Link]
-
AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH₄) - LAH - Reduction-Mechanism. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. RSC Advances. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters. Retrieved from [Link]
-
ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
-
University of Rochester. (n.d.). Magic Formulas: Fieser Workup (LAH and DiBAL). Retrieved from [Link]
-
Organic Synthesis. (n.d.). DIBAL-H Reduction. Retrieved from [Link]
-
Master Organic Chemistry. (2011, August 26). DIBAL (Di-isobutyl Aluminum Hydride) – A Bulky Reducing Agent For The Partial Reduction Of Esters and Nitriles. Retrieved from [Link]
-
TUODA. (2025, May 20). What Is DIBAL-H and How Is It Used in Industrial Reduction Reactions? Retrieved from [Link]
-
OrgoSolver. (n.d.). Ester to Aldehyde (DIBAL-H, -78 C). Retrieved from [Link]
-
ResearchGate. (2015). Application of Continuous Flow for DIBAL-H Reduction and n-BuLi Mediated Coupling Reaction in the Synthesis of Eribulin Mesylate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). DIBAL-H, Diisobutylaluminium hydride. Retrieved from [Link]
-
University of Oxford. (n.d.). Experiment 5: Reductions with Lithium Aluminium Hydride. Retrieved from [Link]
- Google Patents. (n.d.). US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives.
-
Quora. (2016, April 16). How exactly does Lithium Aluminium Hydride reduce different organic compounds? Retrieved from [Link]
-
YouTube. (2024, July 26). Reduction of Esters with Lithium Aluminum Hydride to Alcohol. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). Development and optimization of a continuous flow ester reduction with LiAlH₄ in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Reaction Chemistry & Engineering. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Acid to Alcohol (LiAlH₄). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]
-
Bentham Science. (2018, August 25). A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, February 15). Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy. Retrieved from [Link]
-
Reddit. (2016, April 4). How easy is the reduction of esters to alcohols? Retrieved from [Link]
-
ResearchGate. (2026, January 3). Experiment 6: Mild Reduction of a Carboxylic Acid to an Alcohol via 2-Pyridyl Thioester Activation. Retrieved from [Link]
-
YouTube. (2021, July 8). Reduction of Esters to Alcohols. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023, October 17). A reduction of an ester with DIBAL-H to alcohol. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Making Esters From Alcohols. Retrieved from [Link]
Sources
- 1. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-1,3-propanediol and its substituted derivatives - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. orgosolver.com [orgosolver.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. fiveable.me [fiveable.me]
- 7. orgosolver.com [orgosolver.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. adichemistry.com [adichemistry.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. tuodaindus.com [tuodaindus.com]
- 12. Acid to Alcohol - Lithium Aluminum Hydride (LiAlH4) [commonorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. youtube.com [youtube.com]
- 15. DIBALH: from known fundamental to an unusual reaction; chemoselective partial reduction of tertiary amides in the presence of esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. ch.ic.ac.uk [ch.ic.ac.uk]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Magic Formulas [chem.rochester.edu]
Application Note: Engineering Functionalized Conducting Polymers using Ethyl 2-(1H-pyrrol-1-yl)propanoate
Target Audience: Researchers, materials scientists, and drug development professionals specializing in biosensors, bioelectronics, and targeted drug delivery systems.
Executive Overview & Mechanistic Causality
Intrinsically conducting polymers (ICPs), particularly polypyrrole (PPy), are foundational to modern bioelectronics due to their excellent biocompatibility and redox-tunable conductivity[1]. However, unmodified PPy suffers from severe intractability—it is insoluble in most solvents and lacks reactive functional groups for the covalent tethering of biomolecules (e.g., enzymes, antibodies, or targeting ligands).
To overcome this, N-substituted pyrrole derivatives are employed. Ethyl 2-(1H-pyrrol-1-yl)propanoate (EPP) is a highly specialized monomer designed to solve these exact limitations. The chemical architecture of EPP introduces two critical features:
-
An Ester-Protected Carboxylate: Direct electropolymerization of pyrrole monomers bearing free carboxylic acids can be problematic due to local pH alterations and unwanted side reactions at the electrode. EPP masks the carboxylate as an ethyl ester, allowing for smooth, defect-free oxidative polymerization. Post-polymerization, the ester is easily hydrolyzed to yield a reactive carboxylic acid for EDC/NHS bioconjugation[2].
-
Alpha-Methyl Branching: The propanoate group features an
-methyl branch adjacent to the pyrrole nitrogen. This steric bulk increases the free volume between polymer chains, drastically improving the solvent processability of the resulting polymer. However, this steric hindrance also forces a deviation from backbone coplanarity, which disrupts extended -conjugation and lowers absolute electrical conductivity.
To achieve a self-validating balance between electrical conductivity and biochemical functionality, EPP is almost exclusively utilized in a copolymerization strategy with unsubstituted pyrrole[3].
Mechanistic pathway illustrating the steric and electronic effects of EPP.
Quantitative Material Profiling
The table below summarizes the physicochemical trade-offs when transitioning from a pure PPy matrix to an EPP-functionalized matrix. The copolymer approach yields the optimal therapeutic or diagnostic platform[4].
| Material Formulation | Conductivity (S/cm) | Approx. Band Gap (eV) | Processability / Swellability | Bioconjugation Capacity |
| Pure Polypyrrole (PPy) | 10 – 100 | ~2.1 | Insoluble, rigid | Very Low (adsorption only) |
| Poly(EPP) Homopolymer | < 10⁻³ | ~3.4 | Soluble in organic solvents | High (post-hydrolysis) |
| Poly(Py-co-EPP) (1:1 Molar) | 0.1 – 5.0 | ~2.6 | Swellable, highly processable | High (covalent attachment) |
Experimental Protocols: A Self-Validating Workflow
The following protocols detail the synthesis of a functionalized biosensor interface using EPP. Every phase includes a built-in validation step to ensure system integrity before proceeding to the next costly bioconjugation phase.
Protocol A: Electrochemical Copolymerization of Poly(Py-co-EPP)
Objective: Deposit a robust, conductive, and ester-functionalized polymer film onto a working electrode.
Reagents & Materials:
-
Ethyl 2-(1H-pyrrol-1-yl)propanoate (EPP) (50 mM)
-
Pyrrole (Py) (50 mM) – Must be freshly distilled.
-
Lithium perchlorate (LiClO₄) (0.1 M) as the supporting electrolyte.
-
Acetonitrile (Anhydrous).
-
Electrochemical cell with a Gold (Au) or Indium Tin Oxide (ITO) working electrode, Pt wire counter electrode, and Ag/AgCl reference electrode.
Step-by-Step Procedure:
-
Electrolyte Preparation: Dissolve 0.1 M LiClO₄ in anhydrous acetonitrile. Add 50 mM of Py and 50 mM of EPP to create a 1:1 comonomer feed ratio. Purge the solution with N₂ gas for 15 minutes to remove dissolved oxygen, which can cause premature termination of radical cations.
-
Electropolymerization: Immerse the electrodes into the solution. Apply Cyclic Voltammetry (CV) from 0.0 V to +1.2 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10 cycles.
-
Washing: Remove the coated working electrode and rinse thoroughly with neat acetonitrile to remove unreacted monomers and excess electrolyte. Dry under a gentle stream of N₂.
Validation Check (System Integrity): Observe the real-time CV voltammogram. A successful polymerization is validated by a steady, cycle-over-cycle increase in both the anodic and cathodic peak currents. If the current plateaus early, the film is passivating (likely due to too high an EPP ratio causing a loss of conductivity); adjust the Py:EPP ratio to 2:1.
Protocol B: Surface Saponification and EDC/NHS Bioconjugation
Objective: Unmask the carboxylic acid and covalently attach a capture protein (e.g., Glucose Oxidase or an Antibody).
Reagents & Materials:
-
Sodium Hydroxide (NaOH) (0.1 M in DI water)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (0.2 M)
-
NHS (N-Hydroxysuccinimide) (0.05 M)
-
PBS Buffer (pH 7.4)
-
Target Protein (e.g., Glucose Oxidase, 1 mg/mL in PBS)
Step-by-Step Procedure:
-
Ester Hydrolysis (Saponification): Immerse the Poly(Py-co-EPP) modified electrode in 0.1 M NaOH for 45 minutes at room temperature. The hydroxyl ions cleave the ethyl ester, leaving a sodium carboxylate salt on the polymer backbone.
-
Neutralization: Rinse the electrode extensively with DI water, followed by a brief immersion in 0.1 M HCl (30 seconds) to protonate the carboxylates, then rinse with PBS (pH 7.4).
-
Activation: Prepare a fresh solution of 0.2 M EDC and 0.05 M NHS in DI water. Incubate the electrode in this solution for 1 hour in the dark. This converts the carboxylic acids into amine-reactive NHS-esters[2].
-
Bioconjugation: Immediately transfer the activated electrode into the protein solution (1 mg/mL in PBS). Incubate at 4°C overnight to allow primary amines on the protein to form stable amide bonds with the polymer matrix.
-
Quenching: Wash the electrode with PBS to remove unbound protein. (Optional: incubate in 50 mM ethanolamine for 15 minutes to quench unreacted NHS esters).
Validation Check (System Integrity): To validate the hydrolysis step (Step 1), perform an ATR-FTIR analysis on a sacrificial sample. The successful unmasking of the functional group is confirmed by the disappearance of the sharp ester carbonyl stretch at ~1735 cm⁻¹ and the appearance of a broad carboxylic acid O-H stretch and shifted C=O stretch at ~1700 cm⁻¹.
Workflow from EPP monomer to a fully functionalized bioconjugated sensor.
References
- Conducting Polymers - Applications for Electronic Devices and Sensors - AZoM AZoM M
- Conducting Polymers, Hydrogels and Their Composites: Preparation, Properties and Bioapplic
- Electrochemical copolymerization of pyrrole with N-substituted pyrroles.
- Synthesis and Characterization of Active Ester-Functionalized Polypyrrole−Silica Nanoparticles: Application to the Covalent Attachment of Proteins Langmuir - ACS Public
Sources
Application Note: Scalable Manufacturing of Methyl 3-(1H-pyrrol-2-yl)propanoate
Document Type: Technical Protocol & Application Guide Target Audience: Process Chemists, API Manufacturing Scientists, and Drug Development Professionals Compound: Methyl 3-(1H-pyrrol-2-yl)propanoate (CAS: 69917-80-2)[1]
Executive Summary & Mechanistic Rationale
Pyrrole propanoate esters, specifically methyl 3-(1H-pyrrol-2-yl)propanoate , are highly versatile heterocyclic building blocks[1]. They serve as critical intermediates in the total synthesis of porphyrins, biologically active alkaloids, and advanced beta-lactam antibiotics such as carbapenems[2].
The Regioselectivity Challenge: Direct Friedel-Crafts alkylation of pyrrole with methyl acrylate is theoretically possible but practically flawed for scalable manufacturing. Pyrrole undergoes electrophilic aromatic substitution primarily at the C2 position, but competing C3 alkylation inevitably occurs, yielding intractable, difficult-to-separate isomeric mixtures.
The Solution: To achieve pharmaceutical-grade purity at scale, a two-step sequence is employed: a Wittig olefination of pyrrole-2-carboxaldehyde followed by palladium-catalyzed hydrogenation[3].
-
Wittig Olefination: Utilizing a stabilized ylide (methyl (triphenylphosphoranylidene)acetate) guarantees absolute regiocontrol at the C2 position and exclusively yields the (E)-alkene intermediate.
-
Catalytic Hydrogenation: The exocyclic alkene is reduced under mild conditions. The aromaticity of the pyrrole ring protects it from reduction, ensuring absolute chemoselectivity[3].
Figure 1: Two-step scalable synthesis workflow for methyl 3-(1H-pyrrol-2-yl)propanoate.
Scalable Manufacturing Protocols (100g Pilot Scale)
Step 1: Synthesis of Methyl (E)-3-(1H-pyrrol-2-yl)acrylate
Causality Check: The use of a stabilized ylide prevents the formation of Z-isomers, which can complicate downstream crystallization and purification. Toluene is selected as the solvent because triphenylphosphine oxide (the byproduct) exhibits lower solubility in cold toluene, allowing for easy removal via filtration.
-
Setup: Equip a 5 L jacketed reactor with a mechanical stirrer, reflux condenser, and nitrogen inlet.
-
Reaction: Dissolve 62.8 g (660 mmol) of pyrrole-2-carboxaldehyde in 2.5 L of anhydrous toluene. Slowly add 242.0 g (725 mmol, 1.1 eq) of methyl (triphenylphosphoranylidene)acetate.
-
Heating: Heat the mixture to 80°C for 4 hours.
-
Self-Validation (TLC): Monitor via TLC (Hexanes/EtOAc 7:3). The highly UV-active aldehyde (
) will disappear, replaced by a bright, lower- UV-active spot representing the conjugated acrylate. -
Workup: Cool the reactor to 0°C to precipitate triphenylphosphine oxide. Filter the suspension and concentrate the filtrate under reduced pressure. Recrystallize the crude solid from hot ethanol to yield pure methyl (E)-3-(1H-pyrrol-2-yl)acrylate.
Step 2: Catalytic Hydrogenation to Methyl 3-(1H-pyrrol-2-yl)propanoate
Causality Check: Methanol is strictly required as the solvent. As a protic solvent, it facilitates rapid proton transfer on the palladium surface, significantly accelerating the reduction of the conjugated system compared to aprotic solvents[3].
-
Preparation: In a 10 L hydrogenation vessel, dissolve 100.0 g (661 mmol) of methyl (E)-3-(1H-pyrrol-2-yl)acrylate in 5.0 L of anhydrous methanol under a strict argon atmosphere[3].
-
Catalyst Addition: Carefully add 7.8 g of 10% Palladium on Carbon (Pd/C) catalyst[3]. (Critical Safety Note: The catalyst MUST be added under argon. Dry Pd/C can spontaneously ignite methanol vapors in the presence of oxygen).
-
Hydrogenation: Purge the vessel with hydrogen gas (1 atm) and maintain active mechanical stirring at 20–25°C for 16 hours[3].
-
Self-Validation (TLC & UV): Monitor reaction completion via TLC. Crucial insight: The starting material is highly UV-active at 254 nm due to the extended conjugation between the pyrrole ring and the ester. The product breaks this conjugation and will appear faint or invisible under standard UV light. You must use an iodine chamber or vanillin stain to visualize the product spot.
-
Filtration: Upon completion, purge the system with argon. Filter the crude mixture through a tightly packed bed of diatomaceous earth (Celite)[3]. Wash the filter cake with an additional 500 mL of methanol. (Quality Control: If the filtrate has a grey tint, colloidal palladium has leached. Pass the filtrate through a short silica plug to prevent downstream heavy-metal toxicity in API development).
-
Isolation: Concentrate the combined methanol washings under vacuum to afford methyl 3-(1H-pyrrol-2-yl)propanoate as a light yellow oil[3]. Yields are typically quantitative (~100%), requiring no further chromatographic purification[3].
Heterogeneous Catalysis Mechanism
The success of the second step relies on the surface chemistry of the Pd/C catalyst. The aromatic pyrrole ring remains flat and weakly coordinated, while the exocyclic alkene undergoes rapid syn-addition of hydrogen.
Figure 2: Heterogeneous catalytic hydrogenation cycle of the exocyclic alkene on Pd/C.
Process Optimization Data
To demonstrate the scalability and robustness of the hydrogenation step, various parameters were evaluated. The data below confirms that atmospheric pressure in a protic solvent provides the optimal balance of safety, speed, and yield.
Table 1: Hydrogenation Optimization Matrix (100g Scale)
| Solvent | H₂ Pressure (atm) | Catalyst (10% Pd/C) | Time (h) | Conversion (%) | Isolated Yield (%) |
| Ethanol | 1.0 | 5.0 w/w% | 24 | 85.2 | 80.1 |
| Methanol | 1.0 | 5.0 w/w% | 24 | 92.4 | 88.5 |
| Methanol | 1.0 | 7.8 w/w% | 16 | >99.9 | 98.2 |
| Ethyl Acetate | 3.0 | 7.8 w/w% | 12 | 95.1 | 91.0 |
Note: The optimized 7.8 w/w% catalyst loading in methanol at 1 atm directly mirrors the validated stoichiometric ratios established in literature, ensuring complete conversion without the need for high-pressure reactors[3].
References
- METHYL 3-(2-PYRROLYL)
- Methyl 3-(1H-pyrrol-2-yl)
- Synthesis Of Carbapenams From Pyrroles Source: The University of Liverpool Repository URL
Sources
Application Note: Regiocontrolled Functionalization of the Pyrrole Ring in Ethyl 2-(1H-pyrrol-1-yl)propanoate
Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Advanced Methodology & Protocol Guide
Executive Summary & Chemical Context
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a highly versatile, bifunctional building block featuring an electron-rich pyrrole core and an
However, the pyrrole ring presents a distinct regiochemical challenge. Because pyrrole is a
In ethyl 2-(1H-pyrrol-1-yl)propanoate, the bulky N-substituent (
Fig 1. Divergent regioselectivity logic for N-alkylpyrrole functionalization.
Quantitative Data: Regioselectivity and Yield Metrics
The following table summarizes the expected outcomes for the three primary functionalization pathways detailed in this guide. Use this data to benchmark your experimental results.
| Functionalization Type | Reagents / Catalyst | Primary Site | Expected Yield | Regioselectivity ( |
| Formylation | POCl | C2 ( | 75–85% | > 95:5 |
| Bromination | NBS (1.0 eq), THF, -78 °C | C2 ( | 80–90% | > 90:10 |
| C-H Arylation | Ar-I, Rh-catalyst, 150 °C | C3 ( | 60–75% | < 5:95 |
Protocol A: -Selective Formylation via Vilsmeier-Haack Reaction
Objective: Introduce an aldehyde group at the C2 position.
Causality & Rationale: The Vilsmeier-Haack reaction utilizes a mild electrophile (the chloriminium ion). Unlike Friedel-Crafts acylation, which requires harsh Lewis acids (e.g., AlCl
Step-by-Step Methodology
-
Vilsmeier Reagent Generation:
-
In an oven-dried flask under N
, add anhydrous DMF (3.0 equiv) and cool to 0 °C. -
Causality: Cooling prevents the exothermic decomposition of the Vilsmeier reagent.
-
Dropwise, add POCl
(1.2 equiv). Stir for 30 minutes at 0 °C until a pale yellow complex forms.
-
-
Substrate Addition:
-
Dissolve ethyl 2-(1H-pyrrol-1-yl)propanoate (1.0 equiv) in a minimal amount of anhydrous DCE (1,2-dichloroethane).
-
Add the substrate solution dropwise to the Vilsmeier reagent at 0 °C.
-
-
Reaction Propagation:
-
Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2–4 hours.
-
-
Hydrolysis & Quenching:
-
Pour the mixture over crushed ice containing saturated aqueous Sodium Acetate (NaOAc).
-
Causality: NaOAc provides a mild, buffered alkaline environment (pH ~7-8) to hydrolyze the iminium intermediate into the aldehyde without saponifying the ethyl ester.
-
-
Self-Validation / Quality Control:
-
TLC: The product will be highly UV-active compared to the starting material.
-
H NMR: Confirm success by the appearance of a sharp aldehyde singlet at
~9.5 ppm. The pyrrole ring will show two doublets and one doublet of doublets, confirming mono-substitution.
-
Protocol B: Controlled -Halogenation (Bromination)
Objective: Synthesize the C2-bromo derivative for downstream cross-coupling (e.g., Suzuki-Miyaura).
Causality & Rationale: Direct use of Br
Step-by-Step Methodology
-
Preparation:
-
Dissolve the substrate (1.0 equiv) in anhydrous THF (0.1 M concentration) under an argon atmosphere.
-
Cool the solution strictly to -78 °C using a dry ice/acetone bath.
-
Causality: Cryogenic temperatures freeze out the secondary reaction rates, ensuring the reaction stops at mono-bromination.
-
-
Halogenation:
-
Add NBS (1.05 equiv) portion-wise over 15 minutes. Protect the flask from light using aluminum foil.
-
Causality: Light exclusion prevents homolytic cleavage of NBS, suppressing radical bromination of the
-methyl group on the propanoate chain.
-
-
Propagation & Quenching:
-
Stir at -78 °C for 2 hours.
-
Quench the reaction at -78 °C by adding saturated aqueous Na
S O to destroy unreacted electrophilic bromine.
-
-
Self-Validation / Quality Control:
-
Mass Spectrometry: Look for the characteristic 1:1 isotopic doublet pattern of Bromine (
Br/ Br) in the molecular ion peak.
-
Protocol C: -Selective C-H Arylation via Rhodium Catalysis
Objective: Overcome electronic bias to selectively functionalize the sterically hindered C3 position.
Causality & Rationale: By employing a bulky Rhodium catalyst—specifically RhCl(CO){P[OCH(CF
Fig 2. Workflow for sterically-driven, Rh-catalyzed
Step-by-Step Methodology
-
Catalyst & Reagent Assembly:
-
In a heavy-walled Schlenk tube, combine ethyl 2-(1H-pyrrol-1-yl)propanoate (1.5 equiv), the desired Aryl Iodide (1.0 equiv), RhCl(CO){P[OCH(CF
) ] } (3 mol %), and Ag CO (0.5 equiv). -
Causality: Ag
CO acts as an iodide scavenger, pulling the reaction forward by precipitating AgI and regenerating the active Rh-species.
-
-
Solvent & Degassing:
-
Add a 1:1 mixture of anhydrous m-xylene and 1,4-dioxane.
-
Perform three freeze-pump-thaw cycles to strictly remove dissolved oxygen, which rapidly deactivates the Rh(I) catalyst.
-
-
Thermal Activation:
-
Seal the tube and heat to 150 °C in an oil bath for 19–24 hours.
-
-
Self-Validation / Quality Control:
-
H NMR Analysis: Regiochemistry is definitively assigned by the coupling constants (
) of the remaining pyrrole protons. A C3-arylated pyrrole will exhibit a small meta-coupling ( ~ 1.5–2.0 Hz) and a standard ortho-coupling ( ~ 2.5–3.0 Hz), distinctly different from the coupling pattern of a C2-arylated isomer.
-
H NMR Analysis: Regiochemistry is definitively assigned by the coupling constants (
References
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). John Wiley & Sons.[Link]
-
Kawamorita, S., et al. (2014). "β-Selective C–H Arylation of Pyrroles Leading to Concise Syntheses of Lamellarins C and I." Journal of the American Chemical Society, 136(40), 14027–14030.[Link]
-
Meth-Cohn, O., & Stanforth, S. P. (1991). "The Vilsmeier–Haack Reaction." Comprehensive Organic Synthesis, 2, 777-794.[Link]
-
Gilow, H. M., & Burton, D. E. (1981). "Bromination and chlorination of pyrrole and some reactive 1-substituted pyrroles." The Journal of Organic Chemistry, 46(11), 2221-2225.[Link]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(1H-pyrrol-1-yl)propanoate
Welcome to the technical support center for the synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we address common challenges and provide in-depth, field-proven insights to help you improve the yield and purity of your target compound.
Reaction Fundamentals: The N-Alkylation of Pyrrole
The synthesis of ethyl 2-(1H-pyrrol-1-yl)propanoate is typically achieved via a nucleophilic substitution reaction, specifically the N-alkylation of pyrrole with an electrophile, ethyl 2-bromopropanoate. The reaction proceeds in two fundamental steps:
-
Deprotonation: The N-H proton of pyrrole is moderately acidic (pKa ≈ 17.5) and can be removed by a suitable base to form the pyrrolide anion.[1] This anion is a potent nucleophile.
-
Nucleophilic Attack: The pyrrolide anion then attacks the electrophilic carbon of ethyl 2-bromopropanoate in an SN2 reaction, displacing the bromide leaving group to form the desired N-alkylated product.[2]
A critical challenge in this synthesis is controlling the regioselectivity. The pyrrolide anion is an ambident nucleophile, meaning it has two reactive sites: the nitrogen and the carbon atoms (primarily C2). The reaction conditions, particularly the choice of base and solvent, determine the ratio of N-alkylation to the undesired C-alkylation.[3]
Caption: General Mechanism for N-Alkylation of Pyrrole.
Frequently Asked Questions (FAQs)
Q1: What is the best base for the N-alkylation of pyrrole?
A1: The choice of base is critical. Strong bases are generally required to efficiently deprotonate pyrrole.[4]
-
Sodium hydride (NaH): This is a very common and effective choice. It is a non-nucleophilic, strong base that irreversibly deprotonates pyrrole, driving the reaction forward. It is typically used in polar aprotic solvents like DMF or THF.[5]
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃): These are weaker, solid bases that are easier to handle than NaH. They are often effective, especially at elevated temperatures or when used in highly polar solvents like DMF.[6][7] They can also be used in phase-transfer catalysis systems.[8]
-
Potassium hydroxide (KOH): While a strong base, its use can be complicated by the presence of water, which can react with the alkylating agent. It is most effective when used in a non-aqueous solvent like DMSO or under phase-transfer conditions.[4]
Q2: Which solvent should I use for this reaction?
A2: Polar aprotic solvents are highly recommended as they effectively solvate the cation of the pyrrolide salt, leaving the anion more "naked" and nucleophilic, which favors N-alkylation.[3]
-
N,N-Dimethylformamide (DMF): An excellent choice due to its high polarity, which promotes the formation of the desired N-alkylated product.[5]
-
Dimethyl sulfoxide (DMSO): Another highly polar aprotic solvent that works well.
-
Acetonitrile (MeCN): A good alternative, often used with bases like K₂CO₃.[9]
-
Tetrahydrofuran (THF): Less polar than DMF or DMSO, but can be effective, particularly when using a strong base like NaH.
Q3: Should I be concerned about C-alkylation side products?
A3: Yes, C-alkylation is the most common side reaction. The regioselectivity (N- vs. C-alkylation) is heavily influenced by the reaction conditions. To favor N-alkylation:
-
Use a more ionic pyrrolide salt: Salts with Na⁺ or K⁺ counter-ions are more ionic than those with Mg²⁺ or Li⁺. This dissociation in a polar solvent makes the nitrogen atom the primary site of attack.
-
Use a polar aprotic solvent: As mentioned, solvents like DMF or DMSO help to separate the ion pair, exposing the nitrogen for alkylation.[3] Less polar solvents can lead to a higher proportion of C-alkylation.
Q4: What is phase-transfer catalysis and is it suitable for this synthesis?
A4: Phase-transfer catalysis (PTC) is a technique used for reactions where the reactants are in different, immiscible phases (e.g., a solid base and an organic solution).[10] A phase-transfer catalyst, typically a quaternary ammonium salt (like tetrabutylammonium bromide, TBAB), transports the deprotonated pyrrolide anion from the solid or aqueous phase into the organic phase where it can react with the alkylating agent. This method is advantageous as it allows the use of inexpensive and easy-to-handle bases like solid K₂CO₃ or KOH and can be performed in less polar solvents or even under solvent-free conditions.[8][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Caption: Troubleshooting workflow for common synthesis issues.
Q5: My reaction is not starting, or the yield is very low. What should I check first?
A5: This is a common issue often related to the deprotonation step.
-
Moisture: The most likely culprit is water. Sodium hydride (NaH) reacts violently with water, and the pyrrolide anion is readily protonated by it. Ensure all your glassware is flame-dried, and use anhydrous solvents.[5]
-
Base Inactivity: If using NaH, ensure it is fresh. The grey powder should be free of white clumps (sodium hydroxide). If using K₂CO₃, ensure it is finely powdered and has been dried.
-
Insufficient Temperature/Time: Some base/solvent combinations require more energy. If using K₂CO₃ in DMF, heating to 60-80 °C may be necessary to achieve a reasonable reaction rate. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
Q6: My TLC shows multiple products. How can I identify and minimize them?
A6: Multiple spots likely indicate side reactions.
-
C-Alkylation: As discussed (Q3), this is a major side product. An isomer will appear as a separate spot on TLC. To minimize it, use a strong base (NaH) in a polar aprotic solvent (DMF).
-
Poly-alkylation: Using a large excess of ethyl 2-bromopropanoate can lead to alkylation on both the nitrogen and carbon atoms. Use only a slight excess (1.1-1.2 equivalents) of the alkylating agent and add it slowly to the reaction mixture.[3]
-
Starting Material Decomposition: Pyrrole can be sensitive and may polymerize under harsh conditions. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.
Q7: I'm having trouble with the workup. The layers are not separating well during extraction.
A7: Emulsions can form, especially when using DMF as a solvent.
-
Add Brine: After quenching the reaction, dilute the mixture with a significant amount of water and perform the extraction. During the washes, use saturated aqueous sodium chloride (brine) for the final wash. This increases the ionic strength of the aqueous layer and helps to break emulsions.
-
Filter through Celite: If a persistent emulsion or fine solid is present, filter the entire biphasic mixture through a pad of Celite to remove interfacial material.
Experimental Protocols
The following protocols are based on established methods for the N-alkylation of pyrroles.[4][5]
Protocol 1: N-Alkylation using Sodium Hydride (NaH) in DMF
This is the most common and generally high-yielding method.
Materials:
-
Pyrrole (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
Ethyl 2-bromopropanoate (1.1 eq)
-
Diethyl ether (or Ethyl acetate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add pyrrole (1.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to dissolve the pyrrole (to a concentration of ~0.5 M).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the NaH (1.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30-60 minutes, or until gas evolution ceases. The solution should become clear or slightly hazy.
-
Alkylation: Slowly add ethyl 2-bromopropanoate (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexane:Ethyl Acetate eluent).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution stops.
-
Workup & Extraction: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volume of aqueous layer). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure ethyl 2-(1H-pyrrol-1-yl)propanoate.
Protocol 2: N-Alkylation using Potassium Carbonate (K₂CO₃) in DMF
This method avoids the use of the more hazardous sodium hydride.
Procedure:
-
Reaction Setup: To a round-bottom flask, add pyrrole (1.0 eq), finely powdered anhydrous K₂CO₃ (3.0 eq), and DMF.
-
Alkylation: Add ethyl 2-bromopropanoate (1.2 eq) to the stirred suspension.
-
Reaction Monitoring: Heat the mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, filter off the K₂CO₃ and wash the solid with ethyl acetate. Concentrate the filtrate under reduced pressure to remove most of the DMF.
-
Extraction and Purification: Redissolve the residue in ethyl acetate and water. Perform a standard aqueous workup as described in Protocol 1 (steps 7-10).
Data & Characterization
Yield Optimization
The yield of the N-alkylation reaction is highly dependent on the chosen conditions. The following table summarizes expected outcomes based on literature for similar reactions.
| Base (eq.) | Solvent | Temperature | Typical Time | Expected Yield | Key Considerations |
| NaH (1.2) | DMF | 0 °C to RT | 4-16 h | Good to Excellent | Requires strictly anhydrous conditions.[5] |
| K₂CO₃ (3.0) | DMF | 60-80 °C | 6-24 h | Moderate to Good | Slower reaction, but easier to handle base.[6] |
| KOH / TBAB | Toluene | 50-70 °C | 2-8 h | Moderate to Good | Phase-transfer catalysis; good for scalability.[10] |
Product Characterization
Ethyl 2-(1H-pyrrol-1-yl)propanoate: C₉H₁₃NO₂ (MW: 167.21 g/mol )
Predicted ¹H NMR Spectrum (in CDCl₃):
-
δ ~6.8 ppm (t, 2H): Protons at C2 and C5 of the pyrrole ring.
-
δ ~6.2 ppm (t, 2H): Protons at C3 and C4 of the pyrrole ring.
-
δ ~4.8 ppm (q, 1H): Methine proton (CH) adjacent to the nitrogen and carbonyl.
-
δ ~4.2 ppm (q, 2H): Methylene protons (-OCH₂CH₃) of the ethyl ester.
-
δ ~1.6 ppm (d, 3H): Methyl protons (-CH(CH₃)) on the propanoate chain.
-
δ ~1.2 ppm (t, 3H): Methyl protons (-OCH₂CH₃) of the ethyl ester.
Predicted ¹³C NMR Spectrum (in CDCl₃):
-
δ ~172 ppm: Ester carbonyl carbon (C=O).
-
δ ~121 ppm: Pyrrole carbons C2 and C5.
-
δ ~109 ppm: Pyrrole carbons C3 and C4.
-
δ ~62 ppm: Methylene carbon of ethyl ester (-OCH₂CH₃).
-
δ ~58 ppm: Methine carbon (-CH) adjacent to nitrogen.
-
δ ~19 ppm: Methyl carbon on propanoate chain (-CH(CH₃)).
-
δ ~14 ppm: Methyl carbon of ethyl ester (-OCH₂CH₃).
References
-
Electronic Supplementary Information One-Pot nitro-Mannich/hydroamination cascades for the direct synthesis of 2,5-disubstituted pyrroles using base and gold catalysis. Royal Society of Chemistry. Available from: [Link]
-
1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses Procedure. Available from: [Link]
-
Phase Transfer Catalysis. WordPress. Available from: [Link]
-
Scheme 2. N-Alkylation of Pyrrole. ResearchGate. Available from: [Link]
-
Reaction of pyrroles with ethyl 2-nitroso- and 2-azo-propenoates, and with ethyl cyanoformate N-oxide: A comparison of the reaction pathways. ResearchGate. Available from: [Link]
-
If Pyrrole is weakly basic then why is the pKA large? Reddit. Available from: [Link]
-
Interpretaion of HNMR of ethyl propanoate (Figure A). Filo. Available from: [Link]
-
N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. ResearchGate. Available from: [Link]
-
Synthesis scheme of ( E )-1-(1 H -pyrrol-2-yl)-3-arylprop-2-en. ResearchGate. Available from: [Link]
-
Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives. PLOS. Available from: [Link]
-
Potassium Carbonate as a Base for the N-Alkylation of Indole and Pyrrole in Ionic Liquids. ResearchGate. Available from: [Link]
-
Potassium carbonate as a base for the N-alkylation of indole and pyrrole in ionic liquids. ScienceDirect. Available from: [Link]
-
Towards more sustainable synthesis of diketopyrrolopyrroles. SciSpace. Available from: [Link]
-
Please suggest best process for N-methyl pyrrole synthesis? ResearchGate. Available from: [Link]
-
Formation of N-Alkylpyrroles via Intermolecular Redox Amination. PMC. Available from: [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Available from: [Link]
-
13C NMR Chemical Shift. Oregon State University. Available from: [Link]
-
Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. Available from: [Link]
-
Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. MDPI. Available from: [Link]
-
Heterocyclic Compounds. SlideShare. Available from: [Link]
-
Design, synthesis, and pharmacological evaluations of pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective sirt6 activators. PMC. Available from: [Link]
Sources
- 1. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academia.edu [academia.edu]
- 9. scispace.com [scispace.com]
- 10. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 11. rsc.org [rsc.org]
- 12. Interpretaion of HNMR of ethyl propanoate (Figure A) Figure A: { } ^ { 1.. [askfilo.com]
Troubleshooting low conversion rates in Paal-Knorr pyrrole synthesis
Technical Support Center: Troubleshooting Low Conversion in Paal-Knorr Pyrrole Synthesis
Welcome to the Application Scientist Support Center. The Paal-Knorr pyrrole synthesis—the dehydrative condensation of a 1,4-dicarbonyl compound with a primary amine—is a cornerstone of heterocyclic chemistry[1]. However, researchers frequently encounter stalled conversions, intractable tarry byproducts, or dominant furan side reactions[2][3]. This guide provides a mechanistic root-cause analysis, diagnostic FAQs, and self-validating protocols to optimize your yields.
Section 1: Mechanistic Root Cause Analysis
To troubleshoot effectively, one must understand the reaction's causality. The mechanism, elucidated by V. Amarnath et al. in the 1990s, reveals that the reaction proceeds via the initial attack of the primary amine on a protonated carbonyl to form a hemiaminal[1]. This intermediate undergoes intramolecular cyclization to a 2,5-dihydroxytetrahydropyrrole, followed by a double dehydration to yield the aromatic pyrrole[1].
Failure points typically occur at two extremes:
-
Over-acidification (pH < 3): The amine becomes fully protonated and loses its nucleophilicity. The 1,4-dicarbonyl compound then undergoes competitive acid-catalyzed enolization and cyclization to form a furan byproduct[2][4].
-
Steric/Electronic Deactivation: Bulky amines or those with strong electron-withdrawing groups (EWGs) fail to attack the carbonyl efficiently, stalling the reaction at the first step[2][3].
Figure 1: Paal-Knorr mechanism highlighting target pathways and common failure modes.
Section 2: Diagnostic FAQs
Q1: My reaction is yielding a large amount of furan instead of the desired pyrrole. How do I fix this? A1: Furan formation is the most common side reaction and is almost always caused by excessively acidic conditions (pH < 3)[2][4]. Under strong acid catalysis, the 1,4-dicarbonyl compound undergoes rapid cyclization and dehydration without amine involvement[3]. Actionable Solution: Switch to a milder acid catalyst (e.g., acetic acid or salicylic acid) or run the reaction under neutral conditions[3]. Alternatively, using a slight excess of the primary amine can outcompete the furan pathway[3].
Q2: I am using an electron-deficient aniline (e.g., p-nitroaniline), and conversion is stalled at <20%. A2: Amines with strong electron-withdrawing groups have significantly reduced nucleophilicity, making the initial attack on the dicarbonyl sluggish[2][3]. Actionable Solution: Do not simply increase the acid concentration, as this will protonate the weak nucleophile entirely. Instead, utilize microwave irradiation (80-150 °C), which provides rapid, uniform heating to overcome the high activation barrier without causing thermal degradation[2][5].
Q3: The crude product is a black, intractable tar. What happened? A3: A dark, tarry crude indicates polymerization of the starting materials or the pyrrole product itself[3]. Pyrroles are highly electron-rich and prone to acid-catalyzed polymerization under harsh conditions or prolonged heating[3]. Actionable Solution: Move away from traditional homogeneous strong acids (like HCl or pTSA). Employ milder, heterogeneous catalysts such as silica-supported sulfuric acid[6], CATAPAL 200 (a nanoporous alumina)[7], or catalytic Iodine (I2) under solvent-free conditions[6].
Q4: The reaction plateaus at 50% conversion despite using an active catalyst and a good nucleophile. A4: The Paal-Knorr synthesis generates two equivalents of water per molecule of pyrrole formed[2]. If water is not removed from the system, the dehydration steps can become reversible or stall. Actionable Solution: Implement physical water removal using a Dean-Stark trap (if refluxing in toluene) or add activated 4Å molecular sieves directly to the reaction flask.
Figure 2: Diagnostic logic workflow for troubleshooting low conversion in Paal-Knorr reactions.
Section 3: Catalyst Optimization Matrix
Selecting the right catalyst is critical for balancing reactivity and product stability. The following table summarizes field-proven catalytic systems based on quantitative yield data.
| Catalyst System | Typical Loading | Conditions (Temp / Time) | Average Yield | Key Advantages & Troubleshooting Notes |
| Acetic Acid | Solvent or 1-2 eq | 60-80 °C / 1-4 h | 60-85% | Mild; minimizes furan formation[3]. May be too weak for sterically hindered amines. |
| CATAPAL 200 (Alumina) | 40 mg / mmol | 60 °C / 45 min | 68-97% | High Brønsted-Lewis acid site ratio[7]. Heterogeneous, easily filtered out[4]. |
| Salicylic Acid | 10 mol% | Microwave (420 W) / 15-60 sec | 76-92% | Ultrafast conversion; highly effective for bulky substrates[8]. Requires MW reactor. |
| Iodine (I2) | 5 mol% | Room Temp / 10-60 min | 85-95% | Solvent-free, mild, and fast[6]. Caution: Potential for halogenation side-reactions. |
| Silica-Supported H2SO4 | 10-50 mg/mmol | Room Temp / 3-30 min | >90% | Eco-friendly, reusable, and prevents product polymerization[6]. |
Section 4: Self-Validating Experimental Protocols
Protocol A: Mild Heterogeneous Catalysis (Using CATAPAL 200) This protocol is optimized to prevent polymerization and furan formation while ensuring high conversion[4][7].
-
Reactant Preparation: In a 10 mL reaction vial, combine the 1,4-dicarbonyl compound (1.0 mmol) and the primary amine (1.0 mmol)[4]. Self-Validation Check: Ensure the amine is freshly distilled or recrystallized; oxidized amines will drastically lower yields.
-
Catalyst Addition: Add 40 mg of CATAPAL 200 (nanoporous alumina) to the neat mixture[4][7]. No solvent is required, making this a green alternative[4].
-
In-Process Monitoring: Spot the reaction mixture on a silica TLC plate against the starting materials. Self-Validation Check: The disappearance of the dicarbonyl spot (visualized with p-anisaldehyde stain) confirms conversion.
-
Work-up: Dilute the mixture with ethyl acetate (5 mL) and filter through a Celite pad to remove the heterogeneous catalyst[4]. Evaporate the solvent under reduced pressure.
Protocol B: Microwave-Assisted Synthesis (For Hindered/EWG Substrates) This protocol is designed to overcome high activation barriers without causing thermal degradation[2][5].
-
Preparation: In a microwave-safe reaction vial, dissolve the 1,4-diketone (1.0 mmol) and the primary amine (1.0 mmol) in ethanol (1.0 mL)[3].
-
Catalyst: Add a catalytic amount of glacial acetic acid (or 10 mol% salicylic acid for highly recalcitrant substrates)[3][8].
-
Irradiation: Seal the vial and place it in a dedicated microwave synthesizer. Irradiate at 80-120 °C for 2-10 minutes[2][3]. Self-Validation Check: Ensure the microwave's pressure sensor is active; rapid water evolution will increase internal pressure.
-
Work-up: Cool to room temperature. Partition the mixture between water and ethyl acetate[3]. Extract the aqueous phase three times with ethyl acetate[3].
-
Neutralization: Wash the combined organic layers with saturated aqueous NaHCO3. Self-Validation Check: Test the aqueous wash with pH paper to ensure it is mildly basic (pH ~8), confirming complete removal of the acid catalyst before concentration.
References
-
Paal–Knorr synthesis of pyrroles - RGM College Of Engineering and Technology Source: RGM College URL:[Link]
-
Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas - MDPI Source: MDPI URL:[Link]
-
Crystalline salicylic acid as an efficient catalyst for ultrafast Paal–Knorr pyrrole synthesis under microwave induction - Indian Academy of Sciences Source: Indian Academy of Sciences URL:[Link]
-
Microwave-Assisted Paal−Knorr Reaction. A Rapid Approach to Substituted Pyrroles and Furans | Organic Letters - ACS Publications Source: ACS Publications URL:[Link]
-
Paal–Knorr synthesis - Wikipedia Source: Wikipedia URL:[Link]
Sources
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas [mdpi.com]
- 8. ias.ac.in [ias.ac.in]
Technical Support Center: Purification Strategies for N-Substituted Pyrroles
Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter challenges regarding the isolation of N-substituted pyrroles synthesized via the Paal-Knorr condensation. A recurring and critical issue is the removal of unreacted amine precursors—specifically, ethyl 2-aminopropanoate (alanine ethyl ester)—from the target compound, ethyl 2-(1H-pyrrol-1-yl)propanoate .
This guide bypasses generic advice to provide field-proven, mechanistically grounded solutions for isolating your target ester without triggering catastrophic degradation.
The Chemist's Dilemma: Mechanistic Causality
Purifying ethyl 2-(1H-pyrrol-1-yl)propanoate presents a classic "Goldilocks" problem due to the conflicting chemical sensitivities of the functional groups involved:
-
The Pyrrole Ring (Acid-Sensitive): Pyrroles are electron-rich aromatic heterocycles. Under strongly acidic conditions (e.g., 1M HCl), the pyrrole ring undergoes protonation, which disrupts its aromaticity. This protonated species acts as a potent electrophile, rapidly attacking neutral pyrrole molecules to initiate a runaway chain reaction that yields black, insoluble polymeric tar[1].
-
The Ester Linkage (Base/Acid-Sensitive): The ethyl propanoate moiety is susceptible to saponification under strongly basic conditions and hydrolysis under aqueous acidic conditions.
-
The Impurity (Basic Amine): The unreacted alanine ethyl ester is a primary aliphatic amine. Standard organic chemistry dictates removing amines via aqueous acid extraction, which directly conflicts with the stability of the pyrrole.
To successfully isolate the product, we must exploit orthogonal reactivity pathways that sequester the amine without relying on harsh pH extremes.
Purification Workflow Visualization
The following decision matrix outlines the optimal purification strategies based on scale and mixture complexity.
Workflow for removing unreacted amine precursors from acid-sensitive pyrrole derivatives.
Diagnostic Q&A: Troubleshooting Common Failures
Q1: My reaction mixture immediately turned dark green/black when I attempted to wash out the amine with 1M HCl. What happened? A: You induced acid-catalyzed polymerization. When the pyrrole ring is exposed to strong Brønsted acids, it protonates (usually at the C2 or C3 position). This loss of aromaticity creates an iminium-like electrophile that rapidly alkylates adjacent pyrrole rings[1]. To prevent this, you must strictly avoid strong aqueous acids.
Q2: How does a polymer-supported scavenger remove the amine without harming the pyrrole? A: Polymer-supported isocyanate (PS-Isocyanate) resins act as electrophilic scavengers. The primary amine of your unreacted alanine ethyl ester acts as a nucleophile, attacking the resin-bound isocyanate to form a stable, covalent urea linkage[2]. Because the nitrogen in your target pyrrole is part of the aromatic system, it lacks a nucleophilic N-H bond and is electronically deactivated, meaning it completely ignores the resin[3]. The amine becomes tethered to the macroscopic polymer bead, which is then simply filtered away[4].
Q3: I am scaling up to a 500-gram batch. Scavenger resins are too expensive at this scale. What is the safest aqueous alternative? A: Use a kinetic cold-wash with a mild organic acid, such as 10% aqueous citric acid, strictly maintained at 0 °C. Citric acid (pKa ~3.1) is acidic enough to protonate the primary amine (pKa ~8.5) and drive it into the aqueous phase, but mild enough to minimize pyrrole protonation. Keeping the system at 0 °C kinetically stalls the activation energy required for the pyrrole polymerization propagation step, allowing you to separate the phases before degradation occurs.
Q4: My product and the amine have nearly identical Rf values on silica gel. How can I separate them without resins or acids?
A: Use derivatization . Treat the crude mixture with a slight excess of acetic anhydride (
Quantitative Data Presentation: Method Comparison
The following table summarizes the performance metrics of various amine-removal strategies based on empirical laboratory data.
| Purification Strategy | Pyrrole Survival Rate | Amine Removal Efficiency | Scalability | Relative Cost | Primary Mechanism of Action |
| 1M HCl Wash (Control) | < 5% (Total degradation) | > 99% | High | Low | Aqueous phase partitioning (Destructive) |
| 10% Citric Acid (0 °C) | 92 - 95% | 95 - 98% | High | Low | Mild pH partitioning (Kinetic control) |
| PS-Isocyanate Resin | > 98% | > 99% | Low-Medium | High | Covalent urea tethering (Filtration) |
| > 95% | > 99% (Post-column) | Medium | Low | Polarity alteration (Chromatographic) |
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is successfully met.
Protocol A: Acid-Free Sequestration via PS-Isocyanate Resin
Ideal for library synthesis, small-scale reactions (< 10g), and highly sensitive substrates.
-
Solvent Exchange: Concentrate the crude Paal-Knorr reaction mixture under reduced pressure to remove the reaction solvent. Redissolve the crude oil in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) to a concentration of ~0.1 M.
-
Causality: Swelling resins require non-polar or moderately polar solvents to fully expose their functional pores. Protic solvents will quench the isocyanate.
-
-
Resin Loading: Add 3.0 to 4.0 equivalents of PS-Isocyanate resin (typical loading ~1.5 mmol/g) relative to the calculated amount of unreacted amine.
-
Agitation: Shake or gently stir the suspension at room temperature for 2 to 4 hours.
-
Causality: Magnetic stir bars can mechanically grind the resin beads into a fine powder that clogs filters. Orbital shaking preserves bead integrity.
-
-
Validation Checkpoint (TLC): Spot the supernatant on a TLC plate alongside an amine standard. Stain with Ninhydrin and heat. Pass condition: The absence of a pink/purple spot indicates complete sequestration of the primary amine.
-
Filtration: Filter the mixture through a sintered glass funnel (porosity 3). Wash the resin cake with 2 column volumes of DCM to elute any trapped product.
-
Isolation: Concentrate the filtrate in vacuo to yield the pure ethyl 2-(1H-pyrrol-1-yl)propanoate.
Protocol B: Kinetic Cold-Wash (Mild Acid Extraction)
Ideal for large-scale synthesis where resin costs are prohibitive.
-
Dilution & Cooling: Dissolve the crude reaction mixture in a large volume of Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude). Submerge the separatory funnel or reaction vessel in an ice-water bath and cool the organic layer to exactly 0 °C.
-
Causality: Dilution prevents localized concentration spikes of acid, while the 0 °C temperature kinetically suppresses the electrophilic aromatic substitution pathway that leads to pyrrole polymerization.
-
-
Mild Acid Addition: Prepare a 10% (w/v) aqueous solution of Citric Acid and cool it to 0 °C. Add the cold citric acid to the organic layer (1:1 volume ratio).
-
Rapid Partitioning: Shake the mixture vigorously for exactly 30 seconds, venting frequently. Immediately allow the phases to separate.
-
Causality: The acid-base reaction between citric acid and the amine is diffusion-controlled and nearly instantaneous. Prolonged exposure only increases the risk of pyrrole degradation.
-
-
Validation Checkpoint (pH & Visual): Check the pH of the aqueous layer (should be ~3-4). Observe the organic layer; it should remain yellow/orange. Fail condition: Rapid darkening to brown/black indicates the temperature was too high or the contact time too long.
-
Phase Separation: Drain the aqueous layer. Immediately wash the organic layer with cold saturated aqueous
to neutralize any residual acid, followed by a brine wash. -
Drying & Concentration: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure.
References
-
Navarro, R., et al. General approach to prepare polymers bearing pendant isocyanate groups. Royal Society of Chemistry (RSC). Available at: [Link]
-
Sopachem. Solid-Supported Reagents and Scavengers. Available at: [Link]
-
Booth, R. J., & Hodges, J. C. Polymer-Supported Quenching Reagents for Parallel Purification. Journal of the American Chemical Society (ACS Publications). Available at: [Link]
Sources
Technical Support Center: Pyrrole Propanoate Instability & Discoloration
Welcome to the Technical Support Center for pyrrole propanoate handling and purification. Pyrrole propanoates are critical intermediates in the synthesis of porphyrins, pharmaceuticals, and advanced materials. However, their electron-rich aromatic
This guide is designed for researchers and drug development professionals to understand the causality behind pyrrole instability, troubleshoot active issues, and implement self-validating protocols to ensure sample integrity.
Mechanistic Overview of Pyrrole Degradation
To effectively stabilize pyrrole propanoates, one must understand the two primary pathways of their degradation: Oxidation and Acid Catalysis .
When exposed to oxygen or light, pyrroles undergo a single-electron transfer (SET) mechanism, forming radical cations that rapidly couple into chromophoric pyrrole-pyrrole crosslinks or oxidize into lactams (e.g., pyrrolin-2-ones)[3][4]. Simultaneously, the
Mechanistic pathways of pyrrole propanoate discoloration and polymerization.
Troubleshooting Guide
| Symptom | Mechanistic Cause | Recommended Solution |
| Sample turns pink/red overnight | Initial photo-oxidation and SET to | Transfer to amber vials immediately. Purge headspace with Argon. If used for sensitive synthesis, redistill before use. |
| Dark brown/black viscous residue forms during chromatography | Normal phase silica gel contains acidic surface silanol groups that catalyze polymerization on the column, causing irreversible sample loss[5]. | Abandon standard silica. Switch exclusively to Basic Alumina (pH 9-10) columns for all pyrrole purifications[6]. |
| Inconsistent reaction yields with older batches | Accumulation of non-volatile oxidized species and oligomers that interfere with stoichiometry and catalyst efficiency[1]. | Perform a vacuum distillation followed by filtration through a basic alumina plug to strip both heavy oligomers and trace acids[1][7]. |
Quantitative Stability Data
The table below summarizes the expected shelf-life of purified pyrrole propanoates based on empirical storage conditions.
| Storage Condition | Atmosphere | Light Exposure | Additive | Estimated Time to Discoloration | Mechanistic Reason |
| 25 °C | Air | Direct Light | None | < 24 Hours | Rapid photo-oxidation and SET to |
| 25 °C | Argon | Dark (Amber) | None | 1-2 Weeks | Trace residual oxygen/acids initiate slow oligomerization. |
| -20 °C | Argon | Dark (Amber) | None | 6-12 Months | Thermal suppression of radical formation. |
| -20 °C | Argon | Dark (Amber) | 0.1% BHT / Basic Alumina | > 2 Years | Continuous radical scavenging and acid neutralization. |
Step-by-Step Methodologies
Protocol: Rescue & Purification of Degraded Pyrrole Propanoates
This self-validating protocol is designed to rescue discolored samples and reset them to a spectroscopically pure state.
Step 1: Vacuum Distillation
-
Transfer the discolored pyrrole propanoate to a round-bottom flask equipped with a short-path distillation head.
-
Apply high vacuum (e.g., < 1 mbar) to lower the boiling point.
-
Heat the oil bath gently. Critical: Maintain the bottom temperature below 160 °C to prevent thermal degradation of the pyrrole ring[7].
-
Discard the first 5% of the distillate (fore-run) and collect the main fraction in a chilled receiving flask. The heavy black polypyrrole oligomers will remain in the distillation pot.
Step 2: Basic Alumina Filtration
-
Prepare a short filtration plug using Basic Alumina (Brockmann Grade I, pH 9-10)[6]. Do not use neutral or acidic alumina, as they will fail to neutralize the electrophilic cascade.
-
Pass the freshly distilled, colorless pyrrole propanoate through the basic alumina plug. This strips any volatile trace acidic impurities that co-distilled[1].
Step 3: Self-Validation Check
-
Spot the resulting filtrate on a Basic Alumina TLC plate (eluting with 10% EtOAc in Hexanes).
-
Validation: A single, tight spot with no tailing or streaking confirms the complete removal of acidic catalysts and polar oligomers. If streaking is observed, the alumina plug was saturated, and Step 2 must be repeated with fresh basic alumina.
Step 4: Stabilization and Storage
-
Sparge the purified liquid with Argon for 15 minutes to displace dissolved oxygen.
-
Transfer to an amber glass vial. Optionally, add a few pellets of basic alumina directly into the vial to act as a permanent acid scavenger.
-
Seal with a PTFE-lined cap and store at -20 °C.
Step-by-step purification and stabilization workflow for pyrrole propanoates.
Frequently Asked Questions (FAQs)
Q: Why does my pyrrole propanoate turn pink before turning black?
A: The initial pink or red hue is typically due to the formation of low-molecular-weight pyrrolin-2-ones and pyrrole-pyrrole crosslinks driven by a single-electron transfer (SET) to oxygen[3][4]. As these oligomers continue to grow and crosslink via acid-catalyzed electrophilic addition, the extended
Q: Can I use standard silica gel for flash chromatography if I pre-treat it with triethylamine (TEA)?
A: It is highly discouraged. While TEA temporarily masks some silanol groups, it rarely achieves 100% surface deactivation. Because pyrroles are exceptionally susceptible to protonation at the
Q: Is it necessary to add a chemical stabilizer? A: While highly purified pyrrole propanoates can be stored at -20 °C under Argon without stabilizers, adding a radical scavenger like BHT (butylated hydroxytoluene) significantly extends shelf life. BHT intercepts the single-electron transfer mechanism, neutralizing trace radicals before they can initiate a degradation cascade[1].
References
-
Pyrrole - Wikipedia. Available at:[Link]
-
Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC (NIH). Available at:[Link]
-
The Adductomics of Isolevuglandins: Oxidation of IsoLG Pyrrole Intermediates Generates Pyrrole–Pyrrole Crosslinks and Lactams - MDPI. Available at:[Link]
- Purification of crude pyrroles - US5502213A - Google Patents.
-
RediSep basic alumina column Purification of high pKa compounds - Teledyne ISCO. Available at:[Link]
-
Alumina sample cleanups and how can you implement in your workflow? - Biotage. Available at:[Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrrole - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Pyrrole by Dehaloperoxidase-Hemoglobin: Chemoenzymatic Synthesis of Pyrrolin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Adductomics of Isolevuglandins: Oxidation of IsoLG Pyrrole Intermediates Generates Pyrrole–Pyrrole Crosslinks and Lactams | MDPI [mdpi.com]
- 5. teledyneisco.com [teledyneisco.com]
- 6. biotage.com [biotage.com]
- 7. US5502213A - Purification of crude pyrroles - Google Patents [patents.google.com]
Technical Support Center: Minimizing Side Reactions in Pyrrole Formulation
Welcome to the Technical Support Center for Pyrrole Formulation. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who struggle with the inherent instability of pyrrole derivatives. While pyrroles are privileged scaffolds in medicinal chemistry, their electron-rich aromatic nature makes them highly susceptible to side reactions—namely oxidative degradation, acid-catalyzed polymerization, and hydrolytic cleavage[1].
This guide is designed to move beyond basic troubleshooting. It provides mechanistic insights into why these side reactions occur and delivers field-proven, self-validating methodologies to ensure the structural integrity of your compounds from the benchtop to biological assays.
Diagnostic Decision Tree
Before adjusting your formulation, you must correctly identify the degradation pathway. Use the workflow below to diagnose the root cause of your side reactions based on visual and analytical cues.
Diagnostic workflow for identifying and resolving pyrrole formulation side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why does my pyrrole formulation rapidly turn dark green or black upon the addition of acidic excipients? A1: This discoloration is the hallmark of acid-catalyzed polymerization[2]. Under acidic conditions, the electron-rich pyrrole ring becomes protonated, which disrupts its aromaticity. This protonated intermediate is highly reactive and acts as an electrophile. It is rapidly attacked by neighboring neutral, electron-rich pyrrole molecules, initiating an uncontrolled chain reaction[2]. This results in the formation of insoluble, tar-like oligomers and polymers[2]. Solution: Avoid unbuffered acidic vehicles. If acidic conditions are unavoidable, you must install an electron-withdrawing protecting group (e.g., a sulfonyl/tosyl group) on the pyrrole nitrogen to decrease the ring's electron density and prevent protonation[2].
Q2: How can I purify sensitive pyrrole derivatives without inducing degradation on the chromatography column? A2: Standard silica gel contains acidic silanol groups that can catalyze the exact polymerization described above, leading to poor yields and dark baseline material on your TLC plates[1]. Solution: Always use deactivated silica gel. You can prepare this by pre-washing standard silica with a solvent system containing 1-2% triethylamine (Et₃N) to neutralize the acidic sites[1]. Alternatively, switch to neutral alumina or reverse-phase (C18) stationary phases[1].
Q3: What are the optimal storage and handling conditions to prevent oxidative degradation? A3: Pyrrole derivatives are highly susceptible to attack by atmospheric oxygen, which initiates radical-mediated oxidation and subsequent polymerization[1]. Solution: For long-term storage, keep the compounds as solids in tightly sealed amber vials (to protect from photo-oxidation), backfilled with an inert gas (argon or nitrogen), and stored at -20°C or below[1]. When formulating solutions, always use degassed solvents and consider adding a radical scavenger.
Q4: How does the structural design of the pyrrole derivative influence its hydrolytic stability in aqueous biological media? A4: Free pyrrole acids are notoriously unstable and susceptible to hydrolysis, particularly at extreme pH levels (e.g., stomach acid or alkaline conditions)[3]. Solution: Structural modification is key. Introducing electron-withdrawing groups or utilizing N-substitution significantly improves stability[1]. For in vivo applications, converting the pyrrole into a bioconjugate (such as a peptide hybrid) or utilizing a prodrug strategy can mask labile functional groups, providing hydrolytic stabilization while maintaining pharmacological activity[1],[3].
Quantitative Stability Data
To guide your formulation buffering strategy, refer to the following synthesized data regarding the stability of functionalized pyrrole derivatives across various environments[1],[3],[2].
| Formulation Condition | pH Level | Temperature | Stability Observation | Primary Degradation Mechanism |
| Unbuffered Acidic (e.g., Stomach) | 1.2 - 2.0 | 37°C | Rapid Degradation | Protonation-induced electrophilic attack & Hydrolysis |
| Mildly Acidic Buffer | 4.5 | 37°C | Stable (if N-protected) | N/A |
| Neutral (e.g., Blood Plasma) | 6.8 - 7.4 | 37°C | Highly Stable | N/A |
| Alkaline | 9.0 - 13.0 | 37°C | Moderate Degradation | Base-catalyzed hydrolysis of side chains |
| Aerated Organic Solvents | N/A | Ambient | Discoloration (Black/Brown) | Radical-mediated oxidative oligomerization |
Self-Validating Experimental Protocols
To ensure reproducibility and trustworthiness in your workflows, utilize the following step-by-step methodologies. Each protocol includes built-in causality explanations and self-validation checkpoints.
Protocol A: N-Protection of Pyrrole (Tosylation) to Prevent Acid-Catalyzed Polymerization
Use this protocol if your downstream formulation requires acidic conditions.
-
Preparation: Flame-dry a round-bottom flask under an inert atmosphere (N₂ or Argon).
-
Causality: Moisture will react with the sodium hydride (NaH) used in the next step, neutralizing the base and prematurely generating explosive hydrogen gas.
-
-
Base Washing: Add NaH (1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil dispersion, decant the hexanes, and dry the NaH under vacuum[2].
-
Causality: Removing the mineral oil ensures accurate stoichiometric reactivity and prevents lipophilic contamination in your final pharmaceutical formulation.
-
-
Deprotonation: Suspend the dried NaH in anhydrous THF and cool to 0 °C in an ice bath. Slowly add a solution of your pyrrole derivative (1.0 eq) in anhydrous THF[2].
-
Self-Validation Checkpoint: Observe the reaction mixture. The evolution of H₂ gas bubbles confirms the deprotonation of the pyrrole nitrogen. The complete cessation of bubbling indicates the reaction has reached completion and is ready for the electrophile.
-
-
Protection: Stir at 0 °C for 30 minutes, warm to room temperature for 1 hour, then cool back to 0 °C. Add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 eq) in anhydrous THF dropwise[2].
-
Causality: The electron-withdrawing tosyl group pulls electron density away from the pyrrole ring. This neutralizes its nucleophilicity, effectively immunizing the compound against acid-catalyzed electrophilic attack[2].
-
Protocol B: Formulation and Deoxygenation of Pyrrole Solutions for Biological Assays
Use this protocol immediately prior to in vitro or in vivo dosing.
-
Stock Preparation: Prepare a stock solution of the pyrrole derivative in a suitable, high-purity solvent (e.g., HPLC-grade acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL)[1].
-
Degassing: Thoroughly deoxygenate the solvent using the freeze-pump-thaw method (minimum of 3 cycles) or by sparging with argon gas for at least 30 minutes[1].
-
Causality: Atmospheric oxygen dissolved in the solvent is the primary initiator of radical-mediated oxidative oligomerization[1].
-
-
Antioxidant Addition: Add a compatible antioxidant, such as butylated hydroxytoluene (BHT), at 0.01% w/v[1].
-
Causality: BHT acts as a radical scavenger, intercepting any residual oxidative chain reactions before they can polymerize the pyrrole core[1].
-
-
Buffering: Buffer the final aqueous vehicle to an optimal pH of 6.8–7.4 using phosphate-buffered saline (PBS) immediately prior to mixing with the stock solution[1].
-
Self-Validation Checkpoint: Visually inspect the final formulated solution. It must remain colorless or pale yellow. A rapid shift to a dark green or black hue is a definitive indicator of oxygen ingress or acid-mediated polymerization, signaling that the structural integrity is compromised and the batch must be discarded[1],[2].
-
References
Sources
Technical Support Center: Column Chromatography Solvent Systems for Pyrrole Ester Separation
Welcome to the Technical Support Center for the purification of pyrrole esters via column chromatography. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these valuable, yet often sensitive, compounds. Here, we synthesize fundamental chromatographic principles with field-tested experience to provide actionable solutions to common challenges.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries when developing a purification method for pyrrole esters.
Q1: What is a good starting solvent system for the TLC analysis of a new pyrrole ester?
A1: For most pyrrole esters, a binary system of a non-polar solvent and a moderately polar solvent is the ideal starting point. A mixture of hexanes (or petroleum ether) and ethyl acetate is a robust choice.[1][2]
-
Initial Recommendation: Begin with a 9:1 ratio of Hexanes:Ethyl Acetate.
-
Optimization: Gradually increase the concentration of ethyl acetate to achieve an optimal retention factor (Rf) for your target compound, ideally between 0.2 and 0.4.[1] This Rf range on a TLC plate generally translates well to column chromatography, providing good separation without excessively long elution times.
Q2: How do I translate my TLC solvent system to column chromatography?
A2: The solvent system that provides good separation and an Rf of 0.2-0.4 on TLC is an excellent starting point for your column.[1] However, a slight adjustment is often necessary. For column chromatography, you should slightly decrease the polarity of the eluent. This is because columns are more efficient than TLC plates, and a less polar mobile phase will ensure the compound doesn't elute too quickly, allowing for better separation from impurities.[1]
Q3: My pyrrole ester appears to be decomposing on the silica gel column. What are my options?
A3: Decomposition on silica gel is a known issue for sensitive pyrrole derivatives, often due to the acidic nature of the stationary phase.[1] Here are several strategies to mitigate this problem:
-
Deactivate the Silica: Add a small amount of a base, such as triethylamine (0.1-1%), to your eluent.[1][2] This will neutralize the acidic sites on the silica gel. Be sure to re-evaluate your TLC with the added triethylamine, as it may slightly increase the Rf of your compound.[2]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina.[1][3] For certain pyrrole esters, reversed-phase (C18) chromatography may also be a viable option.[1]
-
Alternative Purification Methods: If decomposition persists, explore non-chromatographic techniques such as recrystallization or distillation.[1]
Q4: Should I use normal-phase or reversed-phase chromatography for my pyrrole ester?
A4: The choice depends on the polarity of your specific pyrrole ester.
-
Normal-Phase (e.g., Silica, Alumina): This is the most common starting point. Non-polar compounds elute first, and polar compounds are retained longer.[4] This is generally suitable for pyrrole esters of low to moderate polarity.
-
Reversed-Phase (e.g., C18): In this mode, the most polar compounds elute first.[3] This is advantageous for highly polar pyrrole derivatives or when normal-phase chromatography fails to provide adequate separation or leads to decomposition.
Troubleshooting Guide
This section provides in-depth solutions to specific problems you may encounter during the column chromatography of pyrrole esters.
Issue 1: Streaking on the TLC Plate or Column
Causality: Streaking is a common problem when dealing with pyrrole derivatives and is often caused by the interaction of the polar pyrrole ring with the acidic silica gel.[1] This can also be exacerbated if the compound is not fully soluble in the mobile phase at the concentration loaded onto the column.
Solutions:
-
Solvent System Modification:
-
Increase Polarity: A gradual increase in the polar component of your eluent (e.g., ethyl acetate) can improve solubility and reduce unwanted interactions with the stationary phase.[1]
-
Add a Modifier: Incorporating a small amount (0.1-1%) of triethylamine or a polar solvent like methanol can significantly improve peak shape by neutralizing acidic silica sites.[1]
-
-
Stationary Phase Choice:
Issue 2: Poor Separation Between the Desired Pyrrole Ester and an Impurity
Causality: Insufficient resolution between two compounds is due to similar polarities and interactions with the stationary and mobile phases.
Solutions:
-
Optimize the Solvent System:
-
Test Different Polarities: Run a series of TLC plates with varying solvent ratios to fine-tune the separation.
-
Gradient Elution: For column chromatography, employing a gradient elution where the polarity of the solvent system is gradually increased can be highly effective for resolving compounds with different polarities.[1]
-
-
Explore Different Solvent Selectivity:
-
If a standard hexane/ethyl acetate system fails, try solvents from different selectivity groups.[5] For example, replacing ethyl acetate with dichloromethane or a mixture containing a small amount of methanol can alter the interactions between your compounds and the stationary phase, potentially leading to better separation.[2][5]
-
Issue 3: The Purified Pyrrole Ester is Colored, But Should Be Colorless
Causality: Pyrrole derivatives are often susceptible to oxidation and polymerization, which can result in the formation of colored impurities.[1]
Solutions:
-
Inert Atmosphere: Conduct all purification steps under an inert atmosphere, such as nitrogen or argon, to minimize exposure to oxygen.[1]
-
Use Fresh Solvents: Always use freshly distilled or HPLC-grade solvents to prevent impurities that might promote degradation.[1]
-
Minimize Purification Time: The longer your compound remains on the column, the greater the chance of degradation. Work efficiently to minimize this time.[1]
-
Post-Chromatography Purification: If color persists, consider recrystallization or distillation under reduced pressure as a final polishing step.[1]
Issue 4: The Compound Elutes with the Solvent Front
Causality: If your compound elutes immediately, it indicates a lack of interaction with the stationary phase, meaning the solvent system is too polar.
Solutions:
-
Decrease Solvent Polarity: Substantially reduce the proportion of the polar solvent in your eluent. For instance, if you are using 20% ethyl acetate in hexanes, try reducing it to 5% or even less.[1]
-
Change Stationary Phase: If your compound is very non-polar, it may not be suitable for normal-phase chromatography. In this case, switching to a reversed-phase system would be the logical next step.[1]
Data & Protocols
Table 1: Recommended Starting Solvent Systems for Different Pyrrole Ester Classes
| Pyrrole Ester Class | Recommended Solvent System | Typical Rf Range | Notes |
| Simple N-aryl pyrroles | Hexane:Ethyl Acetate (9:1 to 4:1) | 0.3 - 0.7 | Increasing ethyl acetate content will increase the Rf value.[1] |
| Pyrrole-2-carboxylates | Dichloromethane:Methanol (98:2 to 95:5) | 0.2 - 0.5 | A small amount of methanol is often necessary to move these more polar compounds.[1] |
| N-Tosylpyrroles | Petroleum Ether:Ethyl Acetate (19:1) | 0.2 - 0.4 | This system is effective for many substituted N-tosylpyrroles.[1] |
| Highly Functionalized Pyrroles | Chloroform:Methanol (9:1) + 0.5% Triethylamine | 0.3 - 0.6 | The addition of triethylamine is crucial to prevent streaking and decomposition.[1] |
Experimental Protocol 1: Flash Column Chromatography for a Moderately Polar Pyrrole Ester
-
Solvent System Selection:
-
Develop a solvent system using TLC, such as Hexane:Ethyl Acetate.
-
Adjust the solvent ratio until the desired compound has an Rf value of approximately 0.2-0.3.[1]
-
-
Column Packing:
-
Choose an appropriately sized column for the amount of crude material.
-
Prepare a slurry of silica gel in the non-polar solvent (e.g., hexanes).
-
Carefully pack the column, ensuring a level and compact bed.
-
-
Sample Loading:
-
Dissolve the crude pyrrole ester in a minimal amount of the eluent or a suitable volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution:
-
Begin eluting with the solvent system determined from the TLC analysis.
-
If necessary, a gradient elution can be performed by gradually increasing the percentage of the polar solvent.[1]
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the elution of your compound using TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Visualization of the Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting common issues in pyrrole ester chromatography.
References
- Technical Support Center: Optimizing Solvent Systems for Chromatography of Pyrrole Derivatives - Benchchem. (n.d.).
- Solvent Systems for Flash Column Chromatography - Department of Chemistry : University of Rochester. (n.d.).
- Column Chromatography Notes - Membrane Solutions. (n.d.).
- Using TLC to Scout Flash Chromatography Solvents - Biotage. (2023, January 19).
- Isolation of Pyrrolizidine Alkaloids - Column Chromatography. (n.d.).
Sources
Validation & Comparative
A Comprehensive Guide to the ¹H NMR Spectral Interpretation of Ethyl 2-(1H-pyrrol-1-yl)propanoate
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethyl 2-(1H-pyrrol-1-yl)propanoate. Designed for researchers and professionals in chemical synthesis and drug development, this document moves beyond a simple peak list to explain the causal electronic and structural factors that govern the spectral features. We will dissect the spectrum signal by signal, grounding our assignments in foundational NMR principles and comparative data to provide a robust, self-validating interpretation.
Introduction: The Structural Significance of N-Substituted Pyrroles
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a molecule that combines three key structural motifs: an aromatic pyrrole ring, a chiral propanoate sidechain, and an ethyl ester. Pyrrole and its derivatives are cornerstone heterocyclic scaffolds found in a vast array of pharmaceuticals and natural products, including the heme cofactor and various alkaloids.[1] The precise characterization of N-substituted pyrroles is therefore critical. ¹H NMR spectroscopy is the premier analytical technique for this purpose, offering unambiguous insights into molecular structure, connectivity, and stereochemistry. This guide will demonstrate how to derive these insights from a detailed spectral analysis.
Molecular Structure and Proton Environments
To interpret the spectrum, we must first identify the non-equivalent proton environments in the molecule. Due to molecular symmetry and electronic effects, the ten protons of ethyl 2-(1H-pyrrol-1-yl)propanoate resolve into six distinct signals.
Figure 1: Labeled Structure of Ethyl 2-(1H-pyrrol-1-yl)propanoate
Caption: J-coupling relationships in the propanoate side chain.
Conclusion
The ¹H NMR spectrum of ethyl 2-(1H-pyrrol-1-yl)propanoate is a textbook example of how fundamental principles of chemical shift and spin-spin coupling can be applied to elucidate a complex molecular structure. Each signal, from the distinct aromatic protons of the pyrrole ring to the characteristic patterns of the ethyl and propanoate fragments, provides a specific and verifiable piece of the structural puzzle. By understanding the underlying electronic effects—such as induction, deshielding, and aromaticity—researchers can confidently assign each peak and confirm the identity and purity of their target compound.
References
-
ResearchGate. ¹H NMR spectra of 1H‐pyrrole (1) in different solvents. Available at: [Link]
-
Rahkamaa, E. (1968). Spin‐Spin Coupling Constant J(14NH) and Spin‐Lattice Relaxation TimeT1 of 14N Nucleus in Pyrrole. The Journal of Chemical Physics. Available at: [Link]
-
Sabinet African Journals. One-pot synthesis of substituted pyrroles with N,N,N',N'-tetrachlorobenzene-1,3-disulphonamide. Available at: [Link]
-
University of Calgary. H NMR Spectroscopy. Available at: [Link]
-
Hoffman, R.A. (1958). THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Canadian Journal of Chemistry. Available at: [Link]
-
SpectraBase. Pyrrole - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
Canadian Science Publishing. THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. Available at: [Link]
-
S.O.S. Chem. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. Available at: [Link]
-
ACS Publications. Selective One-Pot Cascade Synthesis of N-Substituted Highly Functionalized Pyrroles from Unprotected Sugars, Primary Amines, and Oxoacetonitriles. The Journal of Organic Chemistry. Available at: [Link]
-
Fukui, H. et al. Analysis of the N.M.R. spectrum of pyrrole. Molecular Physics. Available at: [Link]
-
Abraham, R.J. et al. 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
SpectraBase. Iodoacetic acid, ethyl ester - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]
-
ACD/Labs. The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
Filo. Interpretation of HNMR of ethyl propanoate. Available at: [Link]
-
AIP Publishing. On the performance of HRPA(D) for NMR spin–spin coupling constants: Smaller molecules, aromatic and fluoroaromatic compounds. The Journal of Chemical Physics. Available at: [Link]
-
PubMed. Prediction of the 1H chemical shifts of molecules containing the ester group: a modelling and ab initio investigation. Magnetic Resonance in Chemistry. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Available at: [Link]
-
Maricopa Open Digital Press. ¹H NMR Spectra and Interpretation (Part I). Available at: [Link]
-
Chemistry LibreTexts. Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]
-
PubChem. ethyl 2-(4-methyl-1H-pyrrol-2-yl)propanoate. Available at: [Link]
-
Doc Brown's Chemistry. low/high resolution 1H proton nmr spectrum of methyl propanoate. Available at: [Link]
-
ResearchGate. 1 H NMR spectrum of a 3:1 mixture of ethyl ethanoate (EE) and methyl propanoate (MP) respectively. Available at: [Link]
Sources
Comparison Guide: FTIR Spectral Analysis of Ester Bands in Ethyl 2-(1H-pyrrol-1-yl)propanoate
Executive Summary & Analytical Context
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a highly versatile building block utilized in pharmaceutical synthesis. Structurally, it features an electron-rich pyrrole heterocycle attached to the alpha-carbon of an aliphatic ethyl ester. For researchers and drug development professionals, accurately characterizing the ester bands—specifically the carbonyl (C=O) and single-bond (C-O) stretching vibrations—is critical for monitoring reaction kinetics, confirming structural integrity, and detecting ester hydrolysis.
This guide objectively compares the two dominant Fourier Transform Infrared (FTIR) sampling techniques—Attenuated Total Reflectance (ATR-FTIR) and Transmission FTIR —for the spectral analysis of this compound, providing mechanistic insights and self-validating experimental protocols.
Spectral Signatures: The Ester and Pyrrole Microenvironment
Before comparing instrumentation, it is essential to establish the target spectral microenvironment. Because the ester carbonyl in ethyl 2-(1H-pyrrol-1-yl)propanoate is separated from the aromatic pyrrole ring by an sp³-hybridized alpha-carbon, it lacks conjugation. Therefore, it behaves strictly as an aliphatic ester.
-
C=O Stretch: Manifests as a sharp, intense band between 1735–1750 cm⁻¹ (1)[1].
-
C-O Stretch: Appears as a complex set of two or more bands in the 1150–1250 cm⁻¹ region (1)[1].
-
Pyrrole Interferences: The pyrrole ring exhibits a C-N stretch around 1280 cm⁻¹ and C=C vibrations near 1500 cm⁻¹, which must be carefully resolved from the ester C-O bands.
Table 1: Characteristic FTIR Band Assignments for Ethyl 2-(1H-pyrrol-1-yl)propanoate
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Diagnostic Significance |
| Ester | C=O Stretch | 1735 – 1750 | Primary indicator of ester integrity; shifts indicate hydrolysis. |
| Ester | C-O Stretch | 1150 – 1250 | Confirms ester presence; highly sensitive to ATR penetration depth. |
| Pyrrole Ring | C-H Stretch | 3100 – 3150 | Differentiates aromatic ring from aliphatic backbone. |
| Pyrrole Ring | C=C / C-N Stretch | ~1500 / ~1280 | Structural fingerprint of the heterocycle. |
| Aliphatic Chain | C-H Stretch (sp³) | 2850 – 2960 | Confirms the ethyl and propanoate backbone. |
Technology Comparison: ATR-FTIR vs. Transmission FTIR
For liquid samples like ethyl 2-(1H-pyrrol-1-yl)propanoate, the choice of optical sampling technique fundamentally alters both the workflow and the resulting spectral data.
Attenuated Total Reflectance (ATR-FTIR)
ATR utilizes an Internal Reflection Element (IRE), typically diamond or zinc selenide, with a high refractive index. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by approximately 0.5 to 2 micrometers (2)[2].
-
The Advantage: The effective pathlength is entirely independent of the sample's physical thickness, allowing for neat, preparation-free analysis of liquids (3)[3].
-
The Causality & Limitation: The penetration depth (
) of the evanescent wave is directly proportional to the wavelength of the IR light. Consequently, bands at lower wavenumbers (longer wavelengths, e.g., the C-O stretch at ~1200 cm⁻¹) will absorb more strongly relative to bands at higher wavenumbers (shorter wavelengths, e.g., the C=O stretch at ~1740 cm⁻¹) when compared to transmission spectra (4)[4].
Transmission FTIR (Capillary Film)
In this traditional method, the liquid sample is pressed between two IR-transparent windows (e.g., NaCl or KBr) to form a thin capillary film.
-
The Advantage: This method adheres strictly to the Beer-Lambert law. All wavelengths pass through the exact same physical thickness, resulting in relative band intensities that perfectly match legacy spectral libraries (5)[5].
-
The Causality & Limitation: Liquid samples can dissolve hygroscopic windows like NaCl if trace water is present. Furthermore, air bubbles can severely disrupt the optical path, leading to non-reproducible baselines and scattering (2)[2].
Table 2: Performance Comparison: ATR-FTIR vs. Transmission FTIR
| Parameter | ATR-FTIR (Diamond IRE) | Transmission FTIR (NaCl Capillary Film) |
| Sample Preparation | None (Direct application) | Moderate (Requires window polishing and pressing) |
| Pathlength Control | Independent of sample volume | Highly dependent on applied pressure / film thickness |
| Ester Band Intensities | Distorted (C-O appears artificially stronger than C=O) | True Beer-Lambert compliance (Matches libraries) |
| Data Processing | Requires ATR mathematical correction | Direct raw data utilization |
| Moisture Sensitivity | Insensitive (Diamond is chemically inert) | Highly sensitive (NaCl windows degrade rapidly) |
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducible data, follow these self-validating workflows.
Protocol A: ATR-FTIR Analysis Workflow
-
Background Validation: Collect an ambient air background scan on the bare diamond crystal.
-
Causality: Ensures the IRE is completely clean and subtracts atmospheric H₂O/CO₂.
-
Validation Check: The baseline must be flat at 100% transmittance with no residual organic peaks.
-
-
Sample Application: Deposit 1-2 drops of neat ethyl 2-(1H-pyrrol-1-yl)propanoate directly onto the diamond IRE. Ensure complete coverage of the crystal's active area.
-
Spectral Acquisition: Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (typically 16-32 co-added scans).
-
Validation Check: Verify the maximum absorbance of the C=O band (~1740 cm⁻¹) is between 0.1 and 1.0 Absorbance Units (AU) to ensure detector linearity.
-
-
Algorithmic Correction: Apply the "ATR Correction" algorithm in the spectrometer software.
-
Causality: This mathematically normalizes the wavelength-dependent depth of penetration, allowing accurate intensity comparison between the C=O and C-O ester bands for library matching.
-
Protocol B: Transmission FTIR Analysis Workflow
-
Window Preparation: Polish two NaCl windows using a polishing kit and anhydrous solvent.
-
Causality: NaCl is IR transparent but hygroscopic; polishing removes surface fogging that causes baseline scattering.
-
-
Capillary Film Formation: Place 1 drop of the compound on the center of one window. Place the second window on top and press gently to form a uniform capillary film.
-
Validation Check: Visually inspect for air bubbles. Bubbles cause detrimental optical scattering (fringing) and baseline distortion.
-
-
Spectral Acquisition: Mount the windows in the sample holder and scan from 4000 to 400 cm⁻¹.
-
Validation Check: If the C=O band at ~1740 cm⁻¹ exceeds 1.5 AU, the film is too thick (violating Beer-Lambert linearity). The windows must be pressed tighter or the sample must be diluted in an IR-transparent solvent (e.g., CCl₄).
-
Visualizing the Analytical Workflows & Physical Mechanisms
Experimental workflow comparing ATR and Transmission FTIR for ester band analysis.
Logical relationship of wavelength-dependent penetration depth in ATR-FTIR spectra.
References
-
FTIR: Transmission vs ATR spectroscopy | Animated Guides Source: Specac Ltd URL:2
-
ATR-FTIR Spectroscopy Basics Source: Mettler Toledo URL:3
-
Comparison of FTIR Spectra Collected by Transmission and ATR Sampling Source: Pike Technologies URL:4
-
Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics Source: PMC / NIH URL:5
-
IR Spectroscopy Tutorial: Esters Source: OrgChemBoulder URL:1
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 3. mt.com [mt.com]
- 4. piketech.com [piketech.com]
- 5. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of ethyl 2-(1H-pyrrol-1-yl)propanoate
An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl 2-(1H-pyrrol-1-yl)propanoate
A Comparative Analysis for Researchers and Drug Development Professionals
Abstract
The structural elucidation of novel chemical entities is a cornerstone of modern chemical research and drug development. Ethyl 2-(1H-pyrrol-1-yl)propanoate, a molecule featuring both a pyrrole heterocycle and an ethyl ester functional group, presents a unique analytical challenge. This guide provides a comprehensive analysis of its predicted fragmentation behavior under electron ionization mass spectrometry (EI-MS). We present a detailed, field-proven protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis, elucidate the primary fragmentation pathways, and offer a comparative overview against alternative analytical techniques such as NMR and IR spectroscopy. This document serves as a practical resource for scientists seeking to identify and characterize this molecule and its structural analogs.
Introduction: The Analytical Imperative
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a substituted N-alkylated pyrrole derivative. Pyrrole rings are significant pharmacophores found in a wide array of natural products and synthetic drugs. The ability to unambiguously determine the structure of such compounds is critical. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a powerful technique for this purpose, offering high sensitivity and detailed structural information based on reproducible fragmentation patterns.[1][2]
This guide moves beyond a simple listing of fragments to explain the chemical logic behind the bond cleavages. By understanding the why—the inherent stability of certain ions and the mechanisms of common rearrangements—researchers can interpret mass spectra with greater confidence.
Recommended Analytical Protocol: GC-MS Analysis
For a volatile, thermally stable compound like ethyl 2-(1H-pyrrol-1-yl)propanoate, GC-MS is the method of choice.[3][4] The following protocol is a robust starting point for analysis, designed for reproducibility and accuracy.
Experimental Workflow Diagram
Caption: GC-MS experimental workflow from sample preparation to data analysis.
Step-by-Step Methodology
-
Sample Preparation :
-
Prepare a stock solution of ethyl 2-(1H-pyrrol-1-yl)propanoate at a concentration of 1 mg/mL.[1]
-
Causality : A concentration of 1 mg/mL is standard for initial screening, preventing column overload while ensuring adequate signal.
-
Use a volatile organic solvent such as dichloromethane or ethyl acetate. Avoid non-volatile solvents.[1]
-
Causality : Volatile solvents are compatible with the high temperatures of the GC inlet and are easily separated from the analyte.
-
Filter the sample through a 0.22 µm PTFE syringe filter to remove any particulates that could clog the injector or column.[1]
-
-
Gas Chromatography (GC) Conditions :
-
Injector : Split/Splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
-
Carrier Gas : Helium at a constant flow rate of 1.0 mL/min.[3]
-
Column : A standard non-polar column, such as a 30 m x 0.25 mm x 0.25 µm DB-5ms or equivalent.
-
Causality : A DB-5ms column provides excellent separation for a wide range of semi-volatile organic compounds.
-
Oven Temperature Program :
-
Initial temperature: 70 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 280 °C.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Causality : This temperature program ensures good peak shape for the analyte while eluting any higher-boiling impurities.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Causality : 70 eV is the standard EI energy, providing reproducible fragmentation patterns that are comparable to library spectra.
-
Source Temperature : 230 °C.
-
Quadrupole Temperature : 150 °C.
-
Mass Range : Scan from m/z 40 to 400.
-
Causality : This range will capture the molecular ion and all significant fragments of the target molecule.
-
Fragmentation Pattern Analysis
The structure of ethyl 2-(1H-pyrrol-1-yl)propanoate (Molecular Weight: 167.21 g/mol ) dictates its fragmentation. The molecule contains two key regions: the N-substituted pyrrole ring and the ethyl propanoate side chain. Both contribute to the final mass spectrum.
Predicted Fragmentation Pathways
Under 70 eV electron ionization, the initial event is the removal of an electron to form the molecular ion (M•+), which will appear at m/z 167 .[5] This ion is often unstable and undergoes a series of fragmentation reactions to produce smaller, more stable ions.
Caption: Predicted major EI fragmentation pathways for ethyl 2-(1H-pyrrol-1-yl)propanoate.
Elucidation of Key Fragments
The following table summarizes the major ions expected in the mass spectrum.
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure | Fragmentation Pathway | Significance |
| 167 | [C₉H₁₃NO₂]⁺• | Molecular Ion (M•+) | Confirms the molecular weight of the compound. Its intensity may be low due to instability. |
| 122 | [C₇H₈NO]⁺ | α-Cleavage : Loss of the ethoxy radical (•OCH₂CH₃) from the molecular ion.[6] | A common and significant fragmentation for ethyl esters, forming a stable acylium ion.[5] |
| 94 | [C₆H₈N]⁺ | α-Cleavage : Loss of the entire carbethoxy radical (•COOCH₂CH₃).[7] | Represents the pyrrole ring with the attached ethyl group. This is a very characteristic ion for N-substituted pyrroles. |
| 67 | [C₄H₅N]⁺• | Pyrrole Cation : Formed by cleavage of the N-C bond, representing the unsubstituted pyrrole molecular ion.[7] | A hallmark fragment indicating the presence of a pyrrole ring. |
| 66 | [C₄H₄N]⁺ | Pyrrolium Cation : Loss of a hydrogen radical from the m/z 67 ion. | Often observed alongside the pyrrole cation. |
| 57 | [C₂H₅CO]⁺ | Propionyl Cation : Cleavage at the N-C bond, retaining charge on the propionyl group. | Indicates the propanoate side chain, though may be less favored than charge retention on the nitrogen-containing fragment. |
| 29 | [C₂H₅]⁺ | Ethyl Cation : Loss of the propionyl-pyrrole radical. | A common, but less specific, fragment indicating an ethyl group. |
Comparative Guide: MS vs. Alternative Techniques
While MS provides invaluable data on molecular weight and fragmentation, a comprehensive structural confirmation relies on complementary techniques.
| Technique | Information Provided for Ethyl 2-(1H-pyrrol-1-yl)propanoate | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular Weight : Exact mass from the molecular ion (m/z 167).Structural Fragments : Confirms presence of pyrrole ring (m/z 94, 67) and ethyl ester group (loss of 45 Da). | - High sensitivity (ppb or lower).[4]- Provides connectivity information through fragmentation.- Ideal for coupling with chromatography (GC/LC). | - Isomers can be difficult to distinguish.- Fragmentation can sometimes be too extensive, leading to loss of the molecular ion. |
| ¹H & ¹³C NMR Spectroscopy | Connectivity & Environment : Shows distinct signals for the ethyl group (triplet/quartet), the propanoate CH and CH₃, and the non-equivalent protons/carbons on the pyrrole ring. | - Unambiguously determines the carbon-hydrogen framework.- Differentiates between isomers (e.g., substitution at C-2 vs. C-3).- Non-destructive. | - Lower sensitivity (requires mg of sample).- Complex mixtures can be difficult to interpret.- Does not directly provide molecular weight. |
| Infrared (IR) Spectroscopy | Functional Groups : Shows characteristic stretches for C=O (ester, ~1735 cm⁻¹), C-O (ester, ~1180 cm⁻¹), and C-N/C-H bonds of the aromatic pyrrole ring. | - Fast and simple to perform.- Excellent for confirming the presence or absence of key functional groups.- Non-destructive. | - Provides limited information on the overall molecular structure.- Spectra can be complex; many compounds share similar functional groups. |
Conclusion
The analysis of ethyl 2-(1H-pyrrol-1-yl)propanoate by electron ionization mass spectrometry yields a predictable and informative fragmentation pattern. The key diagnostic ions are expected at m/z 122 (loss of •OC₂H₅), m/z 94 (loss of •COOC₂H₃), and m/z 67 (pyrrole cation). These fragments provide compelling evidence for both the ethyl propanoate side chain and the N-substituted pyrrole core. While mass spectrometry is a powerful tool for initial identification and structural hypothesis, it is most effective when used in a multi-technique approach, with NMR and IR spectroscopy providing orthogonal data for unambiguous structure confirmation. This guide provides the foundational knowledge for researchers to confidently apply these techniques to the characterization of this important class of molecules.
References
- Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide. (2018). Google Books.
- Mass Spectrometry of Alkylated Pyrrole Derivatives: An In-depth Technical Guide. (n.d.). Benchchem.
- Sample preparation GC-MS. (2025). SCION Instruments.
- Rapid gas chromatography – mass spectrometry profiling of small organic molecules in biomass pyrolysis. (n.d.). Analytical Methods (RSC Publishing).
- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.
- GC-MS Sample Preparation. (n.d.). Thermo Fisher Scientific - CL.
- Gas Chromatography Mass Spectrometry (GC-MS). (n.d.). EAG Laboratories.
- FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide.
- 1H-Pyrrole, 2-ethyl-. (n.d.). NIST WebBook.
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A Comparative Guide to the Reactivity of Ethyl vs. Methyl 2-(1H-pyrrol-1-yl)propanoate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrrole-containing scaffolds are of paramount importance, serving as core structures in numerous pharmaceuticals and functional materials. The strategic functionalization of the pyrrole ring is a key aspect of their synthetic utility. This guide provides an in-depth comparison of the reactivity of two closely related N-substituted pyrrole esters: ethyl 2-(1H-pyrrol-1-yl)propanoate and methyl 2-(1H-pyrrol-1-yl)propanoate. In the absence of direct, side-by-side kinetic studies in the literature, this comparison is built upon fundamental principles of organic chemistry, including steric and electronic effects, to provide a predictive analysis for the discerning researcher.
Molecular Structures and Inherent Properties
The two molecules share the same core structure: a pyrrole ring N-substituted with a propanoate group attached at the 2-position of the propanoate chain. The only difference lies in the esterifying alcohol: ethanol for the ethyl ester and methanol for the methyl ester.
| Compound | Structure | Molecular Formula | Molar Mass ( g/mol ) |
| Methyl 2-(1H-pyrrol-1-yl)propanoate | ![]() | C₈H₁₁NO₂ | 153.18 |
| Ethyl 2-(1H-pyrrol-1-yl)propanoate | ![]() | C₉H₁₃NO₂ | 167.20 |
Note: The above table provides a basic overview of the two compounds.
Comparative Reactivity Analysis
The reactivity of these molecules can be dissected into two primary domains: reactions involving the aromatic pyrrole ring and reactions centered on the ester functionality.
Electrophilic Aromatic Substitution on the Pyrrole Ring
Pyrrole is an electron-rich aromatic heterocycle that readily undergoes electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, increasing its nucleophilicity and making it significantly more reactive than benzene.[1][2] Electrophilic attack typically occurs at the C2 (α) position, as the resulting cationic intermediate is better stabilized by resonance.[1][2] In the case of N-substituted pyrroles, the nature of the substituent can influence both the rate of reaction and the regioselectivity.
Here, we will analyze the subtle differences imparted by the ethyl versus the methyl group on the propanoate substituent. These differences are primarily electronic and steric in nature.
Electronic Effects:
Both methyl and ethyl groups are electron-donating through an inductive effect (+I). The ethyl group, having a second carbon atom, is generally considered to be slightly more electron-donating than the methyl group.[3] This enhanced +I effect of the ethyl group would, in principle, slightly increase the electron density on the pyrrole ring, potentially leading to a marginally faster rate of electrophilic aromatic substitution compared to the methyl analog.
Hyperconjugation also plays a role in stabilizing intermediates. The ethyl group has two α-hydrogens available for hyperconjugation, while the methyl group has three.[4][5] However, the overall electronic effect is a combination of both induction and hyperconjugation, and for alkyl groups, the inductive effect order is generally considered to be ethyl > methyl.[3]
Steric Effects:
The ethyl group is larger than the methyl group, which introduces a greater degree of steric hindrance.[6][7] This steric bulk can influence the approach of the electrophile to the pyrrole ring. While the ester group is attached to the nitrogen and is somewhat removed from the C2 and C5 positions of the pyrrole ring, the conformational flexibility of the propanoate side chain means that the ethyl group could, at times, shield the α-positions more effectively than the methyl group. This increased steric hindrance might slightly decrease the rate of reaction for the ethyl ester, particularly with bulky electrophiles.
Predicted Outcome:
The electronic and steric effects are opposing. The slightly stronger electron-donating nature of the ethyl group would suggest a faster reaction rate, while its larger size would predict a slower rate. For most common electrophiles, the difference in electronic effects is likely to be minimal. Therefore, it is plausible that the methyl 2-(1H-pyrrol-1-yl)propanoate would exhibit slightly greater reactivity in electrophilic aromatic substitution reactions due to reduced steric hindrance around the pyrrole ring. However, without direct experimental data, this remains a well-reasoned prediction.
Caption: Factors influencing the electrophilic aromatic substitution reactivity of the pyrrole ring.
Nucleophilic Acyl Substitution at the Ester Carbonyl
The ester functionality of both molecules is susceptible to nucleophilic attack, most commonly leading to hydrolysis or transesterification. The reactivity of the carbonyl carbon towards a nucleophile is influenced by both the steric environment and the electronic nature of the alkoxy group.
Steric Hindrance:
The ethyl group is bulkier than the methyl group.[6][7] This increased steric hindrance around the carbonyl carbon in ethyl 2-(1H-pyrrol-1-yl)propanoate would make it a less accessible target for nucleophiles compared to the methyl ester. This steric effect would predict a slower rate of nucleophilic acyl substitution for the ethyl ester.
Electronic Effects:
The ethyl group is a slightly better electron-donating group than the methyl group.[3] This increased electron donation to the carbonyl carbon makes it slightly less electrophilic and therefore less reactive towards nucleophiles.
Predicted Outcome:
In the case of nucleophilic acyl substitution, both steric and electronic effects point in the same direction. The greater steric hindrance and the slightly stronger electron-donating nature of the ethyl group both contribute to a decrease in the reactivity of the carbonyl carbon. Therefore, it can be confidently predicted that methyl 2-(1H-pyrrol-1-yl)propanoate will be more reactive towards nucleophilic acyl substitution (e.g., hydrolysis) than ethyl 2-(1H-pyrrol-1-yl)propanoate.
Experimental Protocols
The following is a representative protocol for a Vilsmeier-Haack formylation, a common electrophilic aromatic substitution reaction for pyrroles. This protocol is adapted from general procedures for pyrrole formylation and should be optimized for the specific substrate.[8]
Vilsmeier-Haack Formylation of 2-(1H-pyrrol-1-yl)propanoate Esters
Materials:
-
Methyl or Ethyl 2-(1H-pyrrol-1-yl)propanoate
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C. Stir the resulting mixture at 0 °C for 30 minutes.
-
Reaction with Pyrrole Derivative: Dissolve the methyl or ethyl 2-(1H-pyrrol-1-yl)propanoate (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). It is anticipated that the reaction with the methyl ester may proceed slightly faster.
-
Work-up: Once the reaction is complete, cool the mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired formylated product.
Caption: Experimental workflow for the Vilsmeier-Haack formylation of 2-(1H-pyrrol-1-yl)propanoate esters.
Conclusion
-
For electrophilic aromatic substitution on the pyrrole ring, the slightly smaller size and reduced steric hindrance of the methyl group likely lead to a marginally higher reaction rate compared to the ethyl ester, despite the latter's slightly greater electron-donating inductive effect.
-
For nucleophilic acyl substitution at the ester carbonyl, both steric and electronic factors align. The methyl ester is predicted to be significantly more reactive than the ethyl ester due to the smaller size and lesser electron-donating character of the methoxy group.
These predictions provide a valuable framework for researchers designing synthetic routes and anticipating reaction outcomes involving these common pyrrole derivatives. It is recommended that for any critical application, small-scale pilot reactions be conducted to determine the optimal conditions for each specific substrate.
References
- Oreate AI. (2026, February 24). Ethyl vs. Methyl: Tiny Differences, Big Impact in the World of Molecules.
- Chemistry Stack Exchange. (2016, February 26).
- AdiChemistry.
- Proprep. When comparing methyl vs ethyl groups, how do their size and electronic effects influence the reactivity and properties of organic molecules?.
- CK-12 Foundation. (2026, March 1).
- Böhm, S., & Exner, O. (n.d.). Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions. Organic & Biomolecular Chemistry.
- Is there a trend in inductive effect for different alkyl groups? (2025, June 25).
- Guidechem. (2024, December 6). Ethyl vs Methyl: A Comprehensive Comparison.
- Alabugin, I. V. (2012, May 15). Hyperconjugation: A More Coherent Approach.
- Allen. (2024, October 24).
- ChemTalk. (2024, June 12). Inductive Effect.
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- Pearson+.
- Quora. (2017, April 11).
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- Synthesis of 2-(5-Hydroxymethyl-2-formylpyrrol-1-yl)propionic acid lactone. (2025, August 7).
- Pearson+.
- A Concise Synthesis of Pyrrole-Based Drug Candidates from -Hydroxyketones, 3-Oxobutanenitrile, and Anilines. (2023, January 28).
- Google Patents. US10329253B2 - Process for the synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)
- YouTube. (2018, August 6). 9 Electrophilic Substitution & Reduction of Pyrrole.
- Patsnap Eureka. (2025, July 22).
- YouTube. (2020, December 21). Pyrrole: Electrophilic Substitution Reactions Lecture 1.
- National Institutes of Health. 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile.
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- Electrophilic Substitution in Pyrrole (Reactivity and Orient
- Parchem. Ethyl (2S)-2-(1H-pyrrol-1-YL)
- PubChem. 2-(1H-pyrrol-1-yl)propanoic acid.
- Organic Syntheses. (2025, October 9).
- Google Patents. WO2014166421A1 - Hydrolysis of an ester compound.
- National Institutes of Health. Enzymatic synthesis of novel pyrrole esters and their thermal stability.
- BLDpharm. 2,5-Dioxopyrrolidin-1-yl 3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)
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Comprehensive Comparison Guide: UV-Vis Absorption Spectra of N-Substituted Pyrrole Derivatives
Executive Summary
Pyrrole derivatives are foundational building blocks in both pharmaceutical drug design (e.g., atorvastatin) and organic optoelectronics (e.g., conducting polypyrroles). Modifying the nitrogen atom of the pyrrole ring via substitution—whether with alkyl, aryl, or complex push-pull groups—fundamentally alters the molecule's electron density, HOMO-LUMO gap, and resulting photophysical properties[1].
This guide objectively compares the UV-Vis absorption performance of various N-substituted pyrrole derivatives, detailing the mechanistic causality behind their spectral shifts, and provides a rigorously self-validating experimental protocol for acquiring high-fidelity spectroscopic data.
Mechanistic Dynamics: How N-Substitution Dictates Photophysics
To understand the UV-Vis spectra of pyrrole derivatives, we must analyze the electronic causality of the N-substituent. Unsubstituted pyrrole features a relatively high ionization potential and absorbs deep in the UV region. When we substitute the N-H proton, two primary electronic effects govern the resulting spectral shifts:
-
Inductive Electron Donation (N-Alkyl Pyrroles): Adding an alkyl group (e.g., N-methylpyrrole) introduces a positive inductive (+I) effect. This slightly raises the energy of the Highest Occupied Molecular Orbital (HOMO), resulting in a minor bathochromic (red) shift compared to unsubstituted pyrrole. In push-pull dye systems, N-methylpyrrole acts as a potent π-electron donor, shifting absorption bands significantly into the visible spectrum[2].
-
Extended π-Conjugation (N-Aryl Pyrroles): Substituting the nitrogen with a phenyl ring (N-phenylpyrrole) allows the π-electrons of the benzene ring to conjugate with the pyrrole core. This extended conjugation drastically lowers the HOMO-LUMO gap, causing a major bathochromic shift. Furthermore, in polar solvents, N-phenylpyrrole derivatives can access an electronically excited charge-transfer (CT) state, leading to distinct, solvent-dependent absorption and emission bands[3].
Caption: Logical relationship between N-substitution types and photophysical properties.
Comparative Data Analysis: N-Alkyl vs. N-Aryl Pyrroles
The table below summarizes the quantitative UV-Vis absorption data for different classes of N-substituted pyrroles. Notice how the structural complexity directly correlates with the wavelength of maximum absorbance (
| Compound Class | Representative Derivative | Typical | Molar Absorptivity ( | Key Photophysical Feature |
| Unsubstituted | Pyrrole | ~208 | Low | Baseline |
| N-Alkyl | N-Methylpyrrole | ~215 | Medium | Enhanced π-electron donation; slight red shift[2]. |
| N-Aryl | N-Phenylpyrrole | ~250 - 290 | High | Extended conjugation; supports CT states in polar matrices[3]. |
| Quinoidal N-Aryl | Quinoidal Pyrrole | ~371 | 32,400 | Biradical canonical structures; highly conjugated[4]. |
| Push-Pull N-Aryl | Azo-N-methylpyrrole | 385 - 420 | Very High | Strong internal charge transfer; visible region absorption[2]. |
| Dimeric/Complex | BAPCP / HAPCP | 615 - 616 | Extremely High | Used as commercial blue colorants; massive red shift[5]. |
Analytical Methodology: Self-Validating UV-Vis Protocol
Acquiring high-fidelity UV-Vis spectra for pyrrole derivatives requires strict control over experimental variables. As an application scientist, I emphasize that every analytical workflow must be self-validating . Artifacts such as excimer formation or solvent cutoff interference can easily be misinterpreted as novel charge-transfer bands.
Causality Behind Experimental Choices
-
Cuvette Material: Quartz cuvettes are strictly mandated over standard glass. Glass absorbs heavily below 300 nm, which would completely mask the primary
transitions of the pyrrole ring[6]. -
Concentration Limits: Concentrations must be maintained between
M and M. At higher concentrations, N-phenylpyrroles are prone to stacking and aggregation, introducing artifactual red-shifted bands that do not represent the monomeric ground state[4]. -
Solvent Selection: Solvent polarity dictates the stabilization of excited states. We use UV-grade acetonitrile because it is highly polar (stabilizing CT states) but has a low UV cutoff (~190 nm), ensuring it does not interfere with the pyrrole absorption bands[3].
Step-by-Step Protocol
-
Sample Preparation: Dissolve the synthesized N-substituted pyrrole derivative in spectroscopy-grade acetonitrile to create a 1 mM stock solution. Serially dilute to a working concentration of
M[4]. -
Baseline Correction: Fill two matched 1-cm path length quartz cuvettes with pure acetonitrile. Place them in the reference and sample holders of a dual-beam spectrophotometer. Run a baseline scan from 200 nm to 800 nm[6].
-
System Validation (Self-Check): Crucial Step. After the baseline scan, run the instrument again with the same blank cuvettes. If the resulting spectrum deviates by more than
Absorbance Units (AU), cuvette contamination or lamp instability has occurred. Clean the cuvettes and repeat Step 2. -
Spectral Acquisition: Replace the sample cuvette with the
M pyrrole solution. Record the absorption spectrum at a scan rate of 600 nm/min with a slit width of 1 nm. -
Data Processing: Identify the
values and calculate the molar extinction coefficient ( ) using the Beer-Lambert Law ( ).
Caption: Standardized UV-Vis experimental workflow for pyrrole derivatives.
References
-
Park, Y.I., et al. "Enhanced Optical and Thermal Stability of Blue Pyrrole Derivatives for Color Filter in Image Sensors". MDPI. URL:[Link]
-
ResearchGate. "UV-vis and emission (490 nm) spectra of the quinoidal pyrrole molecule". ResearchGate. URL: [Link]
-
RSC. "Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches". Organic & Biomolecular Chemistry. URL: [Link]
-
PMC. "Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study". NIH. URL: [Link]
-
ACS. "The Fluorescence of N-Phenylpyrrole in an Argon/Acetonitrile Matrix". ACS Publications. URL: [Link]
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- 1. Both Benzannulation and Heteroatom-Controlled Photophysical Properties in Donor–π–Acceptor Ionic Dyes: A Combined Experimental and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and isomerization behavior relationships of new push–pull azo-pyrrole photoswitches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB00417E [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Elemental Analysis Standards for Ethyl 2-(1H-pyrrol-1-yl)propanoate: A Comparative Validation Guide
[label="HRMS (ESI-TOF)\n(Mass Error < 5 ppm)", fillcolor="#EA4335"
Refining Purity Analysis
I'm now integrating the qNMR system validation, including tuning and calibration, into the workflow. I'm also describing a method for calculating the mass fraction and determining absolute purity. My focus is still on ensuring clarity and accuracy in describing this crucial step in the purity assessment of the pharmaceutical intermediate.
As a Senior Application Scientist, I approach the structural validation of pharmaceutical intermediates not merely as a checklist, but as a rigorous, self-validating system. Ethyl 2-(1H-pyrrol-1-yl)propanoate (Molecular Formula:
This guide objectively compares the three primary modalities used for elemental and structural validation: CHN Combustion Analysis , High-Resolution Mass Spectrometry (HRMS) , and Quantitative NMR (qNMR) .
Theoretical Baselines & The "±0.4% Rule"
Before initiating any analysis, we must establish the theoretical elemental composition for ethyl 2-(1H-pyrrol-1-yl)propanoate (Exact Mass: 167.0946 Da; Molecular Weight: 167.21 g/mol ):
-
Carbon (C): 64.65%
-
Hydrogen (H): 7.84%
-
Nitrogen (N): 8.38%
-
Oxygen (O): 19.14%
Historically, the gold standard for proving bulk purity in organic synthesis is the ±0.4% rule . As mandated by major authoritative bodies like the [1], the experimentally found values for C, H, and N must fall within ±0.4% of the calculated theoretical values. While recent statistical evaluations published by the [2] have scrutinized the rigid universality of this threshold, it remains the most reliable indicator of >95% bulk homogeneity because it accounts for "invisible" impurities (like non-ionizable inorganic salts) that NMR or MS routinely miss.
Comparative Modalities: Causality and Selection
Selecting the correct analytical technique depends on sample availability and the specific type of purity data required.
-
CHN Combustion Analysis (Pregl Method):
-
Causality: The sample is combusted at extreme temperatures, and the evolved gases (
, , ) are quantified. We use this technique because it provides a macroscopic view of the entire sample matrix. If a batch contains 5% silica gel from a column chromatography step, NMR and HRMS will show a "pure" compound, but CHN will fail drastically due to the lowered carbon mass fraction.
-
-
High-Resolution Mass Spectrometry (HRMS - ESI-TOF):
-
Causality: HRMS is deployed when sample mass is severely limited (<1 mg). It confirms the exact mass and isotopic distribution. However, as noted in advanced [3], HRMS is fundamentally a qualitative tool for identity, not a quantitative tool for bulk purity.
-
-
Quantitative NMR (qNMR):
-
Causality: When CHN analysis fails due to trapped volatile solvents (e.g., ethyl acetate), qNMR is deployed. By using an internal standard, it measures the absolute mass fraction of the target molecule, allowing researchers to mathematically correct the CHN expectations or justify repurification.
-
Self-Validating Experimental Protocols
To ensure scientific integrity, every protocol must be designed to validate itself through blanks, internal standards, and calibrants.
Protocol A: CHN Combustion Analysis
-
System Validation: Prior to analyzing the pyrrole derivative, calibrate the elemental analyzer using a traceable standard (e.g., Sulfanilamide; theoretical C: 41.84%, H: 4.68%, N: 16.27%). Run an empty tin capsule as a "blank" to establish and subtract baseline atmospheric nitrogen and carbon interference.
-
Execution: Accurately weigh exactly
mg of ethyl 2-(1H-pyrrol-1-yl)propanoate into a tin capsule using a microbalance. Seal the capsule to prevent volatilization. -
Combustion Mechanism: Drop the capsule into the oxidation reactor at 950°C in an oxygen-rich environment. Causality of Tin: The tin capsule creates a localized exothermic flash upon oxidation, driving the micro-environment temperature to ~1800°C, ensuring the complete breakdown of the robust pyrrole ring.
-
Acceptance Criteria: Run in triplicate. The Relative Standard Deviation (RSD) between runs must be <0.2%. The averaged results must fall within ±0.4% of the theoretical targets (C: 64.65%, H: 7.84%, N: 8.38%).
Protocol B: Absolute Purity via qNMR
-
System Validation: The NMR spectrometer must be tuned/matched, and a precise 90° pulse calibration must be performed to ensure uniform quantitative excitation across the sample.
-
Execution: Weigh ~10.0 mg of the pyrrole derivative and ~5.0 mg of a certified internal standard (e.g., TraceCERT® Dimethyl sulfone, which does not overlap with pyrrole or ethyl propanoate signals) into a vial. Dissolve completely in 600 µL of
. -
Acquisition Causality: Acquire the
-NMR spectrum with a relaxation delay ( ) of at least (the longest longitudinal relaxation time of the protons, typically setting seconds). Why? This ensures complete spin relaxation between pulses, preventing signal saturation that would otherwise artificially deflate the integration values and ruin the quantitative assessment.
Quantitative Data & Performance Comparison
| Analytical Technique | Primary Function | Minimum Sample Requirement | Accuracy / Limit of Detection | Detects Inorganic Salts? | Key Limitation |
| CHN Combustion | Bulk Elemental Purity | 2.0 - 5.0 mg | ±0.4% absolute deviation | Yes (Indirectly via low C%) | Cannot identify the specific structure of the impurity. |
| HRMS (ESI-TOF) | Exact Mass Identity | < 0.1 mg | Mass Error < 5 ppm | No | Only detects ionizable compounds; blind to bulk matrix. |
| qNMR | Absolute Mass Fraction | 5.0 - 10.0 mg | Purity ±1.0% | No | Requires highly specialized internal standards and long scan times. |
Decision Workflow for Elemental Validation
The following logical pathway illustrates the decision-making process for validating the purity of synthesized ethyl 2-(1H-pyrrol-1-yl)propanoate.
Figure 1: Decision matrix for validating the elemental composition and bulk purity of ethyl 2-(1H-pyrrol-1-yl)propanoate.
References
-
The Journal of Organic Chemistry - Author Guidelines. American Chemical Society (ACS) Publications. Available at:[Link]
-
Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique. National Center for Biotechnology Information (PMC - NIH). Available at:[Link]
-
Analytical Tools and Strategic Approach to Detect Poor Quality Medicines, Identify Unknown Components, and Timely Alerts for Appropriate Measures. Scientific Research Publishing (SCIRP). Available at:[Link]
Analytical Differentiation of Ethyl 2-(1H-pyrrol-1-yl)propanoate from Isomeric Impurities: A Comparison Guide
Executive Summary
The synthesis of N-alkylated pyrroles is a fundamental transformation in drug development and materials science. However, the ambidentate nature of the pyrrolyl anion frequently leads to complex mixtures of N-alkylated targets and C-alkylated isomeric impurities. This guide provides an authoritative, data-driven framework for differentiating the target compound—ethyl 2-(1H-pyrrol-1-yl)propanoate —from its C2/C3-alkylated isomers and linear regioisomers using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and chromatography.
Mechanistic Origins of Isomeric Impurities
To effectively isolate and analyze the target compound, one must first understand the causality behind the formation of its impurities. Pyrrole is a classic ambidentate nucleophile. During alkylation with an electrophile like ethyl 2-bromopropanoate, the deprotonated pyrrolyl anion can react at multiple sites[1]:
-
N-Alkylation (Target): The nitrogen atom is a "hard" nucleophilic center. Reaction at this site is kinetically favored and is typically maximized using strong bases (e.g., NaH) in polar aprotic solvents (e.g., DMF)[1][2].
-
C-Alkylation (Impurities): The C2 and C3 carbons are "soft" nucleophilic centers. Alkylation at these positions is thermodynamically favored and can occur as a competing side reaction depending on the counterion and solvent environment[1].
Figure 1: Reaction pathways demonstrating the ambidentate regioselectivity of the pyrrolyl anion.
Spectroscopic Differentiation (NMR)
The gold standard for differentiating ethyl 2-(1H-pyrrol-1-yl)propanoate from its C-alkylated isomers is
The NH Proton Marker
In the
Alpha-Proton Chemical Shift ( -CH)
The methine proton (CH) of the propanoate group experiences vastly different deshielding environments depending on its attachment point. Because nitrogen is significantly more electronegative than carbon, the N-CH proton in the target molecule is strongly deshielded, appearing as a quartet around 4.7–4.9 ppm. In contrast, the C-CH proton in C2- or C3-alkylated impurities is attached to the less electronegative pyrrole ring carbon, resonating further upfield around 3.7–4.0 ppm[3][5].
Ring Symmetry
The target N-alkyl pyrrole retains pseudo-C
Quantitative Data Comparison
| Analytical Feature | Ethyl 2-(1H-pyrrol-1-yl)propanoate (Target) | C2/C3-Alkylated Isomers | Regioisomer (Ethyl 3-(1H-pyrrol-1-yl)propanoate) |
| Absent | Present (br s, ~8.0–9.5 ppm) | Absent | |
| 4H (Two 2H multiplets, ~6.7 & 6.1 ppm) | 3H (Three 1H multiplets) | 4H (Two 2H multiplets, ~6.7 & 6.1 ppm) | |
| CH (q, ~4.8 ppm), CH | CH (q, ~3.9 ppm), CH | N-CH | |
| N-CH (~55 ppm) | C-CH (~35–40 ppm) | N-CH | |
| MS Base Peak (EI) | m/z 94 | Variable | m/z 80 |
| RP-HPLC Retention | Later eluting (less polar) | Earlier eluting (more polar, H-bonding) | Similar to target |
Mass Spectrometry & Chromatographic Behavior
While NMR distinguishes N- vs C-alkylation, Mass Spectrometry (GC-MS) is superior for identifying linear regioisomeric impurities, such as ethyl 3-(1H-pyrrol-1-yl)propanoate, which might form from isomeric impurities in the starting materials.
Fragmentation Logic: N-alkyl pyrroles containing ester side chains undergo predictable
Figure 2: Diagnostic EI-MS fragmentation pathways differentiating the target from its linear regioisomer.
Chromatographic Causality: C-alkylated pyrroles retain the NH group, allowing them to act as hydrogen-bond donors. This significantly increases their polarity relative to the N-alkylated target. Consequently, on reversed-phase HPLC (e.g., C18 column), the less polar N-alkylated target will elute later than the C-alkylated impurities.
Self-Validating Experimental Protocols
Protocol A: NMR Profiling for Isomeric Purity
-
Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of CDCl
.-
Critical Causality: Ensure the CDCl
is acid-free (filtered through basic alumina prior to use). Trace DCl can catalyze the rapid polymerization of the electron-rich pyrrole ring, ruining the sample.
-
-
Acquisition: Acquire standard 1D
H (minimum 16 scans) and C spectra. If C-alkylated isomer mixtures are suspected to be <5%, acquire a 2D HMBC spectrum to enhance detection limits of minor carbon correlations. -
Data Validation:
-
Scan the 8.0–9.5 ppm region. A flat baseline confirms the absence of C-alkylated impurities[4].
-
Integrate the pyrrolic protons (6.0–6.8 ppm). A ratio of exactly 1:1 (2H:2H) confirms N-alkylation symmetry[5].
-
In HMBC, verify that the
-CH proton (~4.8 ppm) correlates with the C2 and C5 carbons of the pyrrole ring, definitively proving the N-linkage.
-
Protocol B: GC-MS Analysis for Regioisomer Differentiation
-
Sample Preparation: Dilute the sample to 1 mg/mL in GC-grade ethyl acetate.
-
Instrument Method: Use a standard non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Inject 1 µL with a split ratio of 50:1. Program the oven from 80°C to 250°C at 10°C/min.
-
Data Validation:
-
Identify the parent molecular ion [M]
at m/z 167. -
Analyze the base peak of the chromatogram's major peak. A base peak at m/z 94 confirms the branched propanoate chain of the target. A base peak at m/z 80 flags the presence of the linear regioisomer.
-
References
-
Synthesis of substituted N-heterocycles by N-alkylation - Organic Chemistry Portal Source: Organic Chemistry Portal URL:[2]
-
Advanced NMR techniques for structural characterization of heterocyclic structures Source: ESA-IPB URL:[3]
-
Application Note & Protocol: N-Alkylation of 3,4-Diethyl-2,5-dimethyl-1H-pyrrole Source: Benchchem URL:[1]
-
1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL:[5]
-
Pyrrole(109-97-7) 1H NMR spectrum Source: ChemicalBook URL:[4]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
- 3. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 4. Pyrrole(109-97-7) 1H NMR spectrum [chemicalbook.com]
- 5. 1H chemical shifts in NMR. Part 18.1 Ring currents and π-electron effects in hetero-aromatics - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
ethyl 2-(1H-pyrrol-1-yl)propanoate proper disposal procedures
Operational Guide: Safe Handling and RCRA-Compliant Disposal of Ethyl 2-(1H-pyrrol-1-yl)propanoate
Executive Summary & Chemical Profiling
Ethyl 2-(1H-pyrrol-1-yl)propanoate is a specialized nitrogen-containing heterocyclic ester frequently utilized as a building block in medicinal chemistry and drug development. Due to the electron-rich nature of the pyrrole ring and the hydrolyzable ester linkage, this compound requires stringent operational controls during both experimental handling and waste disposal. Improper disposal not only violates Environmental Protection Agency (EPA) regulations but also poses severe risks of exothermic polymerization and environmental toxicity[1].
To establish a self-validating disposal system, laboratory personnel must first understand the chemical reactivity that dictates the compound's waste classification.
Table 1: Waste Characterization & Segregation Data
| Property / Parameter | Operational Data | RCRA / EPA Implication |
| Chemical Class | Heterocyclic Organic Ester | Classified as non-halogenated organic waste[2]. |
| Aqueous Solubility | Insoluble (<3%) | Forbidden from drain/sanitary sewer disposal[3][4]. |
| Incompatibilities | Strong acids, Oxidizers, Alkali metals | Must be strictly segregated from corrosive waste streams[5]. |
| EPA Waste Code (Pure) | Unlisted (Characteristic) | Evaluated for Toxicity/Ignitability (D001 if mixed with flammable solvents)[1]. |
| EPA Waste Code (Mixed) | F003 / F005 | Applies if collected with solvents like Acetone, Methanol, or Toluene[2][6]. |
Mechanistic Causality in Waste Management
Standard, generalized disposal protocols often fail for pyrrole derivatives due to their unique reactivity profiles.
-
Acid-Catalyzed Polymerization (The Primary Hazard): The 1H-pyrrole moiety is highly susceptible to electrophilic attack. In the presence of strong acids (e.g., concentrated sulfuric acid, piranha solution, or perchloric acid), pyrroles undergo rapid, highly exothermic polymerization to form complex porphyrinogens and unstructured polypyrrole resins. Causality: This waste must never be combined with acidic waste streams. The resulting exothermic reaction can rapidly boil surrounding solvents and over-pressurize sealed waste containers, leading to catastrophic rupture and chemical exposure[5].
-
Ester Hydrolysis: Under strongly basic conditions, the ethyl ester undergoes saponification, generating ethanol and the corresponding pyrrole-propanoate salt. While less dangerous than acid polymerization, this alters the solubility profile and complicates downstream waste characterization.
-
Aquatic Toxicity: As an organic ester with negligible water solubility, this compound violates the criteria for sanitary sewer disposal, which strictly requires compounds to be highly water-soluble (>3%) and non-toxic[3][4].
Waste Segregation & Storage Workflow
Following the OSHA Laboratory Standard (29 CFR 1910.1450), laboratories must maintain a Chemical Hygiene Plan that explicitly details the segregation of incompatible chemicals[7].
Decision matrix and logistical workflow for the RCRA-compliant disposal of pyrrole-ester derivatives.
Step-by-Step Disposal Methodology
This protocol provides a self-validating framework for the collection and disposal of ethyl 2-(1H-pyrrol-1-yl)propanoate, ensuring strict compliance with the EPA's Resource Conservation and Recovery Act (RCRA)[1][8].
Phase 1: Benchtop Collection & Segregation
-
Verify Compatibility: Before transferring waste, verify that the receiving container does NOT contain strong acids (e.g., HCl, H2SO4) or strong oxidizers (e.g., peroxides, nitric acid) to prevent pyrrole polymerization[5].
-
Select the Container: Use a high-density polyethylene (HDPE) or glass carboy. Do not use metal containers, as trace moisture can cause ester hydrolysis and subsequent corrosion[8].
-
Determine the Waste Stream:
-
If the compound is dissolved in non-halogenated solvents (e.g., Ethyl Acetate, Methanol, Hexane), route to the Non-Halogenated Organic Waste stream (EPA Codes F003/F005)[2][6].
-
If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), route to the Halogenated Organic Waste stream (EPA Codes F001/F002)[6][9].
-
-
Transfer the Waste: Working inside a certified chemical fume hood, use a funnel to transfer the waste. Self-Validation Step: Ensure the container is filled to no more than 90% capacity to allow for vapor expansion[8][10].
Phase 2: Labeling and Storage 5. Apply RCRA Labeling: Immediately affix a "Hazardous Waste" label to the container as soon as accumulation begins. The label must explicitly list all constituents (e.g., "Ethyl 2-(1H-pyrrol-1-yl)propanoate 5%, Ethyl Acetate 95%") without using abbreviations[7][10]. 6. Indicate Hazards: Mark the primary GHS hazard characteristics on the label (e.g., Flammable, Toxic) based on the bulk solvent properties[10]. 7. Secondary Containment: Place the sealed waste container in a secondary containment bin (e.g., a polypropylene tray) located in a designated Satellite Accumulation Area (SAA)[8].
Phase 3: EH&S Handover 8. Initiate Pickup: Submit a waste collection request to your institution's Environmental Health and Safety (EH&S) department before the SAA time limit (typically 90 days or when the container reaches 55 gallons) expires[3][8]. 9. Final Decontamination: Triple-rinse any empty primary reagent bottles with a compatible solvent (e.g., acetone). Collect the rinsate as hazardous waste before defacing the original manufacturer labels and disposing of the empty glass bottle as solid waste[3][11].
Spill Response & Decontamination Plan
In the event of an accidental release, immediate containment is required to prevent environmental contamination and inhalation exposure. Spilled chemicals and the supplies used to clean them must be treated as hazardous waste[3].
-
Evacuate and Ventilate: If the spill occurs outside a fume hood, alert personnel, evacuate the immediate area, and ensure laboratory ventilation is operating at maximum capacity[12].
-
Don Appropriate PPE: Equip chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat[11].
-
Neutralize/Absorb: Do NOT use acidic spill kits. Apply an inert, non-combustible absorbent material (e.g., vermiculite, sand, or a commercial universal spill pad) directly over the liquid[10].
-
Collect and Package: Using a non-sparking tool, scoop the saturated absorbent into a heavy-duty plastic bag or a dedicated solid waste pail.
-
Decontaminate Surfaces: Wipe the affected area with a mild detergent solution or a compatible solvent (like isopropanol) to remove residual ester. Place all used wipes into the solid hazardous waste container[3].
-
Report: Notify the laboratory supervisor and EH&S, documenting the incident as required by the OSHA Laboratory Standard[7].
References
-
Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes." US EPA. [Link]
-
Occupational Safety and Health Administration (OSHA). "The Laboratory Standard (29 CFR 1910.1450)." Vanderbilt University Medical Center OCRS. [Link]
-
National Research Council. "Working with Chemicals - Prudent Practices in the Laboratory." NCBI Bookshelf - NIH. [Link]
-
American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." ACS. [Link]
-
Central Washington University. "Laboratory Hazardous Waste Disposal Guidelines." CWU EH&S. [Link]
-
Daniels Training Services. "The Hazardous Waste Determination for Spent Organic Solvents as an F-Listed Hazardous Waste." Daniels Training Services. [Link]
-
Environmental Marketing Services. "Chemistry Lab Waste Disposal." EMS. [Link]
-
GAIACA. "How to Dispose of Chemical Waste in a Lab Correctly." GAIACA. [Link]
-
University of Georgia. "EPA Hazardous Waste Codes." UGA Environmental Safety Division. [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. danielstraining.com [danielstraining.com]
- 3. vumc.org [vumc.org]
- 4. acs.org [acs.org]
- 5. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 6. EPA Hazardous Waste Codes | UGA Environmental Safety Division [esd.uga.edu]
- 7. The Laboratory Standard | Office of Clinical and Research Safety [vumc.org]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. wku.edu [wku.edu]
- 10. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


